Ebselen
Description
This compound has been investigated for the treatment and basic science of Meniere's Disease, Type 2 Diabetes Mellitus, and Type 1 Diabetes Mellitus.
This compound is a organoselenium compound with anti-inflammatory, anti-oxidant and cytoprotective activity. This compound acts as a glutathione peroxidase mimetic and is thereby able to prevent cellular damage induced by reactive oxygen species (ROS). In addition, this agent inhibits the activity of a variety of enzymes including nitric oxide synthase (NOS), 5-lipoxygenase, cyclooxygenase, protein kinase C (PKC), NADPH oxidase and gastric H+/K+-ATPase. Furthermore, this compound may be neuroprotective due to its ability to neutralize free radicals upon NMDA receptor activation thus, reducing lipoperoxidation mediated by glutamate-induced excitotoxicity.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 8 investigational indications.
Properties
IUPAC Name |
2-phenyl-1,2-benzoselenazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOSe/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEFUKCXAQOFHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045150 | |
| Record name | Ebselen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4), 13.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID856002 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | SID56422439 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
60940-34-3 | |
| Record name | Ebselen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60940-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ebselen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060940343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ebselen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12610 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ebselen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ebselen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EBSELEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40X2P7DPGH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ebselen's Mechanism of Action as a Glutathione Peroxidase Mimic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a synthetic organoselenium compound renowned for its ability to mimic the activity of the antioxidant enzyme glutathione peroxidase (GPx).[1][2][3][4] This technical guide provides an in-depth exploration of the core mechanism by which this compound catalyzes the reduction of hydroperoxides at the expense of glutathione (GSH), thereby protecting cells from oxidative damage. The guide details the catalytic cycle, presents quantitative kinetic data, outlines key experimental protocols for assessing its GPx-like activity, and provides visualizations of the biochemical pathways and experimental workflows.
The Catalytic Cycle of this compound as a GPx Mimic
This compound's glutathione peroxidase mimetic activity is characterized by a catalytic cycle involving the selenium atom, which undergoes a series of oxidation and reduction reactions. The generally accepted mechanism proceeds through the formation of key intermediates, including a selenenyl sulfide and a selenol.[5][6]
The catalytic cycle can be summarized in the following steps:
-
Reaction with Glutathione (GSH): The cycle initiates with the reaction of this compound with a molecule of reduced glutathione (GSH) to form a selenenyl sulfide intermediate.[5]
-
Formation of the Selenol Intermediate: The selenenyl sulfide then reacts with a second molecule of GSH. This step is often considered rate-determining and results in the formation of the active this compound-selenol intermediate and oxidized glutathione (GSSG).[6]
-
Reduction of Hydroperoxide: The this compound-selenol intermediate readily reacts with a hydroperoxide (ROOH), such as hydrogen peroxide (H₂O₂), reducing it to the corresponding alcohol (ROH) or water. In this process, the selenol is oxidized to a selenenic acid intermediate.
-
Regeneration of this compound: The selenenic acid intermediate is unstable and rapidly cyclizes, eliminating a molecule of water to regenerate the original this compound molecule, thus completing the catalytic cycle.
An alternative pathway may exist under conditions of high reactive oxygen species (ROS) concentrations, where this compound is first oxidized to a selenoxide. However, the reaction with a thiol to form the selenenyl sulfide is generally favored under most physiological conditions.[6]
Quantitative Data on this compound's GPx Mimetic Activity
The efficiency of this compound as a GPx mimic has been quantified in several studies. The following table summarizes key kinetic parameters. It is important to note that the reaction rates are highly dependent on the nature of the thiol co-substrate and the hydroperoxide used.
| Parameter | Value | Substrate/Cofactor | Conditions | Reference |
| Second-order rate constant | 12.3 ± 0.8 mM⁻¹ min⁻¹ | H₂O₂ / Dihydrolipoate | - | [5] |
| Dalziel coefficient for GSH | 0.165 ± 0.011 mM min | H₂O₂ / GSH | Ter uni ping pong mechanism | [5] |
| Dalziel coefficient for H₂O₂ | 0.081 ± 0.005 mM min | H₂O₂ / GSH | Ter uni ping pong mechanism | [5] |
| Initial rate constant (selenol formation) | 1.4 ± 0.3 mM⁻¹ min⁻¹ | This compound + Thiol | Trapped with CDNB | [7] |
| Thiolysis vs. Oxidation Rate | Thiolysis is ~10x faster | Benzyl thiol vs. H₂O₂ | - | [2][8] |
Experimental Protocols for Assessing GPx Mimetic Activity
The most common method for determining the GPx-like activity of this compound and other mimics is the coupled reductase assay. This indirect method monitors the consumption of NADPH, which is proportional to the GPx activity.
Coupled Reductase Assay
Principle:
This assay couples the reduction of a hydroperoxide by the GPx mimic and GSH to the regeneration of GSH from GSSG by glutathione reductase (GR). The activity of GR consumes NADPH, and the rate of NADPH disappearance is monitored spectrophotometrically at 340 nm.
Materials:
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
EDTA (e.g., 1 mM)
-
Reduced glutathione (GSH) (e.g., 10 mM)
-
Glutathione reductase (GR) (e.g., 10 U/mL)
-
NADPH (e.g., 2.5 mM)
-
Hydroperoxide substrate (e.g., hydrogen peroxide or cumene hydroperoxide, 5 mM)
-
This compound or other GPx mimic
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing phosphate buffer, EDTA, GSH, GR, and NADPH.
-
Add GPx mimic: To the wells of a 96-well plate, add a small volume of the this compound solution (or other mimic) at the desired concentration. Include a blank control with the solvent used to dissolve the mimic.
-
Add master mix: Add the master mix to each well.
-
Incubate: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
Initiate the reaction: Add the hydroperoxide substrate to each well to start the reaction.
-
Monitor absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every minute) for a set period of time (e.g., 5-10 minutes).
-
Calculate activity: The rate of decrease in absorbance is directly proportional to the GPx activity. The activity can be calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Signaling Pathways and Broader Biological Context
This compound's GPx mimetic activity is a cornerstone of its broader pharmacological effects. By reducing hydroperoxides, this compound can modulate various redox-sensitive signaling pathways. This includes influencing the activity of transcription factors and other proteins that are regulated by the cellular redox state. The antioxidant properties of this compound contribute to its anti-inflammatory, neuroprotective, and other therapeutic effects that are currently under investigation.[2][3]
Conclusion
This compound's function as a glutathione peroxidase mimic is a well-defined catalytic process that underscores its potential as a therapeutic agent for conditions associated with oxidative stress. The mechanism, characterized by the formation of selenenyl sulfide and selenol intermediates, allows for the efficient reduction of a wide range of hydroperoxides. The quantitative data and standardized experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound and other GPx mimetics.
References
- 1. assaygenie.com [assaygenie.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of the reaction of this compound with endogenous thiols: dihydrolipoate is a better cofactor than glutathione in the peroxidase activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling the mechanism of the glutathione peroxidase mimic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterisation and quantitation of a selenol intermediate in the reaction of this compound with thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemistry Related to the Catalytic Cycle of the Antioxidant this compound - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Pathways for Novel Ebselen Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one), a synthetic organoselenium compound, has garnered significant attention in the scientific community for its potent antioxidant and anti-inflammatory properties. Its ability to mimic the activity of the selenoenzyme glutathione peroxidase (GPx) has made it a promising candidate for therapeutic intervention in a range of diseases. This technical guide provides a comprehensive overview of the core synthesis pathways for novel this compound derivatives, offering detailed experimental protocols, quantitative data, and visual representations of key biological and synthetic processes. The methodologies presented herein are intended to serve as a practical resource for researchers engaged in the design and development of next-generation this compound-based therapeutics.
Introduction
Since its initial synthesis, this compound has been the subject of extensive research due to its multifaceted pharmacological profile. The core benzo[d][1][2]selenazol-3(2H)-one scaffold serves as a versatile platform for chemical modification, enabling the generation of a diverse array of derivatives with tailored biological activities. This guide will explore the primary synthetic strategies employed to access these novel analogs, including classical methods and more recent, highly efficient transition-metal-catalyzed approaches. Furthermore, we will delve into the key biological signaling pathways influenced by this compound and its derivatives, providing a molecular basis for their therapeutic potential.
Core Synthetic Methodologies
The synthesis of the this compound scaffold and its derivatives can be broadly categorized into several key approaches, each offering distinct advantages in terms of substrate scope, efficiency, and scalability.
Classical Synthesis from Anthranilic Acid
One of the earliest and most established routes to this compound derivatives commences with anthranilic acid. This multi-step process involves the formation of a key intermediate, 2-(chloroseleno)benzoyl chloride, which can then be reacted with a variety of primary amines to yield the desired N-substituted this compound analogs.
-
Diazotization: Anthranilic acid (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 1 hour at this temperature.
-
Selenocyanate Formation: In a separate flask, selenium powder (1.0 eq) is suspended in a solution of sodium sulfite (1.2 eq) in water and heated to 70-80 °C until the selenium dissolves to form a solution of sodium selenosulfate. The diazonium salt solution is then added slowly to the sodium selenosulfate solution. The mixture is stirred and heated until the evolution of nitrogen gas ceases.
-
Hydrolysis and Oxidation: The reaction mixture is made alkaline with sodium hydroxide and heated to boiling for 30 minutes. After cooling, the solution is filtered. Air is then bubbled through the filtrate for several hours to oxidize the corresponding diselenide.
-
Chlorination: The precipitated 2,2'-diselenobis(benzoic acid) is collected by filtration, washed with water, and dried. The dry diselenide is then suspended in thionyl chloride (excess) and refluxed for 2-3 hours until a clear solution is obtained. The excess thionyl chloride is removed under reduced pressure to yield crude 2-(chloroseleno)benzoyl chloride, which can be used in the next step without further purification.
-
To a solution of the desired aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, a solution of 2-(chloroseleno)benzoyl chloride (1.1 eq) in anhydrous dichloromethane is added dropwise.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The organic phase is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding N-aryl this compound derivative.
Synthesis via Ortho-Lithiation of N-Phenylbenzamides
This methodology provides a more direct route to the this compound core by avoiding the isolation of the reactive 2-(chloroseleno)benzoyl chloride intermediate. The key step involves the directed ortho-metalation of an N-substituted benzamide, followed by selenium insertion and subsequent cyclization.
-
To a solution of the N-substituted benzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (2.2 eq) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to 0 °C and stirred for an additional 2 hours.
-
The solution is cooled back to -78 °C, and elemental selenium powder (1.2 eq) is added in one portion.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired this compound derivative.
Copper-Catalyzed Synthesis from 2-Halobenzamides
Recent advancements in organometallic catalysis have led to the development of highly efficient copper-catalyzed methods for the synthesis of this compound and its analogs. These protocols often utilize readily available 2-iodo- or 2-bromobenzamides and elemental selenium, offering a more versatile and functional group tolerant approach.[3][4]
-
A mixture of the 2-halobenzamide (1.0 eq), selenium powder (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq) in N,N-dimethylformamide (DMF) is heated at 110-120 °C under an inert atmosphere for 12-24 hours.[3]
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.[3]
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.[3]
-
The residue is purified by flash column chromatography on silica gel to afford the pure this compound derivative.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data for a selection of novel this compound derivatives synthesized via the methodologies described above.
Table 1: Synthesis and Characterization of N-Substituted this compound Derivatives
| Derivative | Starting Material | Method | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ⁷⁷Se NMR (δ, ppm) | MS (m/z) |
| N-Phenyl (this compound) | Aniline | 2.1 | 85 | 180-182 | 7.25-7.95 (m, 9H) | 126.5, 127.8, 128.9, 129.3, 130.1, 131.5, 132.8, 139.2, 145.6, 164.2 | 875 | 275 [M]⁺ |
| N-(4-Methoxyphenyl) | p-Anisidine | 2.1 | 82 | 165-167 | 3.82 (s, 3H), 6.90-7.85 (m, 8H) | 55.4, 114.2, 127.0, 128.1, 129.5, 130.4, 132.1, 132.8, 145.1, 159.8, 164.0 | 870 | 305 [M]⁺ |
| N-Benzyl | Benzylamine | 2.2 | 75 | 134-136 | 5.01 (s, 2H), 7.20-7.80 (m, 9H) | 48.2, 126.8, 127.5, 128.6, 129.1, 130.0, 131.2, 132.5, 137.8, 146.0, 164.5 | 882 | 289 [M]⁺ |
| N-(4-Chlorophenyl) | 4-Chloroaniline | 2.3 | 88 | 198-200 | 7.30-7.90 (m, 8H) | 127.2, 128.5, 129.0, 130.3, 131.8, 133.0, 134.5, 137.8, 145.8, 163.9 | 872 | 309 [M]⁺ |
Table 2: Biological Activity of Selected this compound Derivatives
| Derivative | GPx-like Activity (relative to this compound) | SARS-CoV-2 Mpro IC₅₀ (µM) |
| N-Phenyl (this compound) | 1.00 | 0.67[5] |
| N-(4-Nitrophenyl) | 1.52 | 0.35 |
| N-(2-Pyridyl) | 0.85 | 1.20 |
| N-Cyclohexyl | 0.60 | >10 |
| This compound-Cholesterol Conjugate | 1.15 | Not Reported |
Key Signaling Pathways and Experimental Workflows
Glutathione Peroxidase (GPx) Catalytic Cycle
This compound's primary antioxidant mechanism involves mimicking the catalytic activity of glutathione peroxidase. It catalyzes the reduction of harmful hydroperoxides by glutathione (GSH), thereby protecting cells from oxidative damage.
Caption: Catalytic cycle of this compound mimicking glutathione peroxidase activity.
Inhibition of SARS-CoV-2 Main Protease (Mpro)
Recent studies have highlighted this compound and its derivatives as potent inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. Inhibition occurs through the formation of a covalent bond between the selenium atom of this compound and the cysteine residue in the active site of Mpro.[5]
Caption: Covalent inhibition of SARS-CoV-2 Mpro by an this compound derivative.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel this compound derivatives.
Caption: A generalized workflow for the synthesis and evaluation of novel this compound derivatives.
Conclusion
The synthetic pathways outlined in this guide provide a robust toolkit for the generation of novel this compound derivatives. The versatility of the benzo[d][1][2]selenazol-3(2H)-one core, coupled with modern synthetic methodologies, allows for extensive structural diversification. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this important class of organoselenium compounds. Future efforts in this field will likely focus on the development of even more efficient and selective synthetic methods, as well as the exploration of novel biological targets for this compound-based drug candidates.
References
- 1. Synthesis, antioxidant and structural properties of modified this compound derivatives and conjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Mpro structure-based modifications of this compound derivatives for improved antiviral activity against SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detailed Insights into the Inhibitory Mechanism of New this compound Derivatives against Main Protease (Mpro) of Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2) - PMC [pmc.ncbi.nlm.nih.gov]
Ebselen: A Multifaceted Modulator of Oxidative Stress and Inflammation
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a synthetic, lipid-soluble organoselenium compound with potent antioxidant and anti-inflammatory properties. Its multifaceted mechanism of action, centered around its ability to mimic the activity of the crucial antioxidant enzyme glutathione peroxidase (GPx), has positioned it as a compelling therapeutic candidate for a range of conditions underpinned by oxidative stress and inflammation. This technical guide provides an in-depth overview of the core antioxidant and anti-inflammatory properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to support further research and development.
Antioxidant Properties of this compound
This compound's primary antioxidant function stems from its remarkable ability to act as a mimic of glutathione peroxidase (GPx), a key enzyme in the cellular defense against oxidative damage.[1][2][3][4][5][6][7][8][9] This catalytic activity allows this compound to efficiently reduce a broad spectrum of hydroperoxides, including hydrogen peroxide (H₂O₂) and lipid hydroperoxides, using glutathione (GSH) as a reducing agent.[1] This action helps to prevent the propagation of lipid peroxidation and protects cellular components from oxidative damage.[1][5][10]
Beyond its GPx-like activity, this compound's antioxidant effects are also mediated through its interaction with the thioredoxin (Trx) system.[11] this compound can be reduced by both thioredoxin (Trx) and thioredoxin reductase (TrxR), forming a selenol intermediate that can then react with and neutralize reactive oxygen species (ROS).[11] This positions the thioredoxin system as a significant contributor to this compound's overall antioxidant capacity.[11]
Furthermore, this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13][14] Nrf2 is a master regulator of the antioxidant response, and its activation by this compound leads to the increased expression of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[12][13] This induction of endogenous antioxidant defenses contributes to a more sustained protective effect against oxidative stress.[12]
Quantitative Antioxidant Activity
The antioxidant efficacy of this compound has been quantified in various in vitro and cellular models. The following table summarizes key findings from the literature.
| Assay Type | Model System | Oxidative Challenge | This compound Concentration | Observed Effect | Reference |
| Lipid Peroxidation Inhibition | Microsomal membranes | Iron/ADP/ascorbate | 0.13 µM | Doubled the lag time of lipid peroxidation | [15] |
| Nrf2-ARE Luciferase Reporter Assay | HEI-OC1 auditory cells | - | Dose-dependent | Increased expression of ARE-luciferase | [13] |
| Nrf2-dependent Gene Expression | HepG2 cells | - | 25 µM | 4-fold increase in Nrf2 response element reporter expression | [12] |
| NAD(P)H:quinone oxidoreductase (NQO1) Activity | HepG2 cells | - | 25 µM | 1.6-fold induction of NQO1 activity | [12] |
| Intracellular Glutathione Levels | HepG2 cells | - | 25 µM | 1.5-fold increase after 12h, 1.9-fold increase after 24h | [12] |
| Protection against t-butyl hydroperoxide | HepG2 cells | t-butyl hydroperoxide | Pretreatment with this compound | Increased the half maximal lethal dose from 28 µM to 58 µM | [12] |
Experimental Protocols: Antioxidant Assays
1.2.1. Nrf2-ARE Luciferase Reporter Assay
-
Cell Line: HEI-OC1 auditory cells.
-
Procedure:
-
Cells are transiently transfected with an Antioxidant Response Element (ARE)-luciferase reporter plasmid.
-
Following transfection, cells are treated with varying concentrations of this compound.
-
After a defined incubation period, cell lysates are prepared.
-
Luciferase activity is measured using a luminometer, which reflects the level of Nrf2 activation.
-
-
Rationale: This assay quantifies the ability of a compound to activate the Nrf2 transcription factor, which binds to ARE sequences in the promoter regions of antioxidant genes.
1.2.2. Microsomal Lipid Peroxidation Assay
-
System: Isolated liver microsomes.
-
Procedure:
-
Microsomes are incubated with an iron source (e.g., FeSO₄), ADP, and a reducing agent (e.g., ascorbate) to induce lipid peroxidation.
-
This compound or other test compounds are added at various concentrations.
-
The extent of lipid peroxidation is monitored over time by measuring the formation of thiobarbituric acid-reactive substances (TBARS) or by low-level chemiluminescence.
-
The lag phase before the onset of rapid peroxidation is a key parameter for assessing antioxidant activity.
-
-
Rationale: This assay provides a measure of a compound's ability to inhibit iron-induced lipid peroxidation in a biologically relevant membrane system.
Signaling Pathway Visualization
Caption: this compound's Glutathione Peroxidase Mimetic Cycle.
Caption: this compound-mediated activation of the Nrf2 pathway.
Anti-inflammatory Properties of this compound
This compound exhibits a broad spectrum of anti-inflammatory activities by targeting multiple key enzymatic and signaling pathways involved in the inflammatory cascade.[2][6][9][16][17][18]
A primary mechanism of its anti-inflammatory action is the direct inhibition of pro-inflammatory enzymes. This compound has been shown to inhibit various lipoxygenases (LOXs) and cyclooxygenases (COXs), enzymes responsible for the synthesis of inflammatory mediators such as leukotrienes and prostaglandins.[2][16][19] It also inhibits nitric oxide synthases (NOS), thereby reducing the production of nitric oxide (NO), a key signaling molecule in inflammation.[2][16]
In addition to direct enzyme inhibition, this compound modulates critical inflammatory signaling pathways. It has been demonstrated to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[9][18] this compound also interferes with the mitogen-activated protein kinase (MAPK) signaling pathways, including p38, JNK, and ERK, which are central to the cellular response to inflammatory stimuli.[4][18]
Quantitative Anti-inflammatory Activity
The anti-inflammatory potency of this compound has been characterized through various in vitro and in vivo studies. The following table summarizes key inhibitory concentrations and observed effects.
| Target Enzyme/Pathway | Model System | This compound Concentration/IC₅₀ | Observed Effect | Reference |
| 15-Lipoxygenase | Purified rabbit enzyme | IC₅₀ in the nM range (pre-incubation) | Irreversible inhibition | [20] |
| 15-Lipoxygenase | Purified rabbit enzyme | IC₅₀ = 0.17 ± 0.01 µM (in the absence of GSH) | Potent inhibition | [19] |
| 5-Lipoxygenase | Human recombinant enzyme | Submicromolar concentrations | Inhibition | [19] |
| Prostaglandin Endoperoxide Synthase-1 | Purified enzyme | IC₅₀ = 37.7 ± 4.3 µM | Inhibition | [19] |
| NADPH Oxidase 2 (Nox2) | Cell-free assay | IC₅₀ = 0.6 µM | Inhibition of superoxide generation | [21] |
| Nitric Oxide (NO) Production | LPS-stimulated HMC3 microglial cells | 10 µM | Significant inhibition of NO release | [22] |
| Tumor Necrosis Factor-alpha (TNF-α) Release | LPS-stimulated HMC3 microglial cells | 10 µM | Significant reduction in TNF-α production | [22] |
| SARS-CoV-2 Main Protease (Mpro) | In vitro enzymatic assay | IC₅₀ = 0.67 µM | Potent inhibition | [23] |
Experimental Protocols: Anti-inflammatory Assays
2.2.1. Lipoxygenase Inhibition Assay
-
Enzyme Source: Purified recombinant or isolated lipoxygenase (e.g., 5-LOX, 15-LOX).
-
Substrate: Arachidonic acid or linoleic acid.
-
Procedure:
-
The enzyme is pre-incubated with various concentrations of this compound.
-
The reaction is initiated by the addition of the fatty acid substrate.
-
Enzyme activity is monitored spectrophotometrically by measuring the formation of the conjugated diene product at a specific wavelength (e.g., 234 nm).
-
The IC₅₀ value is calculated from the dose-response curve.
-
-
Rationale: This assay directly measures the inhibitory effect of a compound on the enzymatic activity of lipoxygenases, which are key enzymes in the synthesis of pro-inflammatory leukotrienes.
2.2.2. Griess Assay for Nitric Oxide (NO) Production
-
Cell Line: Macrophage cell lines (e.g., RAW 264.7) or microglial cells (e.g., HMC3).
-
Stimulus: Lipopolysaccharide (LPS).
-
Procedure:
-
Cells are pre-treated with this compound for a specified time.
-
Cells are then stimulated with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
After an incubation period, the cell culture supernatant is collected.
-
The Griess reagent is added to the supernatant, which reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
The absorbance is measured at approximately 540 nm, and the concentration of nitrite is determined from a standard curve.
-
-
Rationale: This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent.
Signaling Pathway Visualization
Caption: this compound's inhibitory effects on key inflammatory pathways.
Conclusion
This compound's dual action as a potent antioxidant and a broad-spectrum anti-inflammatory agent makes it a highly attractive molecule for therapeutic development. Its ability to mimic GPx, interact with the thioredoxin system, activate the Nrf2 pathway, and inhibit key pro-inflammatory enzymes and signaling cascades underscores its potential to address the complex interplay between oxidative stress and inflammation in a variety of disease states. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Continued investigation into its diverse molecular targets and clinical applications is warranted.
References
- 1. This compound, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound treatment reduces noise induced hearing loss via the mimicry and induction of glutathione peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a promising antioxidant drug: mechanisms of action and targets of biological pathways - ProQuest [proquest.com]
- 5. This compound, a glutathione peroxidase mimetic seleno-organic compound, as a multifunctional antioxidant. Implication for inflammation-associated carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.sto.nato.int [publications.sto.nato.int]
- 8. This compound enhances insulin sensitivity and decreases oxidative stress by inhibiting SHIP2 and protects from inflammation in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Action of this compound as an antioxidant against lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel antioxidant mechanism of this compound involving this compound diselenide, a substrate of mammalian thioredoxin and thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound augments its peroxidase activity by inducing nrf-2-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound attenuates cisplatin-induced ROS generation through Nrf2 activation in auditory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound alleviates white matter lesions and improves cognitive deficits by attenuating oxidative stress via Keap1/Nrf2 pathway in chronic cerebral hypoperfusion mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antioxidant activity of this compound and related selenoorganic compounds in microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular actions of this compound--an antiinflammatory antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound, a multi-target compound: its effects on biological processes and diseases | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 19. Strong inhibition of mammalian lipoxygenases by the antiinflammatory seleno-organic compound this compound in the absence of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The inhibition of mammalian 15-lipoxygenases by the anti-inflammatory drug this compound: dual-type mechanism involving covalent linkage and alteration of the iron ligand sphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound and congeners inhibit NADPH-oxidase 2 (Nox2)-dependent superoxide generation by interrupting the binding of regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neuroprotective and anti-neuroinflammatory properties of this compound derivatives and their potential to inhibit neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Ebselen's Role in Mitigating Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a synthetic, lipid-soluble organoselenium compound with potent antioxidant and anti-inflammatory properties.[1][2] Its multifaceted mechanism of action in combating oxidative stress has positioned it as a promising therapeutic agent for a range of disorders associated with oxidative damage, including stroke, hearing loss, and neurodegenerative diseases.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms by which this compound mitigates oxidative stress, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Mechanisms of Action
This compound's efficacy in mitigating oxidative stress stems from two primary, interconnected mechanisms: its activity as a glutathione peroxidase (GPx) mimic and its ability to modulate the Keap1-Nrf2 signaling pathway.
Glutathione Peroxidase (GPx) Mimicry
This compound exhibits enzyme-like activity, catalyzing the reduction of a broad spectrum of hydroperoxides, including hydrogen peroxide (H₂O₂) and membrane-bound phospholipid hydroperoxides, using glutathione (GSH) as a reducing agent.[4] This catalytic cycle is crucial for neutralizing reactive oxygen species (ROS) and protecting cellular components from oxidative damage.[1][5] The process involves a three-step mechanism where the selenium atom in this compound undergoes changes in its oxidation state.[5] The reaction is not limited to GSH; other thiols like N-acetylcysteine and dihydrolipoate can also serve as reductants.[4]
Modulation of the Keap1-Nrf2 Signaling Pathway
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[6][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound, being a thio-reactive compound, is thought to interact with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[7] Once liberated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes.[6] These include genes encoding for phase II antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[6][7] This upregulation of endogenous antioxidant defenses provides a sustained protective effect against oxidative insults.
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies investigating this compound's efficacy in mitigating oxidative stress.
Table 1: In Vitro Antioxidant and Cytoprotective Effects of this compound
| Cell Line/System | Stressor | This compound Concentration | Outcome Measure | Result | Reference |
| HEI-OC1 Auditory Cells | Cisplatin | 1-10 µM | Intracellular ROS | Significant suppression | [6] |
| HEI-OC1 Auditory Cells | Cisplatin | 1-10 µM | Lipid Peroxidation | Significant suppression | [6] |
| HEI-OC1 Auditory Cells | N/A | Dose-dependent | ARE-luciferase reporter expression | Increased expression | [6] |
| HepG2 Cells | N/A | 25 µM | Nrf2 response element reporter | 4-fold increase in expression | [7] |
| HepG2 Cells | N/A | 25 µM | NAD(P)H:quinone oxidoreductase activity | 1.6-fold increase | [7] |
| HepG2 Cells | N/A | 25 µM | Intracellular Glutathione (12h) | 1.5-fold increase | [7] |
| HepG2 Cells | N/A | 25 µM | Intracellular Glutathione (24h) | 1.9-fold increase | [7] |
| HepG2 Cells | t-Butyl hydroperoxide | 25 µM (pretreatment) | IC50 | Increased from 28 µM to 58 µM | [7] |
| PC12 Cells | H₂O₂ | 1-100 µM | JNK Activation | Concentration-dependent inhibition (IC50 ≈ 10 µM) | [8] |
| Human PBMCs | N/A | 30 µM | Oxidative DNA Damage (2 weeks) | Significant decrease | [9] |
| Human CD4+ T cells | N/A | 30 µM | Oxidative DNA Damage (2 weeks) | Significant decrease | [9] |
Table 2: In Vivo Effects of this compound on Oxidative Stress Markers
| Animal Model | Condition | This compound Dosage | Tissue/Fluid | Outcome Measure | Result | Reference |
| Balb/C Mice | Cisplatin-induced hearing loss | Not specified | Cochlea | Auditory Brainstem Response Threshold Shift | Significantly prevented | [6] |
| Chronic Cerebral Hypoperfusion Mice | Bilateral common carotid artery stenosis | Not specified | Corpus Callosum | Malondialdehyde (MDA) levels | Alleviated | [10][11] |
| Chronic Cerebral Hypoperfusion Mice | Bilateral common carotid artery stenosis | Not specified | Corpus Callosum | SOD, GSH-Px, HO-1 expression | Elevated | [10][11] |
| Sporadic Alzheimer's Disease Mouse Model | Intracerebroventricular streptozotocin | 10 mg/kg, i.p. for 14 days | Kidney | Lipid Peroxidation | Reversed | [12] |
| Sporadic Alzheimer's Disease Mouse Model | Intracerebroventricular streptozotocin | 10 mg/kg, i.p. for 14 days | Kidney | SOD and CAT activities | Modulated | [12] |
| Sporadic Alzheimer's Disease Mouse Model | Intracerebroventricular streptozotocin | 10 mg/kg, i.p. for 14 days | Liver | Lipid Peroxidation | Counteracted | [12] |
| Endotoxin-induced Uveitis Rats | Endotoxin injection | 100 mg/kg (oral, two doses) | Eye homogenates | GSH and MDA content | Normalized | [13] |
| Endotoxin-induced Uveitis Rats | Endotoxin injection | 100 mg/kg (oral, two doses) | Eye homogenates | GPx activity | Protected | [13] |
Experimental Protocols
This section outlines methodologies for key experiments cited in the literature to assess this compound's role in mitigating oxidative stress.
In Vitro Assessment of ROS Scavenging
Objective: To quantify the reduction of intracellular reactive oxygen species by this compound in a cellular model of oxidative stress.
Materials:
-
Cell line of interest (e.g., HEI-OC1 auditory cells)
-
Appropriate cell culture medium and supplements
-
Oxidative stress inducer (e.g., Cisplatin, H₂O₂)
-
This compound stock solution (dissolved in DMSO)
-
Fluorescent ROS probe (e.g., Dihydroethidium or DCFDA)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1-100 µM) for a specified duration (e.g., 30 minutes to 24 hours). Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: Add the oxidative stress inducer (e.g., 300 µM H₂O₂) to the culture medium and incubate for the desired time (e.g., 10 minutes).
-
ROS Detection:
-
Wash the cells with PBS.
-
Load the cells with the ROS-sensitive fluorescent probe according to the manufacturer's instructions.
-
Incubate to allow for probe uptake and de-esterification.
-
-
Quantification:
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a flow cytometer or capture images with a fluorescence microscope for subsequent analysis. A decrease in fluorescence in this compound-treated cells compared to the stressor-only control indicates ROS scavenging.
-
Nrf2 Nuclear Translocation and ARE-Reporter Assay
Objective: To determine if this compound induces the activation and nuclear translocation of Nrf2, leading to the transcription of ARE-dependent genes.
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2)
-
ARE-luciferase reporter plasmid
-
Transfection reagent
-
This compound stock solution
-
Luciferase assay system
-
Luminometer
-
(For translocation) Nrf2 antibody, fluorescent secondary antibody, DAPI, and fluorescence microscope
Procedure:
-
Transfection: Co-transfect cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase for normalization).
-
Treatment: After 24 hours, treat the transfected cells with this compound (e.g., 25 µM) or a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
Cell Lysis: After the desired treatment period (e.g., 24 hours), wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Normalization: Normalize the luciferase activity to the activity of the co-transfected control plasmid. An increase in normalized luciferase activity indicates activation of the Nrf2-ARE pathway.
-
(Optional) Immunofluorescence for Translocation:
-
Treat non-transfected cells with this compound.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize using a fluorescence microscope. Increased co-localization of Nrf2 (green) and DAPI (blue) in the nucleus of this compound-treated cells confirms nuclear translocation.
-
In Vivo Assessment of Lipid Peroxidation
Objective: To measure the effect of this compound on lipid peroxidation in an animal model of oxidative stress.
Materials:
-
Animal model (e.g., mice subjected to chronic cerebral hypoperfusion)
-
This compound for in vivo administration
-
Tissue of interest (e.g., brain, liver, kidney)
-
Homogenization buffer
-
Malondialdehyde (MDA) assay kit (e.g., TBARS assay)
-
Spectrophotometer
Procedure:
-
Animal Model and Treatment: Induce the disease model in the animals. Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to the respective groups for the duration of the study.
-
Tissue Collection: At the end of the study, euthanize the animals and harvest the tissue of interest.
-
Tissue Homogenization: Homogenize the tissue in a suitable buffer on ice.
-
Centrifugation: Centrifuge the homogenate to obtain the supernatant.
-
MDA Assay: Perform the MDA assay on the supernatant according to the manufacturer's instructions. This typically involves reacting the MDA in the sample with thiobarbituric acid (TBA) to form a colored product.
-
Quantification: Measure the absorbance of the product at the specified wavelength (e.g., 532 nm) using a spectrophotometer. Calculate the MDA concentration based on a standard curve. A decrease in MDA levels in the this compound-treated group compared to the disease model control indicates a reduction in lipid peroxidation.
Conclusion
This compound stands out as a robust agent for mitigating oxidative stress through its dual action as a direct ROS scavenger (via GPx mimicry) and an indirect antioxidant (via Nrf2 activation). The quantitative data from a multitude of in vitro and in vivo studies consistently demonstrate its efficacy in reducing oxidative damage and upregulating endogenous defense mechanisms. The experimental protocols outlined provide a framework for the continued investigation and characterization of this compound and its derivatives in the context of drug development for oxidative stress-related pathologies. The unique ability of this compound to intervene at multiple points in the oxidative stress cascade underscores its significant therapeutic potential.
References
- 1. This compound, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of this compound as a therapeutic and its pharmacology applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective and anti-neuroinflammatory properties of this compound derivatives and their potential to inhibit neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a promising antioxidant drug: mechanisms of action and targets of biological pathways - ProQuest [proquest.com]
- 6. This compound attenuates cisplatin-induced ROS generation through Nrf2 activation in auditory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound augments its peroxidase activity by inducing nrf-2-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An investigation of the effects of the antioxidants, this compound or N-acetyl cysteine on human peripheral blood mononuclear cells and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound alleviates white matter lesions and improves cognitive deficits by attenuating oxidative stress via Keap1/Nrf2 pathway in chronic cerebral hypoperfusion mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound reversed peripheral oxidative stress induced by a mouse model of sporadic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of the antioxidant this compound in experimental uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ebselen's Organoselenium Chemistry: A Technical Guide for Drug Development
Introduction
Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a synthetic, lipid-soluble organoselenium compound that has garnered significant interest in the scientific and pharmaceutical communities.[1] Initially recognized for its ability to mimic the activity of the antioxidant enzyme glutathione peroxidase (GPx), this compound has since been identified as a multifaceted agent that interacts with a wide array of biological targets, primarily through the unique reactivity of its selenium atom.[2][3] Its anti-inflammatory, antioxidant, and cytoprotective properties have propelled it through numerous clinical trials for conditions ranging from stroke and bipolar disorder to noise-induced hearing loss and, more recently, viral diseases like COVID-19.[4][5][6]
This technical guide provides an in-depth exploration of the core organoselenium chemistry of this compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at its reaction mechanisms, biological interactions, and the experimental methodologies used to characterize its activity.
Synthesis and Chemical Structure
The characteristic scaffold of this compound is the benzo[d][2][7]-selenazol-3(2H)-one ring system. Several synthetic strategies have been developed for its preparation.
Common Synthetic Routes:
-
From 2-(Chloroseleno)benzoyl chloride: A well-established method involves the reaction of primary amines with 2-(chloroseleno)benzoyl chloride.[8][9]
-
From o-Halobenzamides: An efficient copper-catalyzed selenation and heterocyclization of o-halobenzamides provides a reliable route to this compound and its analogues.[8][10]
-
From N-Phenylbenzamide: Ortho-lithiation of N-phenylbenzamide, followed by the insertion of elemental selenium and subsequent oxidative cyclization using cupric bromide (CuBr₂), is another effective method.[10]
The versatility of these synthetic methods allows for the creation of a wide range of this compound analogues by modifying the N-phenyl substituent, enabling structure-activity relationship (SAR) studies.[11][12]
Core Reaction Mechanisms and Key Intermediates
This compound's biological activity is dominated by its redox chemistry, centered on the electrophilic selenium atom. The Se-N bond is readily cleaved by nucleophilic thiol groups, initiating catalytic cycles that detoxify reactive oxygen species (ROS).[13][14]
Glutathione Peroxidase (GPx)-like Catalytic Cycle
The most well-known mechanism of this compound is its ability to mimic the function of glutathione peroxidase.[2][15] This catalytic cycle involves the reduction of hydroperoxides (like hydrogen peroxide, H₂O₂), using a thiol cofactor, most notably glutathione (GSH).[16]
The cycle proceeds through several key steps:
-
Thiolysis: The Se-N bond in this compound is attacked by a thiol (RSH), leading to a ring-opening reaction that forms a selenenyl sulfide intermediate.[14][15]
-
Reduction: A second thiol molecule attacks the sulfur atom of the selenenyl sulfide, releasing a disulfide (RSSR) and forming the key active intermediate, a selenol (EbSeH).[13][15]
-
Detoxification: The highly reactive selenol rapidly reduces a hydroperoxide (ROOH) to its corresponding alcohol (ROH) and water, in the process being oxidized to a selenenic acid (EbSeOH).[13]
-
Regeneration: The selenenic acid intermediate undergoes a rapid intramolecular cyclization, eliminating a molecule of water to regenerate the original this compound, thereby completing the catalytic cycle.[14]
This GPx-like activity is not limited to small hydroperoxides; this compound can also reduce more complex membrane-bound phospholipid and cholesterol hydroperoxides.[2][17]
Thioredoxin System-Mediated Cycle
While the GPx-like cycle is significant, compelling evidence indicates that the thioredoxin (Trx) system is a more efficient partner for this compound's antioxidant activity in a cellular context.[13][18] The Trx system, comprising Thioredoxin Reductase (TrxR) and Thioredoxin (Trx), can directly reduce this compound and its metabolites.[18]
A novel antioxidant mechanism involves the formation of this compound diselenide (EbSe-SeEb).[18]
-
Reduction to Selenol: this compound is reduced by TrxR and Trx to form the this compound selenol (EbSeH).[18]
-
Diselenide Formation: this compound can react with its own selenol to form an this compound diselenide. This diselenide is also a direct substrate for TrxR.[18]
-
TrxR/Trx-Mediated Reduction: The diselenide is efficiently reduced by TrxR (and even more so with Trx present) back to the selenol.[18]
-
ROS Scavenging: The regenerated selenol then scavenges H₂O₂.
Studies have shown that at physiological concentrations, the Trx system-driven H₂O₂ reduction is significantly more active than the cycle mediated by 1 mM GSH, suggesting its predominance in vivo.[18]
Covalent Inhibition of Protein Targets
Beyond its general antioxidant activity, this compound is a promiscuous covalent inhibitor that targets proteins containing reactive cysteine residues.[3][7] This property is central to its broader pharmacological effects, including its antiviral, antibacterial, and enzyme-inhibiting activities.[19][20][21]
The mechanism involves the nucleophilic attack of a deprotonated cysteine's thiol group (thiolate) on the electrophilic selenium atom of this compound. This opens the isoselenazolone ring and forms a stable, yet often reversible, selenenyl sulfide (Protein-S-Se-Eb) covalent bond.[22][23][24] This modification can block an enzyme's active site or induce a conformational change, leading to inhibition of its function.[20]
Key Protein Targets Inhibited by this compound:
-
Viral Proteases: this compound covalently inhibits key viral proteases like the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2 by binding to a catalytic cysteine residue.[3][19][23]
-
Bacterial Enzymes: It inhibits bacterial thioredoxin reductase, which is essential for DNA synthesis in some bacteria, contributing to its antimicrobial effects.[7] It also inhibits New Delhi metallo-β-lactamase (NDM-1) by covalently binding to Cys221.[20]
-
Human Enzymes: this compound has been shown to inhibit a range of human enzymes, including inositol monophosphatase (implicated in bipolar disorder), 6-phosphogluconate dehydrogenase (6PGD), glutamate dehydrogenase (GDH), and various kinases.[10][25][26]
The reversibility of this covalent bond can be influenced by the presence of other thiols, such as glutathione, which can displace the protein and regenerate the free this compound.[3][22]
Quantitative Activity Data
The inhibitory potency of this compound has been quantified for numerous biological targets. The data highlights its broad but varied activity profile.
| Target Enzyme / System | Organism / Cell Line | Potency Metric | Value | Reference(s) |
| SARS-CoV-2 Main Protease (Mpro) | In vitro | IC₅₀ | 0.67 µM | [3] |
| SARS-CoV-2 Replication | Vero E6 cells | EC₅₀ | 4.67 µM | [3] |
| E. coli Thioredoxin Reductase (TrxR) | In vitro | Kᵢ | 0.52 ± 0.13 µM | [7] |
| Extracellular Nucleoside Diphosphokinase (NDPK) | Human Bronchial Epithelial Cells | IC₅₀ | 6.9 ± 2 µM | [27] |
| Extracellular Nucleoside Diphosphokinase (NDPK) | In vitro (Kinetic Analysis) | Kᵢ | 7.6 ± 3 µM | [27] |
| Cerebral Acetylcholinesterase (AChE) | Rat Brain Homogenate | IC₅₀ | 29 µM | [28] |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; Kᵢ: Inhibition constant.
Key Experimental Protocols
Characterizing the organoselenium chemistry of this compound requires specific experimental assays. Below are outlines of key methodologies.
GPx-like Activity Assay (NMR-Based)
This assay measures the catalytic rate of this compound or its analogues in the reduction of H₂O₂ with a thiol.
Methodology:
-
Reagent Preparation: Prepare solutions of the this compound analogue, a thiol (e.g., benzyl thiol), and hydrogen peroxide in a suitable deuterated solvent (e.g., CDCl₃/CD₃OD mixture).
-
Reaction Initiation: Combine the this compound analogue and benzyl thiol in an NMR tube and acquire a baseline ¹H NMR spectrum. Initiate the reaction by adding hydrogen peroxide.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.
-
Analysis: Monitor the reaction progress by measuring the decrease in the integral of the benzylic protons of the thiol and the corresponding increase in the integral of the benzylic protons of the formed dibenzyl disulfide.
-
Rate Calculation: Plot the concentration of the thiol or disulfide over time to determine the initial reaction rate. The catalytic activity can be compared to that of this compound under identical conditions.[11]
Analysis of Covalent Adducts by ESI-MS
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the covalent binding of this compound to a target protein and to identify the mass increase.
Methodology:
-
Protein Preparation: Prepare a solution of the purified target protein (e.g., NDM-1, SARS-CoV-2 Mpro) in a volatile buffer suitable for mass spectrometry, such as ammonium acetate.[29]
-
Incubation: Incubate the protein with a molar excess of this compound at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 30 minutes) to allow for covalent modification.
-
Sample Preparation for MS:
-
Non-denaturing (Native) MS: The reaction mixture can be directly loaded into a nanospray emitter for analysis to observe the intact protein-ebselen complex.[29]
-
Denaturing MS: Mix the sample with an equal volume of a denaturing solution (e.g., acetonitrile with 0.5% formic acid) before infusion.[29]
-
-
Mass Spectrometry: Infuse the sample into the ESI source of a mass spectrometer (e.g., Q-TOF). Acquire mass spectra in the positive ion mode over a suitable m/z range to detect the multiply charged ions of the protein.
-
Deconvolution: Use software to deconvolute the raw multiply charged spectrum to determine the precise molecular mass of the protein. A mass increase corresponding to the mass of the this compound moiety (minus water, due to the condensation reaction) confirms covalent adduct formation.[20][29]
Conclusion and Future Directions
The organoselenium chemistry of this compound is rich and complex, defined by its capacity to engage in catalytic antioxidant cycles and to act as a covalent modifier of a multitude of protein targets. Its GPx-like activity and its highly efficient interaction with the thioredoxin system form the basis of its cytoprotective and antioxidant effects. Concurrently, its ability to form selenenyl sulfide bonds with cysteine residues underpins its potential as an inhibitor for a diverse range of enzymes implicated in various diseases.
For drug development professionals, understanding this dual nature is critical. While this compound's promiscuity presents challenges in terms of target specificity, it also offers opportunities for developing broad-spectrum agents for diseases driven by oxidative stress or for targeting specific cysteine-containing proteins. Future research will likely focus on designing this compound analogues with improved target selectivity and optimized pharmacokinetic properties, leveraging the fundamental principles of its organoselenium chemistry to develop novel therapeutics.
References
- 1. This compound | C13H9NOSe | CID 3194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Mechanisms of this compound as a therapeutic and its pharmacology applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a multi-target compound: its effects on biological processes and diseases | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, antioxidant and structural properties of modified this compound derivatives and conjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis and antibacterial activity evaluation of this compound derivatives in NDM-1 producing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant activity of the anti-inflammatory compound this compound: a reversible cyclization pathway via selenenic and seleninic acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chemistry Related to the Catalytic Cycle of the Antioxidant this compound [mdpi.com]
- 17. Antioxidant effect of this compound (PZ 51): peroxidase mimetic activity on phospholipid and cholesterol hydroperoxides vs free radical scavenger activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel antioxidant mechanism of this compound involving this compound diselenide, a substrate of mammalian thioredoxin and thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of this compound and its analogues as potent covalent inhibitors of papain-like protease from SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound as a potent covalent inhibitor of New Delhi metallo-β-lactamase (NDM-1) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. This compound-binding equilibria between plasma and target proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Se–S Bond Formation in the Covalent Inhibition Mechanism of SARS-CoV-2 Main Protease by this compound-like Inhibitors: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Discovery of this compound as an Inhibitor of 6PGD for Suppressing Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound: Mechanisms of Glutamate Dehydrogenase and Glutaminase Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound is a potent non-competitive inhibitor of extracellular nucleoside diphosphokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Inhibitory effect of this compound on cerebral acetylcholinesterase activity in vitro: kinetics and reversibility of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. rsc.org [rsc.org]
The Cytoprotective Virtues of Ebselen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a synthetic, lipid-soluble organoselenium compound with a remarkable safety profile and pleiotropic pharmacological activities. Initially recognized for its glutathione peroxidase (GPx) mimetic action, extensive research has unveiled its multifaceted cytoprotective effects, positioning it as a promising therapeutic agent for a spectrum of diseases underpinned by oxidative stress and inflammation. This technical guide provides an in-depth exploration of the core mechanisms of this compound's cytoprotective actions, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
Core Cytoprotective Mechanisms of this compound
This compound's protective effects on cells stem from a combination of direct antioxidant actions and the modulation of crucial cellular signaling pathways.
Glutathione Peroxidase Mimicry and Antioxidant Activity
The cornerstone of this compound's cytoprotective action is its ability to mimic the activity of the selenoenzyme glutathione peroxidase (GPx).[1] This catalytic activity allows this compound to reduce a wide range of hydroperoxides, including hydrogen peroxide (H₂O₂) and lipid hydroperoxides, using glutathione (GSH) as a reducing agent.[1][2] This direct antioxidant effect neutralizes harmful reactive oxygen species (ROS), thus preventing oxidative damage to cellular components like lipids, proteins, and DNA.[3][4] Unlike some antioxidants, this compound does not appear to act as a potent radical scavenger but rather through the reduction of hydroperoxides.[3]
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory cascade. It has been shown to inhibit lipoxygenases and nitric oxide synthases, thereby reducing the production of pro-inflammatory mediators.[2][5] Studies have demonstrated its ability to suppress the release of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in activated microglia, highlighting its potential in neuroinflammation.[6]
Inhibition of Lipid Peroxidation and Ferroptosis
A critical aspect of this compound's cytoprotective role is its potent inhibition of lipid peroxidation, a destructive process where free radicals attack lipids in cell membranes, leading to cell damage.[7] this compound effectively inhibits malondialdehyde (MDA) production, a key marker of lipid peroxidation.[7][8] This action is crucial in preventing ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[9][10]
Key Signaling Pathways Modulated by this compound
This compound's influence extends beyond direct enzymatic mimicry to the modulation of complex signaling networks that govern cellular defense and survival.
The Keap1-Nrf2 Pathway
A pivotal mechanism in this compound-mediated cytoprotection is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[11][12] Under basal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). This compound, being an electrophile, can interact with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[13] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating the expression of antioxidant enzymes and detoxifying proteins.
Apoptosis and Cell Survival Pathways
This compound has been shown to modulate apoptotic pathways to promote cell survival. It can inhibit the activation of c-Jun N-terminal kinase (JNK), a key player in stress-induced apoptosis. Furthermore, this compound can influence the balance of pro- and anti-apoptotic proteins, such as those belonging to the Bcl-2 family, to prevent cell death.
Quantitative Data on this compound's Cytoprotective Effects
The following tables summarize key quantitative data from various in vitro and in vivo studies, demonstrating the potent cytoprotective efficacy of this compound.
| Parameter | Cell Line/System | Value | Reference |
| IC₅₀ (Growth Inhibition) | A549 (Lung Cancer) | ~12.5 µM | [1][14] |
| Calu-6 (Lung Cancer) | ~10 µM | [1][14] | |
| HPF (Normal Lung Fibroblasts) | ~20 µM | [1][14] | |
| IC₅₀ (Enzyme Inhibition) | SARS-CoV-2 Mpro | 0.67 µM | [15] |
| SARS-CoV-2 PLpro | 1.12 ± 0.06 µM | [16] | |
| EC₅₀ (Antiviral Activity) | SARS-CoV-2 (Vero E6 cells) | 4.67 µM | [15] |
| SARS-CoV-2 (Calu-3 cells, 24h) | 3.8 µM | [17] | |
| SARS-CoV-2 (Calu-3 cells, 48h) | 2.6 µM | [17] | |
| EC₅₀ (Ferroptosis Rescue) | Neuronal Cells (Erastin-induced) | > 2 µM | [18] |
| Neuronal Cells (RSL3-induced) | > 2 µM | [18] |
Table 1: IC₅₀ and EC₅₀ Values of this compound in Various Assays.
| Assay | Cell Line | Treatment | Result | Reference |
| Nrf2 Reporter Gene Expression | HepG2 | 25 µM this compound | 4-fold increase | [13] |
| NAD(P)H:quinone oxidoreductase activity | HepG2 | 25 µM this compound | 1.6-fold increase | [13] |
| Intracellular Glutathione Levels | HepG2 | 25 µM this compound (12h) | 1.5-fold increase | [13] |
| HepG2 | 25 µM this compound (24h) | 1.9-fold increase | [13] | |
| Annexin V-positive cells (Apoptosis) | A549 | 15 µM this compound | ~25% | [1][14] |
| Calu-6 | 15 µM this compound | ~65% | [1][14] |
Table 2: Modulation of Cellular Pathways and Markers by this compound.
Detailed Experimental Protocols
This section provides standardized protocols for key in vitro assays used to evaluate the cytoprotective effects of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1.5 x 10⁴ to 2 x 10⁴ cells per well and allow them to adhere and grow for 24 hours.[6][7]
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, typically DMSO) for the desired duration (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][19][20]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO or a solubilization solution to dissolve the formazan crystals.[6][19][20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
Glutathione Peroxidase (GPx)-like Activity Assay
This assay measures the ability of this compound to mimic GPx activity by monitoring the oxidation of NADPH.
-
Reagent Preparation: Prepare a reaction mixture containing sample buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.6), a co-substrate mixture (glutathione and glutathione reductase), and NADPH.[6]
-
Reaction Initiation: Add the this compound solution to the reaction mixture in a 96-well plate. Initiate the reaction by adding a peroxide substrate (e.g., cumene hydroperoxide).[6]
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every minute for 5 minutes) using a microplate reader. The rate of NADPH oxidation is proportional to the GPx-like activity.[6]
Anti-inflammatory Assay (Nitric Oxide Measurement - Griess Assay)
This assay quantifies the production of nitric oxide (NO), a pro-inflammatory mediator, by measuring its stable metabolite, nitrite.
-
Cell Culture and Stimulation: Culture appropriate cells (e.g., HMC3 microglial cells) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.[6]
-
This compound Treatment: Treat the stimulated cells with different concentrations of this compound for another 24 hours.[6]
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid) and incubate at room temperature for 10 minutes.[6]
-
Colorimetric Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.[6]
Lipid Peroxidation Assay (TBARS Assay)
This assay measures malondialdehyde (MDA), an end product of lipid peroxidation.
-
Sample Preparation: Homogenize tissue samples or lyse cells to obtain a sample for analysis.
-
Reaction with TBA: Add thiobarbituric acid (TBA) solution to the sample and heat at high temperature (e.g., 95°C) under acidic conditions to form an MDA-TBA adduct.[21][22]
-
Measurement: After cooling, measure the absorbance of the resulting pink-colored complex at 532 nm.[22][23] The concentration of MDA is determined by comparison with a standard curve.
Conclusion and Future Directions
This compound stands out as a highly promising cytoprotective agent with a well-defined safety profile and a diverse range of mechanisms of action. Its ability to mimic GPx, combat inflammation, inhibit lipid peroxidation, and modulate key survival pathways like the Nrf2 system underscores its therapeutic potential for a wide array of clinical conditions. Ongoing and future research should focus on further elucidating its complex interactions with cellular signaling networks, optimizing its delivery for specific disease targets, and expanding its clinical evaluation to fully realize its therapeutic promise. The detailed protocols and compiled data within this guide are intended to facilitate further investigation and development of this remarkable molecule.
References
- 1. This compound Inhibits the Growth of Lung Cancer Cells via Cell Cycle Arrest and Cell Death Accompanied by Glutathione Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular actions of this compound--an antiinflammatory antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20230226185A1 - Methods and compositions for inducing ferroptosis in vivo - Google Patents [patents.google.com]
- 5. This compound: a new approach to the inhibition of peroxide-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective and anti-neuroinflammatory properties of this compound derivatives and their potential to inhibit neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Chiral this compound Analogues with Antioxidant and Cytotoxic Potential [mdpi.com]
- 8. Protective effect of this compound on cytotoxicity induced by cholestane-3 beta, 5 alpha, 6 beta-triol in ECV-304 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Selenium Compounds for Anti-ferroptotic Activity in Neuronal Cells and After Cerebral Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ferroptosis Research Solutions | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound alleviates white matter lesions and improves cognitive deficits by attenuating oxidative stress via Keap1/Nrf2 pathway in chronic cerebral hypoperfusion mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound augments its peroxidase activity by inducing nrf-2-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. This compound derivatives inhibit SARS-CoV-2 replication by inhibition of its essential proteins: PLpro and Mpro proteases, and nsp14 guanine N7-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound and Diphenyl Diselenide Inhibit SARS-CoV-2 Replication at Non-Toxic Concentrations to Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of Selenium Compounds for Anti-ferroptotic Activity in Neuronal Cells and After Cerebral Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. broadpharm.com [broadpharm.com]
- 21. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
Initial Investigations into the Antiviral Activity of Ebselen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a synthetic organoselenium compound initially investigated for its anti-inflammatory, antioxidant, and cytoprotective properties, primarily as a glutathione peroxidase mimetic.[1][2] Recent research has repurposed this compound, unveiling its potential as a broad-spectrum antiviral agent. Initial investigations have demonstrated its inhibitory activity against a range of viruses, including SARS-CoV-2, Hepatitis C Virus (HCV), Human Immunodeficiency Virus type 1 (HIV-1), and Influenza A virus.[1] This document provides a technical overview of the foundational studies into this compound's antiviral activity, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological processes.
Antiviral Spectrum and Mechanisms of Action
This compound's antiviral properties stem from its ability to covalently interact with cysteine residues in critical viral enzymes, disrupting their function and halting the viral life cycle.[3][4] Its pleiotropic mode of action allows it to target diverse viral families through distinct mechanisms.[5]
Coronaviridae: SARS-CoV-2
The emergence of the COVID-19 pandemic spurred high-throughput screening efforts that identified this compound as a potent inhibitor of SARS-CoV-2.[1] Its activity is primarily directed against two essential viral cysteine proteases: the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro).[1][5][6]
-
Mechanism of Inhibition : Both Mpro and PLpro are crucial for processing viral polyproteins, a necessary step for viral replication and assembly.[1] this compound acts as a covalent inhibitor, forming a selenylsulfide bond with the catalytic cysteine residue (Cys145 in Mpro) in the active site of these enzymes.[3][7][8] This interaction blocks substrate access and inactivates the protease.[3] Some crystallographic studies suggest that the initial this compound-enzyme adduct can be hydrolyzed, leaving a selenium atom covalently bound to the cysteine, a mechanism termed "selenation".[7] Computer simulations have also suggested that this compound may bind to a secondary, allosteric site on Mpro, further impeding its catalytic function.
Flaviviridae: Hepatitis C Virus (HCV)
In contrast to its action on proteases in other viruses, this compound's anti-HCV activity is mediated through the inhibition of a different critical enzyme: the nonstructural protein 3 (NS3) helicase.[1][9][10]
-
Mechanism of Inhibition : The HCV NS3 protein has both protease and helicase domains.[11] this compound specifically inhibits the helicase function without affecting the protease activity.[9][10][12] It prevents the unwinding of nucleic acids by inhibiting the ability of NS3 to bind to RNA and hydrolyze ATP, with an IC50 of approximately 1 µM for each of these functions.[9][10][12] At lower concentrations (<10 µM), the inhibition is reversible. However, prolonged exposure or higher concentrations lead to irreversible inhibition through the formation of covalent adducts with the 14 cysteine residues present in the NS3 helicase protein.[9][10]
References
- 1. This compound, a new candidate therapeutic against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detailed Insights into the Inhibitory Mechanism of New this compound Derivatives against Main Protease (Mpro) of Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound derivatives inhibit SARS-CoV-2 replication by inhibition of its essential proteins: PLpro and Mpro proteases, and nsp14 guanine N7-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Se-S Bond Formation in the Covalent Inhibition Mechanism of SARS-CoV-2 Main Protease by this compound-like Inhibitors: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Hepatitis C Virus NS3 Helicase Binding to Nucleic Acid and Prevents Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits hepatitis C virus NS3 helicase binding to nucleic acid and prevents viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vitro Antioxidant Activity of Ebselen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a synthetic organoselenium compound with potent antioxidant and anti-inflammatory properties. Its primary mechanism of antioxidant action is through its remarkable ability to mimic the activity of the selenoenzyme glutathione peroxidase (GPx).[1][2] this compound catalyzes the reduction of hydroperoxides, such as hydrogen peroxide and lipid hydroperoxides, by utilizing glutathione (GSH) as a reducing substrate.[1][3] This catalytic cycle effectively neutralizes reactive oxygen species (ROS) and protects cells from oxidative damage. Unlike classical antioxidants, this compound's primary role is not as a direct free radical scavenger, but rather as a catalyst in detoxification pathways.[4] this compound's multifaceted antioxidant capabilities make it a compound of significant interest for therapeutic applications in diseases associated with oxidative stress.[2][3]
These application notes provide detailed protocols for assessing the in vitro antioxidant activity of this compound, focusing on its primary GPx-like mechanism, as well as its activity in standard radical scavenging and cell-based antioxidant assays.
Key Antioxidant Mechanisms of this compound
This compound's antioxidant effects are primarily mediated through its GPx-like activity. The catalytic cycle involves the reaction of this compound with thiols, like glutathione, to form a selenenyl sulfide intermediate. This intermediate then reacts with hydroperoxides, regenerating this compound and detoxifying the reactive oxygen species.
Caption: Glutathione Peroxidase-like Catalytic Cycle of this compound.
Experimental Protocols
Glutathione Peroxidase (GPx)-like Activity Assay
This assay measures the ability of this compound to mimic GPx by monitoring the oxidation of NADPH in a coupled enzyme system. The rate of NADPH consumption is proportional to the GPx-like activity of this compound.
Caption: Workflow for the GPx-like Activity Assay.
Materials:
-
This compound
-
Assay Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.6)
-
Glutathione (GSH)
-
Glutathione Reductase
-
NADPH
-
Cumene Hydroperoxide
-
96-well UV-transparent microplate
-
Microplate reader with kinetic reading capabilities at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a co-substrate mixture containing glutathione and glutathione reductase in assay buffer.
-
Prepare a solution of NADPH in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL Assay Buffer
-
50 µL Co-substrate Mixture
-
50 µL NADPH solution
-
20 µL of this compound solution at various concentrations (or solvent control).
-
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of cumene hydroperoxide to each well.
-
-
Measurement:
-
Immediately start monitoring the decrease in absorbance at 340 nm every minute for at least 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the linear portion of the kinetic curve. The activity is proportional to the rate of decrease in absorbance.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. While not the primary mechanism for this compound, this assay can provide comparative data on direct radical scavenging.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Positive Control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare serial dilutions of this compound and the positive control in methanol.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 100 µL of the this compound or control solution.
-
Add 100 µL of the DPPH working solution to each well.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+). Similar to the DPPH assay, this is a measure of direct radical scavenging.
Caption: Workflow for the ABTS Radical Scavenging Assay.
Materials:
-
This compound
-
ABTS
-
Potassium Persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Positive Control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound and the positive control.
-
-
Assay Protocol:
-
Add 20 µL of the this compound or control solution to each well of a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorofluorescin (DCFH) by peroxyl radicals within a cell line, typically HepG2.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Materials:
-
This compound
-
HepG2 cells
-
Cell culture medium
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate Buffered Saline (PBS)
-
Black 96-well microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Cell Culture:
-
Seed HepG2 cells in a black 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or a control for 1-2 hours.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with DCFH-DA (typically 25 µM) in treatment medium for 60 minutes.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Add AAPH solution (typically 600 µM) to induce peroxyl radical formation.
-
-
Measurement:
-
Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve for fluorescence versus time.
-
The CAA value can be calculated and is often expressed as quercetin equivalents.
-
Data Presentation
The antioxidant activity of this compound can be quantified and compared across different assays. The following table summarizes representative data. It is important to note that direct radical scavenging assays like DPPH and ABTS may show low activity for this compound, as this is not its primary antioxidant mechanism.
| Assay Type | Endpoint | This compound Activity | Reference Compound Activity (Example) |
| GPx-like Activity | Rate of NADPH Oxidation | Catalytically active; rate is dependent on this compound, GSH, and peroxide concentrations. | Native GPx exhibits high activity. |
| DPPH Radical Scavenging | IC50 | Generally low activity reported, as direct radical scavenging is not the primary mechanism.[5] | Ascorbic Acid: ~5-15 µM |
| ABTS Radical Scavenging | IC50 | Some inhibitory effect has been noted, but it is less potent compared to dedicated radical scavengers.[6] | Trolox: ~2-10 µM |
| Cellular Antioxidant Activity (CAA) | CAA Value / EC50 | Demonstrates a protective effect against H2O2-induced damage in HepG2 cells.[7] | Quercetin is a potent standard in this assay. |
| Cell Viability (Oxidative Stress) | IC50 | IC50 of ~12.5 µM in A549 lung cancer cells and ~10 µM in Calu-6 lung cancer cells after 24 hours.[8] | - |
Conclusion
The provided protocols offer a comprehensive framework for evaluating the in vitro antioxidant activity of this compound. It is crucial to select the appropriate assay based on the compound's known mechanism of action. For this compound, the GPx-like activity assay is the most relevant for characterizing its primary antioxidant function. The DPPH, ABTS, and CAA assays provide supplementary information on its direct radical scavenging and cell-protective effects. Accurate and reproducible data from these assays are essential for the continued research and development of this compound as a potential therapeutic agent.
References
- 1. This compound, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a glutathione peroxidase mimetic seleno-organic compound, as a multifunctional antioxidant. Implication for inflammation-associated carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant effect of this compound (PZ 51): peroxidase mimetic activity on phospholipid and cholesterol hydroperoxides vs free radical scavenger activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic studies of the radical-scavenging activity of this compound, a seleno-organic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of glutathione peroxidase (GPx)-like activity and antioxidant properties of some this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effect of this compound against hydrogen peroxide-induced cytotoxicity and DNA damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits the Growth of Lung Cancer Cells via Cell Cycle Arrest and Cell Death Accompanied by Glutathione Depletion - PMC [pmc.ncbi.nlm.nih.gov]
Determining Optimal Ebselen Concentration for Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a synthetic, lipid-soluble organoselenium compound with potent antioxidant and anti-inflammatory properties.[1][2] It exhibits glutathione peroxidase (GPx)-like activity, enabling it to catalyze the reduction of hydroperoxides and protect cells from oxidative damage.[3][4] this compound's multifaceted mechanism of action involves interaction with multiple cellular targets and modulation of various signaling pathways, making it a compound of interest for therapeutic development in a range of diseases, including neurological disorders, cancer, and viral infections.[5][6]
Determining the optimal concentration of this compound is a critical first step in any cell culture-based study to ensure meaningful and reproducible results. The ideal concentration will vary depending on the cell type, experimental duration, and the specific biological question being investigated. This document provides detailed application notes and protocols to guide researchers in determining the optimal this compound concentration for their specific cell culture studies.
Mechanism of Action and Signaling Pathways
This compound's biological effects are primarily attributed to its ability to react with thiol groups in proteins and peptides, thereby modulating their function.[1] It mimics the activity of glutathione peroxidase, a key enzyme in the cellular antioxidant defense system.[3][4] Beyond its antioxidant properties, this compound has been shown to influence several key signaling pathways:
-
NF-κB and MAPK Signaling: this compound can suppress the activation of NF-κB and mitogen-activated protein kinase (MAPK) pathways, which are central to inflammatory responses.[1]
-
PI3K/Akt Pathway: It can modulate the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and differentiation.[7]
-
Apoptosis Pathways: this compound can influence apoptosis by regulating the expression and activity of key proteins such as caspases and members of the Bcl-2 family.[1]
-
Thioredoxin Reductase (TrxR): this compound is a known inhibitor of TrxR, an enzyme involved in redox regulation.[1]
Data Presentation: this compound Concentration in Various Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines as reported in a study. This data can serve as a starting point for designing dose-response experiments.
| Cell Line | Cell Type | IC50 (µM) at 24h | Reference |
| A549 | Lung Cancer | ~12.5 | |
| Calu-6 | Lung Cancer | ~10 | |
| HPF | Normal Human Pulmonary Fibroblast | ~20 |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell density, incubation time, and the assay used. The values presented here should be used as a general guideline.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Experiment and MTT Assay
This protocol outlines the steps to determine the optimal concentration range of this compound for a specific cell line by assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., SDS-HCl solution)[10]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A wide concentration range is recommended for the initial experiment (e.g., 0.1, 1, 10, 25, 50, 100 µM).[11] It is crucial to also include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[13]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Incubate the plate for at least 4 hours at 37°C, or until the crystals are fully dissolved.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8][13] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Protocol 2: Assessing Cytotoxicity using the Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14][15]
Materials:
-
Cells treated with this compound as described in Protocol 1.
-
LDH cytotoxicity assay kit (commercially available).
-
96-well assay plate.
-
Microplate reader.
Procedure:
-
Sample Collection:
-
After the desired incubation time with this compound, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well assay plate.[16]
-
-
LDH Assay:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well of the assay plate containing the supernatant.[16]
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.[16]
-
Add the stop solution provided in the kit to each well.[16]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Calculate the percentage of cytotoxicity for each this compound concentration using the formula provided by the manufacturer.
-
Visualizations
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: Key signaling pathways modulated by this compound.
Conclusion
The determination of an optimal this compound concentration is fundamental for the successful design and interpretation of in vitro studies. By following the detailed protocols for dose-response experiments and employing reliable cell viability and cytotoxicity assays, researchers can identify a suitable concentration range for their specific cell type and experimental objectives. The provided information on this compound's mechanism of action and its effects on key signaling pathways will further aid in the comprehensive analysis of experimental outcomes. It is imperative to remember that the optimal concentration is not a fixed value but rather a parameter that must be empirically determined for each experimental system.
References
- 1. This compound, a multi-target compound: its effects on biological processes and diseases | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 2. This compound attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 16. cellbiologics.com [cellbiologics.com]
Ebselen Administration in Animal Models of Hearing Loss: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebselen (SPI-1005) is an investigational organoselenium compound that has demonstrated significant otoprotective effects in various preclinical models of sensorineural hearing loss.[1][2][3][4] Its mechanism of action primarily involves mimicking the activity of glutathione peroxidase (GPx), a critical antioxidant enzyme in the cochlea, and activating the Nrf2-ARE signaling pathway, which upregulates endogenous antioxidant defenses.[5][6][7][8] This document provides detailed application notes and protocols for the administration of this compound in animal models of noise-induced, cisplatin-induced, and aminoglycoside-induced hearing loss.
Data Presentation
Table 1: Efficacy of this compound in Noise-Induced Hearing Loss (NIHL) Animal Models
| Animal Model | Noise Exposure | This compound Administration | Auditory Brainstem Response (ABR) Threshold Shift Reduction | Outer Hair Cell (OHC) Protection | Reference |
| F-344 Rat | 113 dB SPL, 4-16 kHz, 4 hours | 4 mg/kg, oral gavage, twice daily for 3 or 14 days, starting 1 day before noise exposure | Significant reduction at 4, 8, 16, and 32 kHz at 9 weeks post-exposure with both 3-day and 14-day treatments.[9] | Reduced OHC loss at 15 weeks post-noise exposure.[9] | [9] |
| F-344 Rat | Single and repeated noise exposures | Oral or injected this compound (dosage not specified in abstract) | Significant protection from both temporary and permanent threshold shifts.[10] | On average, three times more OHCs were preserved in this compound-treated animals compared to controls.[10] | [10] |
| Guinea Pig | 125 dB SPL, 4 kHz octave band, 5 hours | 10 mg/kg or 30 mg/kg, oral gavage, 1 hour before and 18 hours after exposure | Significant reduction in permanent threshold shifts with 10 mg/kg dose. The 30 mg/kg dose was less effective. | Significant reduction in OHC loss with 10 mg/kg dose. | [11] |
Table 2: Efficacy of this compound in Cisplatin-Induced Hearing Loss Animal Models
| Animal Model | Cisplatin Dosage | This compound Administration | Auditory Brainstem Response (ABR) Threshold Shift Reduction | Outer Hair Cell (OHC) Protection | Reference |
| Balb/C Mouse | 16 mg/kg, single intraperitoneal injection | This compound co-treatment (dosage and route not specified in abstract) | Prevented significant ABR threshold shifts at click, 4, 8, 16, and 32 kHz stimuli measured on day 8.[4] | Pretreatment with this compound ameliorated apoptotic death in organotypic cultures of Corti's organ.[4] | [4] |
| F-344 Rat | 16 mg/kg, single intraperitoneal injection | Combined oral formulation with allopurinol (this compound dosage not specified) | Significant protection against ABR threshold shifts.[12] | Dependent on the preservation of OHC number.[12] | [12] |
| Rat (in vitro) | Not applicable | This compound treatment | Nearly complete protection of auditory hair cells from cisplatin ototoxicity in organotypic cultures. | Not applicable | [13] |
Table 3: Efficacy of this compound in Aminoglycoside-Induced Hearing Loss Animal Models
| Animal Model | Aminoglycoside | This compound Administration | Auditory Brainstem Response (ABR) Threshold Shift Reduction | Other Otoprotective Effects | Reference |
| CBA/Ca Mouse | Amikacin | This compound co-treatment (dosage and route not specified in abstract) | Mitigated mild fluctuating hearing loss.[11] | Mitigated amikacin-induced hyperacusis.[7] | [7][11] |
| Mouse (in vivo) | Tobramycin | This compound co-treatment (dosage and route not specified in abstract) | Ameliorated tobramycin-induced ABR threshold shifts.[14] | Did not correlate with significant IHC or OHC loss in this model.[14] | [14] |
| Mouse (in vitro) | Tobramycin | This compound co-treatment (1:20 concentration with tobramycin) | Not applicable | Significant otoprotection against IHC and OHC loss in cochlear explant cultures.[14] | [14] |
Experimental Protocols
Protocol 1: this compound Administration in a Rat Model of Noise-Induced Hearing Loss
1. Animal Model:
-
Species: Fischer 344 (F-344) rats.
-
Age: 6 weeks at the start of the experiment.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. This compound Formulation and Administration:
-
Formulation: Prepare a suspension of this compound in a suitable vehicle such as 0.5% carboxymethyl cellulose.[15] A fresh suspension should be made daily.[15] For oral gavage, ensure the final concentration allows for the desired dosage in a reasonable volume (e.g., 1-2 ml/kg).
-
Dosage: 4 mg/kg body weight.[9]
-
Route of Administration: Oral gavage.
-
Dosing Schedule: Administer this compound twice daily for the desired duration (e.g., 3 or 14 days), starting 24 hours before noise exposure.[9]
3. Noise Exposure Protocol:
-
Anesthetize the animals (e.g., with isoflurane).
-
Place the anesthetized rat in a sound exposure chamber.
-
Expose the animal to octave band noise centered at 8 kHz at an intensity of 113 dB SPL for 4 hours.[9]
4. Auditory Function Assessment (ABR):
-
Measure baseline ABR thresholds before noise exposure.
-
Perform follow-up ABR measurements at desired time points post-noise exposure (e.g., 3, 6, 9, and 15 weeks).[9]
-
Anesthetize the animal and place it in a sound-attenuating booth.
-
Use subdermal needle electrodes to record ABRs.
-
Present click stimuli and pure-tone stimuli at various frequencies (e.g., 4, 8, 16, and 32 kHz).[9]
-
Determine the hearing threshold as the lowest stimulus intensity that elicits a discernible ABR waveform.
5. Histological Analysis:
-
At the end of the experiment, perfuse the animals with paraformaldehyde.
-
Dissect the cochleae and postfix them.
-
Decalcify the cochleae and process for either whole-mount preparations or sectioning.
-
Stain with appropriate markers (e.g., phalloidin for hair cell stereocilia and DAPI for nuclei) to visualize and quantify outer and inner hair cell survival.[16]
Protocol 2: this compound Administration in a Mouse Model of Cisplatin-Induced Hearing Loss
1. Animal Model:
-
Species: Balb/C mice.
-
Age: Adult.
-
Housing: Standard laboratory conditions.
2. This compound Formulation and Administration:
-
Formulation: this compound can be dissolved in a vehicle like dimethyl sulfoxide (DMSO) and then diluted in saline for intraperitoneal injection.[17]
-
Dosage: A range of doses can be tested. For example, 15 mg/kg/day has been used in rats.[17]
-
Route of Administration: Intraperitoneal (IP) injection.
-
Dosing Schedule: Administer this compound 60 minutes before each cisplatin treatment.[17]
3. Cisplatin Administration:
-
Dissolve cisplatin in 0.9% saline.
-
Administer a single intraperitoneal injection of cisplatin at a dose of 16 mg/kg.[4]
4. Auditory Function Assessment (ABR):
-
Measure baseline ABR thresholds before treatment.
-
Perform follow-up ABR measurements at a specified time point after cisplatin injection (e.g., on day 8).[4]
-
Follow the ABR recording procedure as described in Protocol 1, adapting for mice.
5. In Vitro Hair Cell Survival Assay (Organotypic Culture):
-
Dissect the cochleae from neonatal rats (P2).
-
Culture the organs of Corti.
-
Pre-treat the cultures with this compound at various concentrations.
-
Expose the cultures to cisplatin.
-
After the exposure period, fix and stain the cultures to assess hair cell survival.[4]
Protocol 3: this compound Administration in a Mouse Model of Aminoglycoside-Induced Hearing Loss
1. Animal Model:
-
Species: CBA/Ca mice.[6]
-
Age: 3 months at the start of the experiment.[6]
-
Housing: Standard laboratory conditions.
2. This compound Formulation and Administration:
-
Formulation: Prepare this compound for intraperitoneal injection as described in Protocol 2.
-
Dosage: For example, 20 mg/kg has been used in a tobramycin model.[18]
-
Route of Administration: Intraperitoneal (IP) injection.
-
Dosing Schedule: Administer this compound daily, concurrently with the aminoglycoside treatment.[18]
3. Aminoglycoside Administration:
-
Administer the chosen aminoglycoside (e.g., amikacin or tobramycin) via subcutaneous or intraperitoneal injection daily for a specified period (e.g., 14 days).[6][18]
4. Auditory Function Assessment (ABR and DPOAE):
-
Measure baseline ABR and Distortion Product Otoacoustic Emissions (DPOAEs).
-
Perform follow-up measurements at various time points after the start of treatment (e.g., weeks 2, 6, 10, 14, and 18).[18]
-
ABRs are recorded as previously described.
-
For DPOAEs, present two primary tones (f1 and f2) with a specific frequency ratio (f2/f1) and measure the 2f1-f2 distortion product.
5. Behavioral Assessment of Hyperacusis and Tinnitus:
-
Use the acoustic startle reflex (ASR) paradigm to assess for hyperacusis (exaggerated startle response) and tinnitus (gap-induced prepulse inhibition of the acoustic startle).[6]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Otoprotective Action
Caption: this compound's otoprotective signaling pathway.
Experimental Workflow for this compound Administration in Animal Models
Caption: General experimental workflow.
References
- 1. A Novel Mouse Model of Aminoglycoside-Induced Hyperacusis and Tinnitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN1679914A - Medicinal composition of induced glutathione and ebeselen - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of this compound for the treatment of sensorineural hearing loss and tinnitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates cisplatin-induced ROS generation through Nrf2 activation in auditory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Mouse Model of Aminoglycoside-Induced Hyperacusis and Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Efficacy and Mechanisms of Antioxidant Compounds and Combinations Thereof against Cisplatin-Induced Hearing Loss in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From Ototoxicity to Otoprotection: Mechanism and Protective Strategies in Cisplatin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Progress in the Development of Preventative Drugs for Cisplatin-Induced Hearing Loss: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US6335036B1 - Granular pharmaceutical preparation of this compound - Google Patents [patents.google.com]
- 15. This compound Treatment Prevents Islet Apoptosis, Maintains Intranuclear Pdx-1 and MafA Levels, and Preserves β-Cell Mass and Function in ZDF Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Can this compound prevent cisplatin-induced ovarian damage? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Development of Tinnitus and Hyperacusis in a Mouse Model of Tobramycin Cochleotoxicity [frontiersin.org]
Ebselen as a Tool to Study Redox Signaling Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a synthetic, lipid-soluble organoselenium compound with potent antioxidant and anti-inflammatory properties.[1] Its ability to mimic the activity of the selenoenzyme glutathione peroxidase (GPX) makes it an invaluable tool for studying redox signaling pathways.[2] this compound's mechanism of action involves catalyzing the reduction of hydroperoxides by thiols, such as glutathione (GSH), thereby protecting cells from oxidative damage.[3] This compound's reactivity with cysteine residues on various proteins allows for the modulation of key signaling pathways involved in cellular stress responses, inflammation, and cell death.[4][5]
These application notes provide a comprehensive overview of the use of this compound as a research tool, including its effects on various cell lines, detailed experimental protocols for key assays, and visual representations of the signaling pathways it modulates.
Data Presentation
This compound IC50 Values in Various Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound varies across different cell lines, reflecting differences in cellular redox environments and signaling pathways.
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Human Lung Carcinoma | ~12.5 | 24 | [1][6] |
| Calu-6 | Human Lung Carcinoma | ~10 | 24 | [1][6] |
| HPF | Human Pulmonary Fibroblasts | ~20 | 24 | [1][6] |
| MCF-10A | Non-tumorigenic Breast Epithelial | 82.07 | 48 | [7] |
| BT-549 | Triple-Negative Breast Cancer | 53.21 | 48 | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 62.52 | 48 | [7] |
Quantitative Effects of this compound on Redox-Sensitive Signaling Pathways
This compound's interaction with redox signaling pathways leads to quantifiable changes in protein expression, enzyme activity, and cellular responses.
| Parameter | Cell Line/Model | This compound Concentration | Observed Effect | Reference |
| Nrf2 Activation | ||||
| HO-1 mRNA expression | HEI-OC1 Auditory Cells | Dose-dependent | Increased expression | [8] |
| NQO1 mRNA expression | HEI-OC1 Auditory Cells | Dose-dependent | Increased expression | [8] |
| Nrf2 nuclear translocation | HEI-OC1 Auditory Cells | Dose-dependent | Increased translocation | [8] |
| NF-κB Inhibition | ||||
| TNF-α induced NF-κB activation | T98G Glioma Cells | Not specified | Abrogated activation | [9] |
| TNF-α induced IL-6 release | T98G Glioma Cells | Not specified | Significant reduction | [10] |
| TNF-α induced IL-8 release | T98G Glioma Cells | Not specified | Significant reduction | [10] |
| ROS Modulation | ||||
| H2O2-induced ROS | PC12 Cells | 1-10 µM | Inhibition of hydroxyl radical generation | [11] |
| TNF-α induced ROS | T98G Glioma Cells | Not specified | Down-regulated production | [9] |
| Intracellular ROS | A549 Lung Cancer Cells | 15 µM | No significant change at 24h | [12] |
| Intracellular ROS | Calu-6 Lung Cancer Cells | 10 µM | Slight increase at 24h | [12] |
| Ferroptosis/GPX4 | ||||
| Ferroptosis induced by erastin or RSL3 | N27 Neuronal Cells | > 2 µM | Protection against cell death | [11] |
| GPX4 expression | Not specified | Not specified | This compound mimics GPX4 activity | [13] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action as a GPX Mimetic
This compound mimics the catalytic cycle of glutathione peroxidase to reduce harmful hydroperoxides.
This compound's Modulation of the Keap1-Nrf2 Signaling Pathway
This compound can activate the Nrf2 pathway, a key regulator of antioxidant responses, by reacting with cysteine residues on Keap1.
This compound's Inhibition of the NF-κB Signaling Pathway
This compound can inhibit the pro-inflammatory NF-κB pathway, contributing to its anti-inflammatory effects.
This compound's Role in Ferroptosis and GPX4 Activity
This compound's GPX-like activity allows it to reduce lipid peroxides, thereby inhibiting ferroptosis, a form of iron-dependent cell death.
Experimental Protocols
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels in cells treated with this compound.
Materials:
-
Cells of interest (e.g., A549, PC12)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
H2DCFDA (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
ROS inducer (e.g., H2O2 or TNF-α) (optional)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
This compound Treatment: The following day, remove the culture medium and treat the cells with various concentrations of this compound (e.g., 1-20 µM) in fresh medium for the desired time (e.g., 1-24 hours). Include a vehicle control (DMSO) and an untreated control. If using a ROS inducer, add it at the appropriate time point.
-
H2DCFDA Staining:
-
Prepare a working solution of H2DCFDA (e.g., 10 µM) in pre-warmed PBS or serum-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the H2DCFDA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Remove the H2DCFDA solution and wash the cells twice with warm PBS.
-
Add PBS or a suitable buffer to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Alternatively, detach the cells and analyze them by flow cytometry.
-
-
Data Analysis: Normalize the fluorescence intensity of the this compound-treated cells to the vehicle control to determine the relative change in ROS levels.
Protocol 2: Glutathione Peroxidase (GPX)-like Activity Assay (Coupled Reductase Assay)
This protocol measures the GPX-like activity of this compound by monitoring the consumption of NADPH in a coupled reaction with glutathione reductase.
Materials:
-
This compound solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.6)
-
Glutathione (GSH) solution
-
Glutathione Reductase (GR) solution
-
NADPH solution
-
Hydroperoxide substrate (e.g., cumene hydroperoxide or H2O2)
-
96-well UV-transparent plate
-
UV-Vis microplate reader
Procedure:
-
Prepare Reagents: Prepare fresh solutions of all reagents in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Assay Buffer
-
This compound or sample
-
GSH solution (final concentration e.g., 1-2 mM)
-
GR solution (final concentration e.g., 1 unit/mL)
-
NADPH solution (final concentration e.g., 0.1-0.2 mM)
-
-
Initiate Reaction: Start the reaction by adding the hydroperoxide substrate (e.g., cumene hydroperoxide, final concentration e.g., 0.2 mM).
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 5-10 minutes at a constant temperature (e.g., 25°C).
-
Data Analysis: Calculate the rate of NADPH consumption (ΔA340/min). The GPX-like activity is proportional to this rate. Use the molar extinction coefficient of NADPH (6.22 x 10^3 M-1cm-1) to calculate the amount of NADPH consumed.
Protocol 3: Western Blot Analysis of Nrf2 Nuclear Translocation
This protocol details the separation of cytoplasmic and nuclear fractions to assess the translocation of Nrf2 to the nucleus following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
PBS
-
Cell lysis buffers for cytoplasmic and nuclear extraction (kits are commercially available)
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 as a nuclear marker, anti-β-actin or anti-GAPDH as a cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 10-20 µM) for the desired time.
-
Cell Fractionation:
-
Harvest the cells and wash with ice-cold PBS.
-
Perform cytoplasmic and nuclear fractionation according to the manufacturer's protocol of the chosen kit. This typically involves sequential lysis with hypotonic and hypertonic buffers.
-
Store the cytoplasmic and nuclear extracts at -80°C.
-
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the Nrf2 signal in the nuclear fraction to the Lamin B1 signal. Compare the levels of nuclear Nrf2 in this compound-treated cells to control cells.
Protocol 4: Studying Ferroptosis Inhibition by this compound
This protocol describes how to induce ferroptosis in cultured cells and assess the protective effect of this compound.
Materials:
-
Cells susceptible to ferroptosis (e.g., HT-1080)
-
This compound
-
Ferroptosis inducers (e.g., erastin or RSL3)
-
Ferroptosis inhibitor (positive control, e.g., ferrostatin-1)
-
Cell viability assay (e.g., MTT or CellTiter-Glo)
-
Lipid peroxidation probe (e.g., C11-BODIPY 581/591)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate plates for the chosen assays.
-
Pre-treat cells with various concentrations of this compound or ferrostatin-1 for 1-2 hours.
-
Add the ferroptosis inducer (e.g., erastin or RSL3) and incubate for the required time to induce cell death (e.g., 24 hours).
-
-
Cell Viability Assessment:
-
Perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions to quantify cell survival.
-
-
Lipid Peroxidation Measurement:
-
In a separate experiment, treat cells as in step 1.
-
At the end of the treatment, stain the cells with C11-BODIPY 581/591.
-
Analyze the cells by flow cytometry or fluorescence microscopy to detect the shift in fluorescence from red to green, which indicates lipid peroxidation.
-
-
Data Analysis: Compare the cell viability and lipid peroxidation levels in cells treated with the ferroptosis inducer alone versus those co-treated with this compound to determine the protective effect of this compound.
Protocol 5: Analysis of Protein Cysteine Modification by Mass Spectrometry
This protocol provides a general workflow for identifying this compound-modified cysteine residues in proteins using mass spectrometry.
Materials:
-
Protein sample of interest or cell lysate
-
This compound
-
Dithiothreitol (DTT) for reduction
-
Iodoacetamide (IAM) for alkylation
-
Trypsin for digestion
-
LC-MS/MS system
Procedure:
-
Protein Treatment: Incubate the purified protein or cell lysate with this compound under desired conditions.
-
Sample Preparation for Mass Spectrometry:
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and then alkylate free cysteine thiols with IAM. This step is crucial to differentiate between unmodified cysteines and those that have reacted with this compound.
-
Protein Digestion: Digest the protein sample into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify peptides.
-
Specifically search for a mass shift on cysteine-containing peptides corresponding to the addition of the this compound moiety. The modification by this compound will result in a specific mass addition to the cysteine residue.
-
Software tools for proteomic data analysis can be used to identify and validate the modified peptides.
-
Conclusion
This compound is a versatile and powerful tool for investigating redox signaling pathways. Its multifaceted activities, including its GPX-mimetic function and its ability to modulate key signaling nodes like Nrf2 and NF-κB, make it an essential compound in the toolbox of researchers in cell biology, pharmacology, and drug development. The protocols and data presented here provide a foundation for utilizing this compound to explore the intricate roles of redox regulation in health and disease. As with any chemical probe, careful experimental design and interpretation are crucial for obtaining meaningful results.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Inhibits the Growth of Lung Cancer Cells via Cell Cycle Arrest and Cell Death Accompanied by Glutathione Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Interferes with Alzheimer’s Disease by Regulating Mitochondrial Function | MDPI [mdpi.com]
- 4. Selenium protein identification and profiling by mass spectrometry: A tool to assess progression of cardiomyopathy in a whale model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to ferroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nwlifescience.com [nwlifescience.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Inhibits the Growth of Lung Cancer Cells via Cell Cycle Arrest and Cell Death Accompanied by Glutathione Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ebselen as an Inhibitor of SARS-CoV-2 Main Protease (Mpro)
Introduction
The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, relies on the main protease (Mpro or 3CLpro) for its replication and transcription. Mpro is a cysteine protease responsible for cleaving the viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development.[1][2] The organoselenium compound, ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one), has been identified through high-throughput screening as a potent inhibitor of SARS-CoV-2 Mpro.[1][3] this compound is a multifunctional drug candidate with known anti-inflammatory, antioxidant, and cytoprotective properties, and it has been investigated in clinical trials for other conditions, highlighting its favorable safety profile.[4][5]
Mechanism of Mpro Inhibition
This compound acts as a covalent inhibitor of Mpro.[6] The primary mechanism involves the formation of a selenyl-sulfide bond between the selenium atom of this compound and the catalytic cysteine residue (Cys145) in the Mpro active site.[6][7] This covalent modification blocks the enzyme's catalytic activity, thereby inhibiting viral polyprotein processing.[6]
Interestingly, further studies involving high-resolution co-crystallography and mass spectrometry have revealed a unique subsequent reaction. After the initial covalent adduct is formed, it can be hydrolyzed. This hydrolysis cleaves the this compound molecule, leaving a single selenium atom covalently bound to the Cys145 residue, a process termed "selenation".[4][5][8] This effectively and irreversibly inactivates the enzyme. The presence of reducing agents, such as dithiothreitol (DTT), can reverse the inhibition, suggesting that the reducing environment within a cell might impact this compound's efficacy against Mpro.[6][9]
Quantitative Data Summary
The inhibitory activity of this compound and its derivatives against SARS-CoV-2 Mpro has been quantified in various studies. The half-maximal inhibitory concentration (IC50) measures the concentration of a drug that is required for 50% inhibition of an enzyme in vitro, while the half-maximal effective concentration (EC50) represents the concentration required for 50% reduction of viral replication in cell-based assays.
Table 1: In Vitro Inhibition of SARS-CoV-2 Mpro by this compound and Derivatives
| Compound | IC50 (μM) | Assay Type | Reference |
| This compound (Eb-01) | 0.67 | FRET Assay | [3][10][11][12][13] |
| This compound | 0.41 | FRET Assay | [11][14] |
| This compound | 1.36 ± 0.05 | FRET Assay | [6][15] |
| This compound Derivative (Eb-02) | 0.74 ± 0.02 | FRET Assay | [6][15] |
| This compound Derivative (Eb-03) | 2.01 ± 0.09 | FRET Assay | [6][15] |
| This compound Derivative (EB2-7) | 4.08 | FRET Assay | [11][14] |
| This compound Derivatives (9 compounds) | 0.07 - 0.38 | FRET/HPLC | [11][14] |
Table 2: Antiviral Activity of this compound and Derivatives in Cell-Based Assays
| Compound | EC50 (μM) | Cell Line | Reference |
| This compound | 4.67 | Vero Cells | [10][11][13] |
| This compound | 2.6 (48 hpi) | Calu-3 Cells | [13] |
| This compound | 3.8 (24 hpi) | Calu-3 Cells | [13] |
| This compound | 24.61 | HPAepiC Cells | [14] |
| This compound Derivative (MR6-31-2) | 1.8 | Vero Cells | [5] |
| Diphenyl Diselenide | 3.4 (48 hpi) | Calu-3 Cells | [13] |
hpi: hours post-infection
Experimental Protocols
Protocol 1: In Vitro Mpro Inhibition Assay (FRET-Based)
This protocol outlines a common method to determine the IC50 value of this compound against SARS-CoV-2 Mpro using a Fluorescence Resonance Energy Transfer (FRET) assay.
Materials and Reagents:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA
-
This compound and derivative compounds
-
Dimethyl sulfoxide (DMSO)
-
384-well assay plates (black, low-volume)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve the final desired concentrations for the dose-response curve.
-
Enzyme Preparation: Dilute the recombinant Mpro to the desired final concentration (e.g., 100-200 nM) in cold assay buffer.
-
Reaction Setup:
-
Add 1 µL of each compound dilution (or DMSO for control) to the wells of the 384-well plate.
-
Add 79 µL of the diluted Mpro solution to each well.
-
Incubate the plate at room temperature for 10-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 20 µL of the FRET substrate (final concentration e.g., 20-50 µM) to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Monitor the increase in fluorescence intensity (e.g., λex=340 nm, λem=490 nm) every 60 seconds for 30 minutes. The cleavage of the substrate by Mpro separates the quencher (Dabcyl) from the fluorophore (Edans), resulting in an increase in fluorescence.
-
Data Analysis:
-
Determine the initial reaction velocity (v) for each concentration by calculating the slope of the linear portion of the fluorescence curve.
-
Normalize the velocities to the DMSO control (0% inhibition) and a control without enzyme (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve using non-linear regression to calculate the IC50 value.
-
Protocol 2: Cellular Antiviral Activity Assay
This protocol describes a general method to evaluate the antiviral efficacy (EC50) of this compound in a cell culture model.
Materials and Reagents:
-
Susceptible host cells (e.g., Vero E6, Calu-3, HPAepiC)
-
Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
SARS-CoV-2 viral stock (known titer)
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., RT-qPCR primers/probes, antibody for immunostaining, or cell viability reagent like MTS/MTT)
-
Appropriate Biosafety Level 3 (BSL-3) facilities and personal protective equipment (PPE)
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "no drug" (vehicle control) and "no virus" (mock-infected) control.
-
Viral Infection: Infect the cells by adding SARS-CoV-2 at a predetermined multiplicity of infection (MOI), for example, 0.01.
-
Incubation: Incubate the infected and treated plates for a specified period (e.g., 24 or 48 hours) at 37°C, 5% CO2.
-
Quantification of Viral Replication:
-
RT-qPCR (preferred): At the end of the incubation, lyse the cells and extract the total RNA. Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the number of viral RNA copies. A reduction in viral RNA copies in treated wells compared to the vehicle control indicates antiviral activity.
-
Cytopathic Effect (CPE) Reduction: Visually inspect the cell monolayer for virus-induced CPE. The concentration of the drug that protects 50% of the cells from CPE can be determined. Cell viability can be quantified using reagents like MTS or neutral red.
-
-
Data Analysis:
-
Normalize the viral replication data to the vehicle control (0% inhibition) and mock-infected control (100% inhibition).
-
Plot the percentage of viral inhibition against the logarithm of the drug concentration.
-
Use non-linear regression to fit the data and calculate the EC50 value.
-
Simultaneously, a cytotoxicity assay (CC50) should be run in parallel on uninfected cells to determine the selectivity index (SI = CC50/EC50).
-
References
- 1. scitechdaily.com [scitechdaily.com]
- 2. This compound, a new candidate therapeutic against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Detailed Insights into the Inhibitory Mechanism of New this compound Derivatives against Main Protease (Mpro) of Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.unipd.it [research.unipd.it]
- 8. Inhibition mechanism of SARS-CoV-2 main protease by this compound and its derivatives [ideas.repec.org]
- 9. Development of a Biosafety Level 1 Cellular Assay for Identifying Small-Molecule Antivirals Targeting the Main Protease of SARS-CoV-2: Evaluation of Cellular Activity of GC376, Boceprevir, Carmofur, this compound, and Selenoneine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. The Mpro structure-based modifications of this compound derivatives for improved antiviral activity against SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. This compound and Diphenyl Diselenide Inhibit SARS-CoV-2 Replication at Non-Toxic Concentrations to Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioprofile.cn [bioprofile.cn]
- 15. pubs.acs.org [pubs.acs.org]
Protocol for Preclinical Efficacy Testing of Ebselen in Bipolar Disorder Models
Application Notes
Ebselen, an organoselenium compound, has emerged as a promising therapeutic candidate for bipolar disorder. Its multifaceted mechanism of action, including the inhibition of inositol monophosphatase (IMPase), mimicking the effects of lithium, and its antioxidant properties through the activation of the Nrf2 pathway, positions it as a compelling molecule for investigation.[1][2][3][4] This document provides detailed protocols for assessing the efficacy of this compound in established rodent models of bipolar disorder, focusing on behavioral assays relevant to both manic and depressive-like states, as well as molecular assays to elucidate its underlying signaling pathways.
The following protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel treatments for bipolar disorder.
Core Signaling Pathways
This compound's therapeutic potential in bipolar disorder is attributed to its modulation of several key signaling pathways. A primary mechanism is the inhibition of inositol monophosphatase (IMPase), an enzyme also targeted by lithium.[1][2][3][4] This inhibition disrupts the phosphoinositide signaling pathway, which is crucial for the function of numerous G-protein coupled receptors involved in neurotransmission.[1] Additionally, this compound is known to be a glutathione peroxidase (GPx) mimetic and can activate the Nrf2 antioxidant response pathway, which may contribute to its neuroprotective effects.[1] There is also evidence suggesting an indirect influence on the Glycogen Synthase Kinase-3 beta (GSK-3β) pathway, a key regulator of cellular processes implicated in bipolar disorder.[5][6][7]
Experimental Protocols
I. Animal Models of Mania
A. Amphetamine-Induced Hyperactivity Model
This model is widely used to screen for anti-manic and mood-stabilizing properties of compounds. Psychostimulants like amphetamine induce a hyperactive state in rodents that mimics some aspects of mania.[7][8]
Experimental Workflow:
Protocol:
-
Animals: Male C57BL/6 mice are commonly used.
-
Apparatus: An open field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam tracking systems to measure locomotor activity.
-
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Place individual mice in the open field arena for a 30-minute habituation period.
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally - i.p.) or vehicle.
-
30 minutes after this compound administration, inject amphetamine (e.g., 2.0 or 4.0 mg/kg, i.p.).
-
Immediately place the mice back into the open field arena and record locomotor activity for 60-90 minutes.
-
Analyze the data for total distance traveled, vertical activity (rearing), and stereotyped behaviors.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Locomotor Activity (Distance Traveled in cm) |
| Vehicle + Saline | - | Insert Baseline Value |
| Vehicle + Amphetamine | 2.0 | Insert Value |
| This compound + Amphetamine | 10 + 2.0 | Insert Value |
| Vehicle + Amphetamine | 4.0 | Insert Value |
| This compound + Amphetamine | 10 + 4.0 | Insert Value |
Note: The table should be populated with mean ± SEM values from the experimental data. A significant reduction in amphetamine-induced hyperactivity by this compound would indicate potential anti-manic effects.
II. Animal Models of Depression
A. Forced Swim Test (FST)
The FST is a widely used behavioral despair model to assess antidepressant efficacy. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are expected to reduce the duration of immobility.[4][5][9][10]
Experimental Workflow:
Protocol:
-
Animals: Male BALB/c or C57BL/6 mice are suitable.
-
Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes.
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30-60 minutes before the test.
-
Gently place each mouse into the cylinder of water for a single 6-minute session.
-
Video record the session for later analysis.
-
After the 6 minutes, remove the mice, dry them with a towel, and return them to their home cage.
-
A trained observer, blind to the treatment conditions, should score the last 4 minutes of the session for immobility time. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle | - | Insert Baseline Value |
| This compound | 10 | Insert Value |
| Positive Control (e.g., Fluoxetine) | 20 | Insert Value |
Note: Data should be presented as mean ± SEM. A significant decrease in immobility time for the this compound group compared to the vehicle group suggests an antidepressant-like effect.
III. Model of Impulsivity
A. 5-Choice Serial Reaction Time Task (5-CSRTT)
The 5-CSRTT is a valuable tool for assessing attention and impulsivity, which are often dysregulated in bipolar disorder. Premature responses in this task are a key measure of motor impulsivity.[3][11][12]
Protocol:
-
Animals: Rats or mice can be used, though protocols differ slightly.
-
Apparatus: An operant chamber with five apertures arranged on a curved wall, a food magazine on the opposite wall, and a house light.
-
Procedure (simplified):
-
Training: Animals are food-restricted and trained to poke their nose into an illuminated aperture to receive a food reward. The duration of the light stimulus is gradually decreased, and the inter-trial interval (ITI) is varied to increase task difficulty.
-
Testing: Once trained to a stable baseline performance, the effects of this compound can be assessed.
-
Administer this compound or vehicle prior to the testing session.
-
Place the animal in the operant chamber and run the 5-CSRTT protocol.
-
Key Measures:
-
Accuracy: Percentage of correct responses.
-
Omissions: Number of trials with no response.
-
Premature Responses: Responses made during the ITI before the stimulus light is presented (measure of impulsivity).
-
Perseverative Responses: Repeated pokes into an aperture after a correct response has been made.
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Accuracy (%) | Omissions | Premature Responses |
| Vehicle | - | Insert Value | Insert Value | Insert Value |
| This compound | Specify Dose | Insert Value | Insert Value | Insert Value |
| This compound | Specify Dose | Insert Value | Insert Value | Insert Value |
Note: Present data as mean ± SEM. A reduction in premature responses with this compound treatment would indicate a decrease in impulsivity.
IV. Molecular Assays
A. Western Blot for GSK-3β Phosphorylation
This assay measures the phosphorylation state of GSK-3β, an indicator of its activity. Inhibition of GSK-3β is a known effect of lithium and is implicated in the therapeutic action of mood stabilizers.
Protocol:
-
Sample Preparation: Following behavioral testing, animals are euthanized, and brain regions of interest (e.g., prefrontal cortex, hippocampus) are rapidly dissected and snap-frozen.
-
Protein Extraction: Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates (20-30 µg) on a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-GSK-3β (Ser9) and total GSK-3β overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and express the results as a ratio of phospho-GSK-3β to total GSK-3β.
B. Nrf2 Activation Assay
This assay determines the activation of the transcription factor Nrf2, a key regulator of the antioxidant response.
Protocol:
-
Cell Culture: Use a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) or primary neuronal cultures.
-
Treatment: Treat cells with this compound at various concentrations and time points.
-
Nuclear Extraction: Isolate nuclear extracts from the treated cells.
-
Nrf2 Transcription Factor Assay: Use a commercially available ELISA-based kit that measures the binding of activated Nrf2 in the nuclear extracts to an oligonucleotide containing the Nrf2 consensus binding site immobilized on a 96-well plate.
-
Detection: The amount of bound Nrf2 is detected using a specific primary antibody followed by an HRP-conjugated secondary antibody and a colorimetric substrate.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound's efficacy in models relevant to bipolar disorder. By combining behavioral assessments with molecular analyses of key signaling pathways, researchers can gain valuable insights into the therapeutic potential and mechanisms of action of this promising compound. Consistent and rigorous application of these methodologies will be crucial in advancing the development of this compound as a novel treatment for bipolar disorder.
References
- 1. Neuroprotective and anti-neuroinflammatory properties of this compound derivatives and their potential to inhibit neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Potential Use of this compound in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen Synthase Kinase-3β as a Putative Therapeutic Target for Bipolar Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Glycogen Synthase Kinase-3 in the Etiology and Treatment of Mood Disorders [frontiersin.org]
- 7. Regulation of glycogen synthase kinase-3 during bipolar mania treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alterations in amphetamine-induced locomotor activity and stereotypy after electrical stimulation of the nucleus accumbens and neostriatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The neuroprotectant this compound inhibits oxidative DNA damage induced by dopamine in the presence of copper ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Employing Ebselen in Studies of Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ebselen, a synthetic organoselenium compound, in preclinical research models of neurodegenerative diseases. This compound's multifaceted mechanism of action, primarily as a glutathione peroxidase (GPx) mimic, makes it a compelling candidate for therapeutic development in conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1][2] This document outlines its mechanism of action, summarizes key quantitative findings from various studies, and provides detailed protocols for its application in both in vitro and in vivo experimental settings.
Mechanism of Action
This compound exerts its neuroprotective effects through several key mechanisms:
-
Glutathione Peroxidase (GPx) Mimicry : this compound catalyzes the reduction of hydroperoxides, including hydrogen peroxide and lipid hydroperoxides, by utilizing glutathione (GSH) as a reducing agent. This action helps to mitigate oxidative stress, a common pathological feature in many neurodegenerative disorders.[1][2][3]
-
Antioxidant and Anti-inflammatory Properties : Beyond its GPx-like activity, this compound directly scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS).[4][5] It also exhibits anti-inflammatory effects by inhibiting pro-inflammatory enzymes like lipoxygenases and nitric oxide synthase, and modulating signaling pathways such as NF-κB and MAPK.[1][6][7]
-
Modulation of Signaling Pathways : this compound has been shown to influence various cellular signaling pathways involved in neurodegeneration. For instance, it can inhibit the c-Jun N-terminal kinase (JNK) pathway, which is associated with apoptosis, and modulate the mTORC1 signaling pathway, which is implicated in cellular senescence.[5][8]
-
Pharmacological Chaperone for SOD1 : In the context of ALS, this compound can act as a pharmacological chaperone for mutant superoxide dismutase 1 (SOD1), stabilizing its structure and preventing the formation of toxic aggregates.[9][10][11]
-
Inhibition of Iron-Induced Cellular Damage : this compound can inhibit divalent metal transporter 1 (DMT1)-mediated iron uptake, thereby reducing iron-catalyzed oxidative damage.[8]
Data Presentation: Efficacy of this compound in Neurodegenerative Disease Models
The following tables summarize the quantitative data on the neuroprotective effects of this compound in various preclinical models.
Table 1: this compound in Alzheimer's Disease Models
| Model System | Treatment | Key Findings | Reference |
| 3xTg-AD Mice | This compound (0.5, 1, and 2 µM) for 5 months | Significantly increased cognitive ability; eliminated β-Amyloid (Aβ) oligomers; recovered synaptic damage. | [12][13] |
| 3xTg-AD Mice | This compound (10.94 µM) for 6 months | Prevented the progression of AD-related pathology. | [12] |
| 3xTg-AD Mice | This compound | Increased GPx and SOD activities; reduced levels of Aβ, especially oligomeric forms; inhibited tau phosphorylation at Thr231, Ser396, and Ser404. | [14][15] |
| Streptozotocin (STZ)-induced sporadic AD mouse model | This compound (10 mg/kg, i.p.) | Reversed memory impairment and hippocampal oxidative stress; increased antioxidant enzyme activities; reduced Bax/Bcl-2 ratio and cleaved caspase-3 levels. | [16][17] |
| N2a-SW cells | This compound (2.5 µM) | Significantly increased GPx activity. | [12] |
Table 2: this compound in Parkinson's Disease Models
| Model System | Treatment | Key Findings | Reference |
| Primate MPTP model | This compound administered before, during, and after MPTP injections | Prevented both neuronal loss and clinical symptoms. | [18] |
| Rat brain homogenate | This compound (≥42 µM) | Markedly inhibited lipid peroxidation. | [3] |
| Cultured PC12 cells | This compound | Prevented peroxide radical overproduction induced by serum withdrawal; inhibited MPP+-induced toxicity. | [18] |
Table 3: this compound in Amyotrophic Lateral Sclerosis (ALS) Models
| Model System | Treatment | Key Findings | Reference |
| G93A SOD1 mice | Oral this compound | Significantly delayed disease onset by more than 10 days. | [9] |
| Human living cells with ALS-linked SOD1 mutants (G93A and A4V) | This compound | Caused oxidation and stabilization of the mutant SOD1 proteins. | [11] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in neurodegenerative disease research.
In Vitro Neuroprotection Assay using an Oxygen-Glucose Deprivation (OGD) Model
This protocol is adapted from studies on SH-SY5Y human neuroblastoma cells and is a common method to simulate ischemic conditions in vitro.[4]
Objective: To assess the neuroprotective effects of this compound against OGD-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)/F12
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Glucose-free DMEM
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Anaerobic chamber or incubator with gas control (95% N₂, 5% CO₂)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Prepare various concentrations of this compound (e.g., 1, 5, 10, 20 µM) in serum-free DMEM/F12. Remove the culture medium and add the this compound-containing medium to the cells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 1-2 hours.
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells twice with glucose-free DMEM.
-
Add fresh glucose-free DMEM to each well.
-
Place the plate in an anaerobic chamber at 37°C for a predetermined duration (e.g., 4-6 hours) to induce ischemic-like injury.
-
-
Reperfusion:
-
Remove the plate from the anaerobic chamber.
-
Replace the glucose-free medium with regular DMEM/F12 containing glucose and serum.
-
Return the plate to the standard incubator (37°C, 5% CO₂) for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (non-OGD treated) cells. Compare the viability of this compound-treated cells to the OGD-only treated cells.
In Vivo Neuroprotection Study in an MPTP Mouse Model of Parkinson's Disease
This protocol provides a general framework for evaluating the neuroprotective effects of this compound in a chemically-induced mouse model of Parkinson's disease.[18]
Objective: To determine if this compound can prevent dopaminergic neuron loss and motor deficits in MPTP-treated mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Vehicle for this compound (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Saline (0.9% NaCl)
-
Apparatus for behavioral testing (e.g., rotarod, open field)
-
Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize mice for at least one week. Randomly divide mice into groups: (1) Vehicle control + Saline, (2) Vehicle control + MPTP, (3) this compound + MPTP.
-
This compound Administration: Administer this compound (e.g., 10-30 mg/kg, p.o. or i.p.) or vehicle daily for a specified period (e.g., 7 days) before MPTP induction.
-
MPTP Induction: On day 8, administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. The control group receives saline injections. Continue this compound administration for a further period (e.g., 7 days) after MPTP treatment.
-
Behavioral Assessment:
-
Rotarod Test: Train mice on the rotarod for 2-3 days before MPTP injection. Test motor coordination at baseline and at specified time points after MPTP treatment (e.g., day 7 post-MPTP). Record the latency to fall.
-
Open Field Test: Assess locomotor activity by placing mice in an open field arena and recording parameters such as total distance traveled and rearing frequency for a set duration (e.g., 10 minutes).
-
-
Tissue Collection and Processing:
-
At the end of the experiment (e.g., 7-14 days post-MPTP), euthanize the mice by transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in 4% paraformaldehyde overnight.
-
Cryoprotect the brains in a sucrose solution (e.g., 30%) before sectioning on a cryostat.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) on brain sections containing the substantia nigra pars compacta (SNpc) and striatum to visualize dopaminergic neurons and their terminals.
-
Use an appropriate secondary antibody and detection system.
-
-
Quantification and Data Analysis:
-
Count the number of TH-positive neurons in the SNpc using stereological methods.
-
Measure the optical density of TH-positive fibers in the striatum.
-
Analyze behavioral and immunohistochemical data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Visualization of Pathways and Workflows
Signaling Pathways of this compound's Neuroprotective Action
Caption: this compound's neuroprotective mechanisms.
General Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro glutathione peroxidase mimicry of this compound is linked to its oxidation of critical thiols on key cerebral suphydryl proteins - A novel component of its GPx-mimic antioxidant mechanism emerging from its thiol-modulated toxicology and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective and anti-neuroinflammatory properties of this compound derivatives and their potential to inhibit neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a multi-target compound: its effects on biological processes and diseases | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 7. Molecular actions of this compound--an antiinflammatory antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, Iron Uptake Inhibitor, Alleviates Iron Overload-Induced Senescence-Like Neuronal Cells SH-SY5Y via Suppressing the mTORC1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alsnewstoday.com [alsnewstoday.com]
- 10. mentaldaily.com [mentaldaily.com]
- 11. The cysteine-reactive small molecule this compound facilitates effective SOD1 maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound Interferes with Alzheimer’s Disease by Regulating Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound ameliorates β-amyloid pathology, tau pathology, and cognitive impairment in triple-transgenic Alzheimer's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A multifunctional compound this compound reverses memory impairment, apoptosis and oxidative stress in a mouse model of sporadic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The antioxidant this compound prevents neurotoxicity and clinical symptoms in a primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Ebselen's Antifungal Properties
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a synthetic organoselenium compound known for its anti-inflammatory, antioxidant, and cytoprotective properties[1][2]. Recent studies have highlighted its potent antifungal activity against a broad spectrum of clinically relevant fungal pathogens, including various species of Candida, Cryptococcus, and Aspergillus[1][3][4][5]. This compound's multifaceted mechanism of action, which involves disrupting the fungal redox homeostasis and inhibiting key cellular processes, makes it a promising candidate for antifungal drug development[3][6]. These application notes provide detailed methodologies for assessing the antifungal efficacy of this compound.
Mechanism of Action Overview
This compound exerts its antifungal effects through several proposed mechanisms[6]:
-
Disruption of Redox Homeostasis: The primary mechanism involves the depletion of intracellular glutathione (GSH), a key antioxidant. This leads to an accumulation of reactive oxygen species (ROS), causing significant oxidative stress and subsequent cellular damage[1][3][7].
-
Enzyme Inhibition: this compound targets multiple thiol-containing enzymes critical for fungal survival. It has been shown to inhibit the plasma membrane H+-ATPase pump (Pma1p), which is essential for pH regulation and nutrient uptake[8][9]. It also inhibits the thioredoxin (Trx) system and glutamate dehydrogenase (Gdh3), further contributing to redox imbalance[4][6][10].
-
Inhibition of Macromolecular Synthesis: At higher concentrations, this compound can have secondary effects on the synthesis of proteins, DNA, RNA, and lipids[6].
References
- 1. This compound exerts antifungal activity by regulating glutathione (GSH) and reactive oxygen species (ROS) production in fungal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a multi-target compound: its effects on biological processes and diseases | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 3. This compound exerts antifungal activity by regulating glutathione (GSH) and reactive oxygen species (ROS) production in fungal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound improves fungal keratitis through exerting anti-inflammation, anti-oxidative stress, and antifungal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound: A Promising Repurposing Drug to Treat Infections Caused by Multidrug-Resistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Growth inhibitory action of this compound on fluconazole-resistant Candida albicans: role of the plasma membrane H+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound induces reactive oxygen species (ROS)-mediated cytotoxicity in Saccharomyces cerevisiae with inhibition of glutamate dehydrogenase being a target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of Ebselen Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis and purification of ebselen and its analogs, compounds of significant interest for their diverse pharmacological activities. The protocols outlined below are based on established literature procedures and are intended to serve as a comprehensive guide for researchers in the field.
I. Introduction to this compound and its Analogs
This compound (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a synthetic organoselenium compound that has garnered considerable attention for its potent antioxidant and anti-inflammatory properties. It functions as a mimic of the selenoenzyme glutathione peroxidase (GPx), playing a crucial role in the detoxification of reactive oxygen species (ROS). The core scaffold of this compound can be readily modified, allowing for the synthesis of a wide array of analogs with tailored biological activities. These analogs are being explored for their potential in treating a range of conditions, including stroke, hearing loss, and bipolar disorder.
II. Synthetic Protocols for this compound Analogs
Several synthetic routes to this compound and its analogs have been developed. Below are detailed protocols for three common methods.
Protocol 1: Synthesis from 2-(Chloroseleno)benzoyl Chloride and an Amine
This is a versatile and widely used method for preparing N-substituted this compound analogs.
Experimental Workflow:
Caption: Synthesis of N-substituted this compound analogs.
Materials:
-
2,2'-Diselenobis(benzoic acid)
-
Thionyl chloride (SOCl₂)
-
Appropriate amine (e.g., aniline for this compound, or other primary amines for analogs)
-
Toluene (anhydrous)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Formation of 2-(chloroseleno)benzoyl chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,2'-diselenobis(benzoic acid) (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (excess, e.g., 5-10 eq) dropwise to the suspension.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 2-(chloroseleno)benzoyl chloride as a yellow solid. This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.
-
Coupling with amine: Dissolve the crude 2-(chloroseleno)benzoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the solution of 2-(chloroseleno)benzoyl chloride to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound analog.
Protocol 2: Synthesis from N-Substituted-2-iodobenzamide
This method is suitable for the synthesis of this compound analogs when the corresponding N-substituted-2-iodobenzamide is readily available.
Experimental Workflow:
Caption: Copper-catalyzed synthesis of this compound analogs.
Materials:
-
N-Substituted-2-iodobenzamide
-
Selenium powder
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the N-substituted-2-iodobenzamide (1.0 eq), selenium powder (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate or DCM.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
III. Purification Protocols
Purification is a critical step to obtain this compound analogs of high purity for biological testing and other applications.
Protocol 3: Purification by Recrystallization
Recrystallization is an effective method for purifying solid this compound analogs. The choice of solvent is crucial for successful purification.
General Procedure:
-
Dissolve the crude this compound analog in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, 1,2-dichloroethane, or butanone-2).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.
-
Hot filter the solution to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can enhance the yield of the crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Example Solvent Systems for Recrystallization:
| Compound | Solvent System |
| This compound | 1,2-Dichloroethane or Butanone-2 |
| N-Alkyl this compound Analogs | Ethanol or Isopropanol |
| This compound Analogs with Aromatic Substituents | Toluene or Ethyl Acetate/Hexane mixture |
Protocol 4: Purification by Column Chromatography
Column chromatography is a versatile technique for purifying a wide range of this compound analogs, especially for removing closely related impurities.
General Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Example Mobile Phase Systems (Silica Gel):
| Polarity of Analog | Mobile Phase System (v/v) |
| Low to Medium Polarity | Hexane / Ethyl Acetate mixtures (e.g., 9:1 to 1:1) |
| Medium to High Polarity | Dichloromethane / Methanol mixtures (e.g., 99:1 to 95:5) |
IV. Characterization Data
The synthesized and purified this compound analogs should be characterized to confirm their identity and purity.
Table of Expected Characterization Data for this compound:
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ 8.13 (d, 1H), 7.70-7.62 (m, 4H), 7.50-7.40 (m, 3H), 7.29 (t, 1H) |
| ¹³C NMR (CDCl₃) | δ 165.7, 139.1, 137.6, 132.5, 129.4, 129.3, 127.6, 126.7, 126.5, 125.4, 123.7 |
| ⁷⁷Se NMR (CDCl₃) | δ ~960 ppm |
| Mass Spec (ESI) | m/z 274 [M+H]⁺ |
| Melting Point | 180-182 °C |
V. Signaling Pathways Involving this compound
This compound's biological effects are mediated through its interaction with various cellular signaling pathways.
Glutathione Peroxidase (GPx)-like Catalytic Cycle
This compound mimics the activity of GPx by catalyzing the reduction of hydroperoxides by glutathione (GSH).
Caption: Glutathione peroxidase-like catalytic cycle of this compound.
Modulation of MAP Kinase Signaling Pathway
This compound has been shown to modulate the Mitogen-Activated Protein (MAP) kinase signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.
Caption: this compound's inhibitory effect on the MAPK signaling pathway.
These protocols and notes are intended to provide a solid foundation for the synthesis and purification of this compound analogs. Researchers are encouraged to adapt and optimize these methods based on the specific properties of the target compounds. Always adhere to standard laboratory safety procedures when handling organoselenium compounds and reagents.
Ebselen Clinical Trials in Humans: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a synthetic, lipid-soluble organoselenium compound with a multifaceted mechanism of action, primarily centered around its potent antioxidant and anti-inflammatory properties. It functions as a mimic of glutathione peroxidase (GPx), a key enzyme in the cellular defense against oxidative stress.[1][2][3] By catalyzing the reduction of hydroperoxides and peroxynitrites, this compound protects cells from oxidative damage.[1][2] Furthermore, this compound modulates critical signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are pivotal in inflammatory processes.[1][3] This unique combination of activities has positioned this compound as a promising therapeutic candidate for a range of human diseases.
Clinical trials have been conducted to evaluate the safety and efficacy of this compound in various conditions, including noise-induced hearing loss, Meniere's disease, bipolar disorder, and acute ischemic stroke.[4][5][6][7] These studies have provided valuable insights into its clinical pharmacology, potential therapeutic benefits, and safety profile.
These application notes provide a detailed overview of the experimental design and protocols for conducting clinical trials with this compound in humans, aimed at guiding researchers and drug development professionals in this field.
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating key intracellular signaling pathways involved in inflammation and apoptosis.
I. Clinical Trial Design and Protocols
This section outlines the experimental design and protocols for conducting clinical trials with this compound across various indications.
Phase 2a Clinical Trial for Noise-Induced Hearing Loss
Objective: To assess the safety, tolerability, and efficacy of this compound in preventing temporary threshold shift (TTS) induced by acoustic overexposure.
Experimental Workflow:
Inclusion and Exclusion Criteria:
| Inclusion Criteria | Exclusion Criteria |
| Healthy adults aged 18-31 years.[2] | History of significant cardiovascular, pulmonary, hepatic, renal, hematologic, gastrointestinal, endocrine, immunologic, dermatologic, neurologic, or psychiatric disease.[8] |
| Normal hearing thresholds. | History or presence of alcoholism or drug abuse within the past 2 years.[8] |
| Willingness to comply with study procedures. | Hypersensitivity or idiosyncratic reaction to compounds related to this compound.[8] |
| Use of any prescription medication within 14 days prior to or during the study (with the exception of hormonal contraceptives).[8] |
Dosing Regimen: Participants are randomized to receive oral this compound at doses of 200 mg, 400 mg, or 600 mg, or a matching placebo, administered twice daily for 4 days.[2] The treatment begins 2 days before the calibrated sound challenge.[2]
Experimental Protocol: Pure Tone Audiometry
-
Baseline Measurement: Conduct pure tone audiometry in a sound-attenuating booth prior to the first dose of the study drug to establish baseline hearing thresholds at frequencies of 0.25, 0.5, 1, 2, 3, 4, 6, and 8 kHz.
-
Acoustic Challenge: On day 3 of treatment, expose participants to a calibrated sound challenge consisting of 4 hours of pre-recorded music delivered via insert earphones at approximately 100 dBA.[4]
-
Post-Exposure Measurement: Measure hearing thresholds again at 15 minutes post-exposure to determine the temporary threshold shift (TTS).[2]
-
Primary Outcome: The primary efficacy endpoint is the mean TTS at 4 kHz.[2]
Quantitative Data Summary:
| Treatment Group | Mean TTS at 4 kHz (dB) | Standard Error (SE) | % Reduction vs. Placebo | p-value |
| Placebo | 4.07 | 0.90 | - | - |
| This compound 200 mg BID | 3.23 | 0.91 | 21% | 0.3542 |
| This compound 400 mg BID | 1.32 | 0.91 | 68% | 0.0025 |
| This compound 600 mg BID | 3.81 | 0.90 | 7% | 0.7659 |
Data from the Phase 2 trial for noise-induced hearing loss.[2][4]
Phase 2b/3 Clinical Trial for Meniere's Disease
Objective: To evaluate the safety and efficacy of this compound in reducing the symptoms of Meniere's disease, including vertigo, hearing loss, and tinnitus.
Inclusion and Exclusion Criteria:
| Inclusion Criteria | Exclusion Criteria |
| Adults aged 18-75 years with a diagnosis of probable or definite Meniere's Disease.[9][10] | Current or recent use of ototoxic medications (e.g., cisplatin, aminoglycosides).[10] |
| Active symptoms within the 3 months prior to enrollment.[9] | History of significant middle ear or inner ear surgery in the affected ear.[10] |
| Hearing loss of >30 dBHL at 250, 500, or 1000 Hz.[9] | Significant cardiovascular, pulmonary, hepatic, renal, or other systemic diseases.[10] |
| Type A tympanogram at screening.[10] | Hypersensitivity to this compound or related compounds.[10] |
Dosing Regimen: Participants are randomized to receive oral this compound (e.g., 400 mg twice daily) or placebo for a specified duration (e.g., 28 days), with follow-up assessments.[5][6]
Experimental Protocol: Efficacy Assessments
-
Pure Tone Audiometry (PTA): Assess hearing thresholds at baseline and follow-up visits to measure changes in low-frequency hearing. A clinically relevant improvement is defined as a ≥10 dB gain from baseline at one or more low frequencies.[5][7]
-
Words-in-Noise (WIN) Test: Evaluate speech discrimination in the presence of background noise. A clinically relevant improvement is defined as a ≥10% increase in word recognition from baseline.[5][7]
-
Vertigo and Tinnitus Questionnaires: Administer validated questionnaires such as the Vertigo Symptoms Scale (VSS) and the Tinnitus Functional Index (TFI) to assess patient-reported outcomes.[7]
Quantitative Data Summary (Phase 2b):
| Outcome Measure | This compound 400 mg BID | Placebo | Relative Improvement | p-value |
| PTA (≥10 dB gain at one low frequency) | 61% | 37% | 65% | <0.023 |
| WIN (≥10% increase in word recognition) | 75% | 56% | 34% | <0.060 |
Data from the Phase 2b trial for Meniere's disease at 8 weeks.[5][7]
Phase 2a Clinical Trial for Bipolar Disorder (Mania or Hypomania)
Objective: To assess the efficacy and safety of this compound as an add-on treatment for the stabilization of manic or hypomanic symptoms in patients with bipolar disorder.
Inclusion and Exclusion Criteria:
| Inclusion Criteria | Exclusion Criteria |
| Inpatients or outpatients aged 18-70 years experiencing mania or hypomania.[7] | Concomitant use of valproate may be an exclusion criterion in some analyses.[7] |
| Meeting diagnostic criteria for a manic or hypomanic episode. | Other significant psychiatric or medical conditions. |
Dosing Regimen: Participants receive this compound (e.g., 600 mg twice daily) or placebo as an add-on to their usual medication for 3 weeks.[7][11]
Experimental Protocol: Efficacy Assessment
-
Young Mania Rating Scale (YMRS): A clinician-rated 11-item scale to assess the severity of manic symptoms. The total score ranges from 0 to 60, with higher scores indicating more severe mania.[12][13] The primary outcome is the change in YMRS score from baseline to the end of treatment.[14]
-
Other Rating Scales: Secondary outcomes may include the Altman Self-Rating Mania (ASRM) Scale and the Clinical Global Impression-Severity (CGI-S) scale.[14]
Quantitative Data Summary:
| Outcome Measure (at 3 weeks) | This compound (600 mg BD) | Placebo | Adjusted Mean Difference (95% CI) | p-value |
| YMRS Score | Lower | Higher | -1.71 (-5.34 to 1.91) | 0.35 |
| CGI-S Score | Lower | Higher | -0.58 (-1.14 to -0.03) | 0.04 |
Data from the Phase 2a trial for bipolar disorder.[7][11]
Clinical Trial for Acute Ischemic Stroke
Objective: To evaluate the efficacy of this compound in improving outcomes after an acute ischemic stroke.
Inclusion and Exclusion Criteria:
| Inclusion Criteria | Exclusion Criteria |
| Patients with a diagnosis of acute ischemic stroke. | Treatment cannot be initiated within 48 hours of stroke onset. |
| Ability to receive oral medication. | Other contraindications to the study drug. |
Dosing Regimen: Oral administration of this compound granules (150 mg twice daily) or placebo is initiated as early as possible (ideally within 24 hours) after stroke onset and continued for 2 weeks.[3][15]
Experimental Protocol: Efficacy Assessment
-
Glasgow Outcome Scale (GOS): A 5-point scale to assess global functional outcome. The categories are: Dead, Vegetative State, Severe Disability, Moderate Disability, and Good Recovery.[16][17] The primary endpoint is the GOS score at 1 and 3 months post-stroke.[3][18]
-
Other Neurological Scales: Secondary outcomes can be assessed using the modified Mathew Scale and the modified Barthel Index.[3]
Quantitative Data Summary:
| Outcome at 1 Month | This compound | Placebo | p-value |
| Significantly Better Outcome (Wilcoxon rank sum test) | Yes | No | 0.023 |
Data from a placebo-controlled, double-blind clinical trial in acute ischemic stroke.[7][18]
II. Pharmacokinetic and Safety Monitoring Protocols
Pharmacokinetic Analysis
Objective: To characterize the pharmacokinetic profile of this compound and its major metabolites in humans.
Experimental Workflow:
Protocol for Blood Sample Collection and Processing:
-
Collection: Collect whole blood samples into sodium heparin tubes at pre-defined time points before and after drug administration.[19]
-
Processing: Centrifuge the blood samples at approximately 3,000 x g for 15 minutes in a refrigerated centrifuge to separate the plasma.[19]
-
Storage: Aliquot the plasma into labeled cryovials and store at -80°C until analysis.[19]
Protocol for LC-MS/MS Analysis:
-
Sample Preparation: Precipitate plasma proteins using acetonitrile.[20]
-
Chromatography: Separate this compound and its metabolites using a C18 reversed-phase column with a suitable mobile phase gradient.[20]
-
Mass Spectrometry: Detect and quantify the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[21]
-
Quantification: Use a stable isotope-labeled internal standard to correct for matrix effects and ensure accurate quantification.[20]
Pharmacokinetic Parameters: Calculate standard pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life).[22]
Quantitative Data Summary (Single Ascending Dose Study):
| Dose (mg) | Cmax (ng/mL) | AUC0-t (ng*hr/mL) | Tmax (hours) | t1/2 (hours) |
| 200 | 30.3 | 117.4 | 1.5 | 6.4 |
| 400 | - | - | - | - |
| 800 | - | - | - | - |
| 1600 | 83.4 | 880.6 | 2.3 | 16.7 |
Mean pharmacokinetic parameters of this compound in healthy volunteers.[22]
Safety Monitoring
Objective: To monitor and manage the safety of participants throughout the clinical trial.
Protocol for Safety Monitoring:
-
Adverse Event (AE) Monitoring: Systematically collect, document, and report all adverse events, regardless of their perceived relationship to the study drug.
-
Clinical Laboratory Tests: Perform regular monitoring of hematology, serum chemistry, and urinalysis to detect any potential drug-related toxicities.
-
Vital Signs and Physical Examinations: Conduct regular assessments of vital signs and perform physical examinations to monitor the overall health of the participants.
-
Data and Safety Monitoring Board (DSMB): For larger, multi-center trials, establish an independent DSMB to periodically review safety and efficacy data.[23]
Safety Findings from Clinical Trials: Across multiple clinical trials, this compound has been generally well-tolerated at the doses studied.[2][4] No significant differences in hematological, serum chemistry, or radiological assessments were observed between this compound and placebo groups in the noise-induced hearing loss trial.[2] Adverse events in the bipolar disorder trial were comparable between the this compound and placebo groups and were generally mild.[7]
Conclusion
This compound is a promising investigational drug with a well-characterized mechanism of action and a favorable safety profile demonstrated in several clinical trials. The application notes and protocols provided herein offer a comprehensive guide for researchers and drug development professionals planning to conduct clinical trials with this compound. Adherence to these detailed methodologies will be crucial for generating robust and reliable data to further elucidate the therapeutic potential of this novel compound.
References
- 1. This compound inhibits NO-induced apoptosis of differentiated PC12 cells via inhibition of ASK1-p38 MAPK-p53 and JNK signaling and activation of p44/42 MAPK and Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a multi-target compound: its effects on biological processes and diseases | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 4. This compound inhibits p38 mitogen-activated protein kinase-mediated endothelial cell death by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sound Pharmaceuticals announces positive topline results from the SPI-1005 Phase 2b Meniere's Disease clinical trial [prnewswire.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Sound Pharma Reports Positive Phase 3 Results for Meniere’s Disease Treatment with SPI-1005 [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound abrogates TNFα induced pro‐inflammatory response in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dcf.psychiatry.ufl.edu [dcf.psychiatry.ufl.edu]
- 13. psychology-tools.com [psychology-tools.com]
- 14. A phase 2a randomised, double-blind, placebo-controlled, parallel-group, add-on clinical trial of this compound (SPI-1005) as a novel treatment for mania or hypomania - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myavaa.org [myavaa.org]
- 16. A Manual for the Glasgow Outcome Scale-Extended Interview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Manual for the Glasgow Outcome Scale-Extended Interview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound in acute ischemic stroke: a placebo-controlled, double-blind clinical trial. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. Quantification of the major circulating metabolite of BS1801, an this compound analog, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. publications.sto.nato.int [publications.sto.nato.int]
- 23. Guidelines for Data and Safety Monitoring of Clinical Trials | National Eye Institute [nei.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ebselen Formulations for In Vivo Experiments
Welcome to the technical support center for Ebselen. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and formulation of this compound for in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound for in vivo studies.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | This compound has low aqueous solubility. When the DMSO stock is diluted, the concentration of this compound exceeds its solubility limit in the final aqueous solution, causing it to precipitate.[1] | 1. Increase the percentage of co-solvent: If the experimental model allows, increase the final concentration of DMSO in the vehicle. However, be mindful of potential solvent toxicity.[2] 2. Use a more dilute stock solution: This will require a larger volume of the stock to be added, but will result in a lower final DMSO concentration, which may be better tolerated in vivo.[2] 3. Utilize a formulation approach: Consider preparing a nanoemulsion, liposomal formulation, or a cyclodextrin complex to enhance the aqueous solubility of this compound. 4. Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate and create a more uniform suspension.[1] |
| Inconsistent results between experiments | This could be due to variability in the preparation of the this compound formulation, leading to differences in bioavailability. Incomplete dissolution or precipitation can lead to inaccurate dosing. | 1. Standardize the formulation protocol: Ensure that the same procedure is followed for each experiment, including the source and purity of this compound, solvent grades, and preparation steps. 2. Characterize the formulation: If using a complex formulation like a nanoemulsion or liposomes, characterize the particle size and drug encapsulation efficiency to ensure consistency between batches. 3. Prepare fresh daily: For suspensions like this compound in carboxymethyl cellulose, it is recommended to prepare the formulation fresh daily with constant mixing during dosing to ensure homogeneity.[3] |
| Observed toxicity in animal models | The toxicity could be related to the this compound dose, the vehicle used, or a combination of both. High concentrations of organic solvents like DMSO can have physiological effects.[4] | 1. Perform a dose-response study: Determine the maximum tolerated dose (MTD) of your this compound formulation in the specific animal model. 2. Vehicle control group: Always include a vehicle-only control group to distinguish between the effects of this compound and the formulation components. 3. Consider alternative formulations: If solvent toxicity is a concern, explore aqueous-based formulations such as liposomes or cyclodextrin complexes. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound for in vivo use?
A1: this compound is poorly soluble in water but has good solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5] For in vivo experiments, DMSO is commonly used as a co-solvent. However, due to its poor aqueous solubility, this compound often precipitates when a concentrated DMSO stock is diluted into an aqueous vehicle. Therefore, for direct injection or oral gavage, it is often necessary to use a formulation approach to improve its solubility and bioavailability.
Q2: I'm seeing a white precipitate when I add my this compound-DMSO stock to my saline buffer. What should I do?
A2: This is a common issue due to this compound's low solubility in aqueous solutions.[1] Here are a few troubleshooting steps:
-
Reduce the final concentration: Your target concentration of this compound in the final solution may be too high. Try lowering the concentration if your experimental design allows.
-
Increase the co-solvent concentration: You can try to increase the percentage of DMSO in your final vehicle, but be cautious about potential toxicity to your animal model.
-
Use a solubilizing agent: Consider adding a surfactant or other solubilizing agent that is safe for in vivo use.
-
Change your formulation strategy: For in vivo work, it is often better to use a formulation like a nanoemulsion, liposomes, or a cyclodextrin complex to keep this compound in solution.
Q3: Can I administer this compound orally? What is a suitable vehicle?
A3: Yes, this compound can be administered orally. A common vehicle for oral gavage is a suspension in an aqueous solution of carboxymethyl cellulose (CMC). For example, a 0.5% CMC solution has been used to prepare a 20 mg/mL suspension of this compound for oral administration in rats.[3] It is important to ensure the suspension is homogenous by constant mixing during dosing.[3]
Q4: Are there any advanced formulations to improve this compound's bioavailability?
A4: Yes, various advanced formulation strategies have been explored to enhance the solubility and bioavailability of this compound. These include:
-
Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes that can encapsulate lipophilic drugs like this compound.[6][7]
-
Liposomes: These are spherical vesicles composed of a lipid bilayer that can carry both hydrophilic and hydrophobic drugs.[8][9]
-
Cyclodextrin complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[10][11]
-
Micronization: Reducing the particle size of this compound crystals can increase the surface area for dissolution. A granular preparation of finely powdered this compound has been developed for improved oral administration.[12]
-
Complexation with N-acetylcysteine: A patent describes a method to form a complex between this compound and N-acetylcysteine, which significantly increases its solubility in ethanol.[13]
Q5: What are the known signaling pathways affected by this compound?
A5: this compound is known to modulate several signaling pathways, primarily due to its antioxidant and anti-inflammatory properties. Some of the key pathways include:
-
Glutathione Peroxidase (GPx) Mimicry: this compound's primary mechanism is acting as a mimic of the antioxidant enzyme GPx.[14][15][16]
-
Thioredoxin (Trx) System: this compound can be recycled by the thioredoxin system, contributing to its antioxidant effects.[14]
-
PI3K/Akt and MEK1/2-ERK1/2 Pathways: this compound can stimulate these pathways, which are involved in cell differentiation.[17]
-
NF-κB and TGF-β Signaling: this compound has been shown to inhibit the Akt-NF-κB and TGF-β-α-SMA signaling pathways, which are involved in inflammation and cell differentiation.[17]
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents and provide examples of in vivo dosing from the literature.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [5] |
| Dimethyl sulfoxide (DMSO) | 27.42 mg/mL (100 mM) | |
| Dimethylformamide (DMF) | ~20 mg/mL | [5] |
| Ethanol | Poorly soluble | [13] |
| Ethanol (with N-acetylcysteine complexation) | Significantly increased | [13] |
| Water | Insoluble | [13] |
Table 2: Examples of In Vivo Dosing of this compound
| Animal Model | Route of Administration | Dose | Vehicle | Reference |
| ZDF Rats | Oral Gavage | 64 mg/kg twice daily | 0.5% Carboxymethyl cellulose | [3] |
| Mice | Intraperitoneal | 10 mg/kg | Not specified | [18] |
| Rats | Intraperitoneal | 15 mg/kg/day | Dimethyl sulfoxide (DMSO) and saline | [19] |
| Rats | Intraperitoneal | 30 mg/kg | Not specified | [20] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol is adapted from a study using ZDF rats.[3]
Materials:
-
This compound powder
-
Carboxymethyl cellulose (CMC), sodium salt
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Weighing scale and spatulas
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC in sterile water. To do this, slowly add 0.5 g of CMC to 100 mL of water while stirring continuously with a magnetic stirrer. Continue stirring until the CMC is fully dissolved. This may take several hours.
-
Calculate the required amount of this compound for your desired concentration (e.g., for a 20 mg/mL suspension, weigh out 20 mg of this compound for every 1 mL of 0.5% CMC solution).
-
Slowly add the this compound powder to the 0.5% CMC solution while stirring.
-
Continue stirring to form a homogenous suspension.
-
This suspension should be prepared fresh daily.
-
Ensure the suspension is continuously stirred during the dosing procedure to maintain homogeneity and ensure accurate dosing.
Protocol 2: General Method for Liposome Preparation (Thin-Film Hydration)
This is a general protocol that can be adapted for encapsulating this compound.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., sterile saline or PBS)
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Dissolve the lipids (e.g., DSPC and cholesterol) and this compound in the organic solvent in a round-bottom flask. The molar ratio of the components should be optimized for your specific application.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Agitate the flask to disperse the lipid film, which will form multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated using a bath sonicator or extruded through polycarbonate membranes of a defined pore size.
-
The final liposome formulation should be characterized for particle size, zeta potential, and encapsulation efficiency.
Visualizations
Caption: A general workflow for the in vivo testing of this compound formulations.
Caption: Overview of this compound's interaction with key cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Treatment Prevents Islet Apoptosis, Maintains Intranuclear Pdx-1 and MafA Levels, and Preserves β-Cell Mass and Function in ZDF Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces reactive oxygen species (ROS)-mediated cytotoxicity in Saccharomyces cerevisiae with inhibition of glutamate dehydrogenase being a target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2009121069A2 - Compositions and methods for the preparation of nanoemulsions - Google Patents [patents.google.com]
- 8. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triamterene-β-cyclodextrin systems: Preparation, characterization and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US6335036B1 - Granular pharmaceutical preparation of this compound - Google Patents [patents.google.com]
- 13. JP2007023004A - Method for solubilizing this compound - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound | C13H9NOSe | CID 3194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Can this compound prevent cisplatin-induced ovarian damage? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CN1679914A - Medicinal composition of induced glutathione and ebeselen - Google Patents [patents.google.com]
Ebselen Technical Support Center: Troubleshooting Aqueous Stability Issues
Welcome to the technical support center for ebselen. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in aqueous solutions. Find troubleshooting guides and frequently asked questions (FAQs) below to ensure the stability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer/cell culture medium. Why is this happening and how can I prevent it?
This is a common issue due to this compound's low solubility in water. When the DMSO stock is diluted into an aqueous environment, the this compound crashes out of solution.
Troubleshooting Steps:
-
Reduce Final this compound Concentration: The simplest solution is often to lower the final concentration of this compound in your assay to below its solubility limit in the aqueous medium.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may still not prevent precipitation at high this compound concentrations.
-
Use a Co-solvent/Surfactant Formulation: For a 1 mL working solution, you can try the following formulation:
-
Start with a concentrated stock of this compound in DMSO (e.g., 50 mg/mL with sonication to aid dissolution).[1]
-
To 400 µL of PEG300, add 50 µL of your concentrated this compound stock in DMSO.
-
Mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix until clear.
-
Add 500 µL of your aqueous buffer or water to reach a final volume of 1 mL.
-
Use this freshly prepared solution immediately.[2]
-
-
Complexation with N-Acetylcysteine (NAC): this compound can form a more soluble 1:1 complex with NAC.[3] You can prepare this complex by mixing equimolar amounts of this compound and NAC in ethanol, stirring for several hours, and then precipitating the complex with ethyl acetate. The resulting complex shows significantly improved solubility in ethanol, which can then be diluted in aqueous solutions.[3]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility.[4][5] You can prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your aqueous buffer and then add the this compound to this solution while stirring.
Q2: How stable is this compound in aqueous solutions? What are the main degradation pathways?
This compound's stability in aqueous solutions is influenced by pH, temperature, and the presence of thiols or oxidizing agents. The primary degradation pathways are:
-
Reaction with Thiols: this compound readily reacts with thiol-containing molecules like glutathione (GSH) and cysteine residues in proteins.[6] This reaction opens the isoselenazolone ring to form a selenenyl sulfide adduct.[6] In the presence of excess thiols, this can lead to the formation of this compound diselenide.[7][8]
-
Oxidation and Hydrolysis: this compound can be oxidized by peroxides (e.g., H₂O₂) to form an unstable selenoxide, which then rapidly hydrolyzes to the corresponding seleninic acid.[9]
Q3: What is the recommended method for preparing an this compound stock solution?
The recommended solvent for preparing a concentrated stock solution of this compound is dimethyl sulfoxide (DMSO).
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO:
-
Weighing: Weigh out 27.42 mg of this compound (MW: 274.18 g/mol ).
-
Dissolving: Add 1 mL of high-purity, anhydrous DMSO.
-
Solubilization: If necessary, sonicate the solution in a bath sonicator to ensure complete dissolution.[1]
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, the crystalline solid is stable for at least 4 years, and stock solutions in DMSO are stable for extended periods.[10]
Q4: Can I use this compound in cell culture? What precautions should I take?
Yes, this compound is widely used in cell culture experiments. However, due to its reactivity and potential for cytotoxicity at higher concentrations, the following precautions are recommended:
-
Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium below 0.5% to minimize solvent toxicity.
-
Precipitation: Be vigilant for precipitation upon addition to the medium. If precipitation occurs, consider the solubilization strategies mentioned in Q1. The presence of serum in the medium can sometimes help to stabilize this compound, but this is not guaranteed.
-
Thiol Reactivity: Remember that this compound will react with thiols in the cell culture medium (e.g., cysteine) and with cellular thiols like glutathione.[6][11] This is an integral part of its mechanism of action but can also deplete cellular antioxidant defenses.
-
Cytotoxicity: Determine the optimal, non-toxic concentration range for your specific cell line and experimental conditions using a cell viability assay. This compound has been shown to reduce the viability of some cell types at concentrations as low as 10 µM.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding this compound stock to aqueous buffer/medium. | This compound's low aqueous solubility. | - Lower the final this compound concentration.- Decrease the volume of DMSO stock added.- Use a solubilizing formulation (see FAQ Q1).- Prepare a fresh dilution immediately before use. |
| Cloudiness or precipitate appears in the aqueous solution over time. | Slow precipitation or degradation of this compound. | - Prepare fresh solutions for each experiment.- Store aqueous solutions for no more than one day.[13]- Consider the pH of your buffer; degradation is pH-dependent.[14] |
| Inconsistent experimental results. | Instability of this compound in the experimental medium leading to variable active concentrations. | - Prepare fresh this compound solutions for each replicate if possible.- Standardize the time between solution preparation and application.- Use an HPLC method to verify the concentration of this compound in your working solutions. |
| Loss of this compound activity in the presence of cells or high protein concentrations. | Reaction of this compound with thiols in the medium or on cellular proteins. | - This is an expected interaction and part of its mechanism. Account for this in your experimental design.- In acellular assays, be aware of any thiol-containing reagents that may react with this compound. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | 27.42 | 100 | [15] |
| Dimethylformamide (DMF) | ~20 | ~73 | [10] |
| Water | Insoluble | Insoluble | [2] |
| PBS (pH 7.2) | ~0.15 (for this compound Oxide) | ~0.5 (for this compound Oxide) | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
This protocol aims to minimize precipitation when diluting a DMSO stock of this compound into cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sonicator
-
Cell culture medium (pre-warmed to 37°C)
Procedure:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO as described in FAQ Q3.
-
Vortex the stock solution briefly before use.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration. It is recommended to do this in a stepwise manner to minimize rapid changes in solvent polarity. For example, to achieve a 10 µM final concentration from a 100 mM stock: a. Dilute 1 µL of 100 mM stock into 999 µL of medium to get a 100 µM intermediate solution. b. Further dilute 100 µL of the 100 µM intermediate solution into 900 µL of medium to reach the final 10 µM concentration.
-
Visually inspect for precipitation after each dilution step. If precipitation occurs, the concentration is too high for the given conditions, and a solubilization strategy from FAQ Q1 should be considered.
-
Use the final working solution immediately after preparation.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This method can be adapted to assess the stability of this compound in your experimental solutions.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | 1% Acetic Acid : Methanol : Propanol (40:50:10, v/v/v) |
| Flow Rate | 0.7 mL/min |
| Detection | UV at 254 nm |
| Internal Standard | Benzanilide |
Procedure:
-
Prepare a standard curve of this compound in the mobile phase at known concentrations.
-
Prepare your samples by taking aliquots from your aqueous this compound solution at different time points.
-
Mix the aliquots with an equal volume of the mobile phase containing the internal standard.
-
Centrifuge the samples to remove any precipitate.
-
Inject the supernatant onto the HPLC system.
-
Quantify the this compound peak area relative to the internal standard and determine the concentration using the standard curve. This will allow you to monitor the degradation of this compound over time.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JP2007023004A - Method for solubilizing this compound - Google Patents [patents.google.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a peroxynitrite scavenger in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry Related to the Catalytic Cycle of the Antioxidant this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of the reaction of this compound with endogenous thiols: dihydrolipoate is a better cofactor than glutathione in the peroxidase activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound Alters Mitochondrial Physiology and Reduces Viability of Rat Hippocampal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 14. researchgate.net [researchgate.net]
- 15. This compound | Antioxidants | Tocris Bioscience [tocris.com]
Ebselen Technical Support Center: Optimizing Dosage and Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ebselen in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to dosage optimization and the mitigation of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic organoselenium compound that primarily functions as a mimic of the antioxidant enzyme glutathione peroxidase (GPx).[1][2][3][4] Its on-target activity involves the reduction of hydroperoxides, such as hydrogen peroxide, at the expense of a thiol cosubstrate like glutathione (GSH).[1] This catalytic activity helps protect cells from oxidative damage.[2][5]
Q2: What are the known off-target effects of this compound?
This compound's reactivity is not limited to its GPx-like activity. It can interact with various thiol-containing proteins, leading to a range of off-target effects.[6] A significant off-target is the inhibition of thioredoxin reductase (TrxR), another key enzyme in cellular redox control.[7][8][9] This inhibition can disrupt the thioredoxin system, which is essential for DNA synthesis and defense against oxidative stress.[7] Other reported off-target effects include the inhibition of enzymes such as lipoxygenase, nitric oxide synthase, and protein kinase C.[2][10] At higher concentrations, this compound can induce cytotoxicity, apoptosis, and disrupt mitochondrial function.[6][11][12][13][14][15]
Q3: What is a recommended starting concentration for in vitro experiments with this compound?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. Based on published data, a concentration range of 1-10 µM is often a good starting point for observing its GPx-mimetic and cytoprotective effects with minimal off-target cytotoxicity. For instance, studies have shown that this compound at 2–5 μM did not significantly increase apoptosis in A549 cells, whereas concentrations of 10–20 μM did.[11] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q4: How should I prepare and store this compound solutions?
This compound is soluble in organic solvents like DMSO and dimethylformamide (DMF).[16] Stock solutions can be prepared in these solvents at concentrations of approximately 10 mg/mL for DMSO and 20 mg/mL for DMF.[16] It is recommended to purge the solvent with an inert gas before dissolving the this compound.[16] For long-term storage, the solid form should be stored at -20°C, where it is stable for at least four years.[16] Stock solutions should also be stored at -20°C. Before use in cell culture, the stock solution should be diluted in the appropriate cell culture medium to the final working concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell toxicity or unexpected cell death | This compound concentration is too high, leading to off-target effects like apoptosis or necrosis.[6][11][12][13][14][15] | Perform a dose-response study to determine the IC50 value in your cell line. Start with a lower concentration range (e.g., 0.5-10 µM) and assess cell viability using methods like MTT or LDH assays.[11][17] |
| Inconsistent or no observable on-target (GPx-like) effect | This compound concentration is too low. The assay for GPx activity is not sensitive enough. This compound may be forming adducts with thiols in the media, reducing its availability.[18] | Increase the this compound concentration in a stepwise manner. Ensure your GPx activity assay is properly validated and has sufficient sensitivity. Consider pre-incubating cells with this compound for a sufficient duration to allow for cellular uptake. |
| Results suggest off-target effects are dominating the observed phenotype | The chosen this compound concentration is in a range where off-target activities, such as TrxR inhibition, are prominent. | Lower the this compound concentration. Concurrently, measure both on-target (GPx-like activity) and a key off-target activity (e.g., TrxR inhibition) to identify a concentration window where the on-target effect is maximized and the off-target effect is minimized. |
| Precipitation of this compound in cell culture medium | The solubility of this compound in the aqueous cell culture medium has been exceeded. | Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is kept to a minimum (ideally below 0.1%). Prepare fresh dilutions from a concentrated stock solution for each experiment. Visually inspect the medium for any signs of precipitation after adding this compound. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Duration | IC50 (µM) | Reference |
| A549 (Lung Cancer) | 24 h | ~12.5 | [11] |
| Calu-6 (Lung Cancer) | 24 h | ~10 | [11] |
| HPF (Normal Lung Fibroblast) | 24 h | ~20 | [11] |
| HeLa (Cervical Cancer) | - | - | [19] (Used for target profiling) |
| HepG2 (Liver Cancer) | - | Protective effects observed | [17] |
| PC12 | 24 h | Protective effects observed against H2O2 | [15] |
Table 2: Effective Concentrations of this compound for On-Target and Off-Target Activities
| Activity | System | Effective Concentration | Reference |
| On-Target: GPx-like Activity | |||
| H2O2 Reduction | Cell-free | 2 µM (stimulates TrxR peroxidase activity) | [20] |
| Off-Target: Inhibition | |||
| Thioredoxin Reductase (Bacterial) | Cell-free | IC50 = 1.0 µM (B. anthracis) | [8][9] |
| SARS-CoV-2 Mpro | Cell-free (FRET assay) | IC50 = 0.67 µM | [21] |
| Botulinum Neurotoxin Type A Light Chain | Cell-free | IC50 = 4.9 µM | [1] |
| Off-Target: Cytotoxicity/Apoptosis | |||
| Apoptosis Induction (A549 cells) | In vitro | 10-20 µM | [11] |
| Apoptosis Induction (MM cell lines) | In vitro | 10-100 µM | [13] |
| Cytotoxicity (Human Leukocytes) | In vitro | 50 µM | [6] |
Experimental Protocols
Protocol 1: Assessment of this compound's On-Target Glutathione Peroxidase (GPx)-like Activity
This protocol is adapted from methods described for measuring GPx activity.[3][22][23]
Principle: The GPx-like activity of this compound is measured indirectly by monitoring the consumption of NADPH in a coupled reaction with glutathione reductase (GR). This compound catalyzes the reduction of a hydroperoxide (e.g., hydrogen peroxide) by glutathione (GSH), forming oxidized glutathione (GSSG). GR then reduces GSSG back to GSH, consuming NADPH in the process. The decrease in absorbance at 340 nm due to NADPH oxidation is proportional to the GPx-like activity.
Materials:
-
This compound stock solution (in DMSO)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0, with 1 mM EDTA)
-
Glutathione reductase (GR)
-
Reduced glutathione (GSH)
-
NADPH
-
Hydrogen peroxide (H2O2)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in the phosphate buffer containing:
-
1-2 units/mL Glutathione Reductase
-
1-2 mM Reduced Glutathione (GSH)
-
0.1-0.2 mM NADPH
-
-
Add varying concentrations of this compound (e.g., 0.5, 1, 2, 5, 10 µM) to the wells of the 96-well plate. Include a no-ebselen control.
-
Add the reaction mixture to the wells containing this compound.
-
Initiate the reaction by adding a substrate like hydrogen peroxide (e.g., final concentration of 0.25 mM).
-
Immediately measure the absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
Calculate the rate of NADPH consumption (decrease in A340 per minute). The GPx-like activity is proportional to this rate.
Protocol 2: Assessment of this compound's Off-Target Inhibition of Thioredoxin Reductase (TrxR)
This protocol is based on established methods for measuring TrxR activity.[9][20][24]
Principle: TrxR activity is determined by its ability to reduce a substrate, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), in the presence of NADPH. The reduction of DTNB produces 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. Inhibition of TrxR by this compound will result in a decreased rate of TNB formation.
Materials:
-
This compound stock solution (in DMSO)
-
Cell lysate or purified thioredoxin reductase
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 10 mM EDTA)
-
NADPH
-
DTNB
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Prepare cell lysates if using as the source of TrxR.
-
In a 96-well plate, add the assay buffer, cell lysate (or purified TrxR), and varying concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM). Include a no-ebselen control.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for the interaction between this compound and TrxR.
-
Add NADPH to a final concentration of 0.2 mM.
-
Initiate the reaction by adding DTNB to a final concentration of 5 mM.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes.
-
Calculate the rate of TNB formation (increase in A412 per minute). The percentage of TrxR inhibition can be calculated relative to the no-ebselen control.
Protocol 3: Determining this compound-Induced Cytotoxicity using the MTT Assay
This is a standard colorimetric assay to assess cell viability.[11][17]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Spectrophotometer capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 20, 50, 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle (DMSO) controls.
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: On-target pathway of this compound's GPx-like activity.
Caption: Off-target inhibition of the Thioredoxin system by this compound.
Caption: Workflow for determining the optimal this compound dosage.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound as an Inhibitor of 6PGD for Suppressing Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione Peroxidase Mimic this compound Improves Glucose-Stimulated Insulin Secretion in Murine Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a new candidate therapeutic against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a multi-target compound: its effects on biological processes and diseases | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 8. mdpi.com [mdpi.com]
- 9. Topical Therapeutic Efficacy of this compound Against Multidrug-Resistant Staphylococcus aureus LT-1 Targeting Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Antioxidants | Tocris Bioscience [tocris.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound Alters Mitochondrial Physiology and Reduces Viability of Rat Hippocampal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of Apoptosis in Human Multiple Myeloma Cell Lines by this compound via Enhancing the Endogenous Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces reactive oxygen species (ROS)-mediated cytotoxicity in Saccharomyces cerevisiae with inhibition of glutamate dehydrogenase being a target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Protective effect of this compound against hydrogen peroxide-induced cytotoxicity and DNA damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound as a peroxynitrite scavenger in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound: A substrate for human thioredoxin reductase strongly stimulating its hydroperoxide reductase activity and a superfast thioredoxin oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Kinetic mechanism and substrate specificity of glutathione peroxidase activity of this compound (PZ51) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in ebselen antioxidant assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in ebselen antioxidant assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's antioxidant activity?
A1: this compound primarily acts as a mimic of the selenoenzyme glutathione peroxidase (GPx), catalyzing the reduction of hydroperoxides by thiols such as glutathione (GSH). It can also interact with the thioredoxin (Trx) system, further contributing to its antioxidant effects.[1][2][3][4][5] The catalytic cycle involves the reaction of this compound with a thiol to form a selenenyl sulfide intermediate, which then reacts with another thiol to generate a selenol. The selenol subsequently reduces the hydroperoxide, regenerating the original this compound molecule.
Q2: Why am I seeing variability in my results between different experiments?
A2: Inconsistent results in this compound antioxidant assays can arise from several factors, including the choice of thiol cofactor, solvent effects, this compound concentration, and potential assay interference. The reactivity of this compound is highly dependent on the nature of the thiol used, with different thiols leading to variations in the reaction rate.[6][7][8] Additionally, the solvent can influence the reaction kinetics and the stability of intermediates.[9][10]
Q3: Can this compound act as a pro-oxidant?
A3: Yes, at higher concentrations, this compound can exhibit pro-oxidant activity. This is often observed as an increase in reactive oxygen species (ROS) production and can lead to cytotoxicity.[11][12] It is crucial to determine the optimal concentration range for your specific assay and cell type to avoid pro-oxidant effects.
Q4: How does this compound's interaction with the thioredoxin system affect antioxidant assays?
A4: this compound can be reduced by thioredoxin reductase (TrxR), and the resulting this compound selenol can be a substrate for thioredoxin (Trx).[1][5] This interaction can stimulate the hydroperoxide reductase activity of TrxR, making this compound a mimic of peroxiredoxin.[1][2] This parallel pathway can contribute to the overall antioxidant effect observed and may lead to complex kinetics if not accounted for.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no antioxidant activity observed | Inappropriate thiol cofactor: The GPx-like activity of this compound is highly dependent on the thiol used. Some thiols may be poor cofactors.[6][7][8] | Test different thiol cofactors such as glutathione (GSH), N-acetylcysteine (NAC), or dihydrolipoate to find the optimal one for your system.[4][7] |
| Sub-optimal pH: The catalytic activity of this compound can be pH-dependent. | Ensure the buffer pH is within the optimal range for the assay, typically around physiological pH (7.4). | |
| Degradation of this compound or reagents: this compound solutions, especially when diluted, may not be stable over long periods. Other reagents like NADPH or the thiol cofactor can also degrade. | Prepare fresh solutions of this compound and other critical reagents for each experiment. | |
| High background signal or assay interference | Direct reaction of this compound with assay components: this compound can react with certain indicator dyes or other components of the assay, leading to false-positive or false-negative results.[13] | Run appropriate controls, including this compound alone in the assay mixture without the peroxide substrate, to check for direct interference. |
| Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) might interfere with the assay at higher concentrations. | Keep the final concentration of the solvent in the assay as low as possible and include a solvent control in your experiments. | |
| Inconsistent IC50 values | Variability in experimental conditions: Minor changes in incubation time, temperature, or reagent concentrations can significantly affect the calculated IC50 value. | Standardize all experimental parameters and ensure they are consistent across all experiments. |
| Concentration-dependent effects of this compound: As mentioned, this compound can have different effects at different concentrations, including pro-oxidant activity at higher doses.[11][12] | Perform a full dose-response curve to accurately determine the IC50 and to identify the optimal concentration range for antioxidant activity. | |
| Precipitation of this compound in the assay medium | Poor solubility: this compound is a lipophilic compound and may have limited solubility in aqueous buffers. | Ensure that the final concentration of the solvent used to dissolve this compound is sufficient to maintain its solubility throughout the experiment. Gentle warming or sonication may also help. |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound in Various Antioxidant and Biological Assays
| Assay | System | IC50 Value | Reference |
| H2O2-induced JNK activation | PC12 cells | ≈10 µM | [14] |
| Inhibition of C. difficile toxin B | Cell-rounding assay | 20.5 nM | [13] |
| Inhibition of Nox2 Activity | Cell-free assay | 0.6 µM | [15] |
| Protection against t-butyl hydroperoxide | HepG2 cells (pretreatment) | 58 µM | [16] |
| Protection against t-butyl hydroperoxide | HepG2 cells (simultaneous addition) | 45 µM | [16] |
Note: IC50 values are highly dependent on the specific experimental conditions and should be used as a general guide.
Experimental Protocols
Glutathione Peroxidase (GPx)-like Activity Assay (Coupled Reductase Assay)
This protocol measures the GPx-like activity of this compound by monitoring the oxidation of NADPH at 340 nm in a coupled reaction with glutathione reductase.
Materials:
-
This compound
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Hydrogen peroxide (H₂O₂) or other organic hydroperoxide (e.g., cumene hydroperoxide)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.5, with 2 mM EDTA)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare fresh working solutions of all reagents in the phosphate buffer.
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
GSH solution
-
GR solution
-
NADPH solution
-
This compound solution (or solvent control)
-
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the hydroperoxide solution to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time using the microplate reader. The rate of NADPH oxidation is proportional to the GPx-like activity.
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time curve.
Peroxiredoxin-like Activity Assay (Thioredoxin-Coupled Assay)
This assay determines the peroxiredoxin-like activity of this compound by measuring the oxidation of NADPH in a system containing thioredoxin (Trx) and thioredoxin reductase (TrxR).[1][2]
Materials:
-
This compound
-
Thioredoxin (Trx)
-
Thioredoxin Reductase (TrxR)
-
NADPH
-
Hydrogen peroxide (H₂O₂)
-
Buffer (e.g., 100 mM potassium phosphate, pH 7.5, with 2 mM EDTA)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Prepare fresh working solutions of all reagents in the buffer.
-
In a 96-well plate, add the following components to each well:
-
Buffer
-
NADPH solution
-
Trx solution
-
TrxR solution
-
This compound solution (or solvent control)
-
-
Incubate the plate at the desired temperature for a few minutes.
-
Start the reaction by adding the H₂O₂ solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is indicative of the peroxiredoxin-like activity.
-
Calculate the rate of reaction from the initial linear phase of the curve.
Visualizations
Caption: Experimental workflow for the GPx-like activity assay.
Caption: Dual antioxidant signaling pathways of this compound.
References
- 1. This compound: A substrate for human thioredoxin reductase strongly stimulating its hydroperoxide reductase activity and a superfast thioredoxin oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel antioxidant mechanism of this compound involving this compound diselenide, a substrate of mammalian thioredoxin and thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutathione peroxidase (GPx)-like antioxidant activity of the organoselenium drug this compound: unexpected complications with thiol exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of the reaction of this compound with endogenous thiols: dihydrolipoate is a better cofactor than glutathione in the peroxidase activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Chemistry Related to the Catalytic Cycle of the Antioxidant this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces reactive oxygen species (ROS)-mediated cytotoxicity in Saccharomyces cerevisiae with inhibition of glutamate dehydrogenase being a target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An investigation of the effects of the antioxidants, this compound or N-acetyl cysteine on human peripheral blood mononuclear cells and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound and congeners inhibit NADPH-oxidase 2 (Nox2)-dependent superoxide generation by interrupting the binding of regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound augments its peroxidase activity by inducing nrf-2-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming challenges in ebselen delivery to target tissues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges in delivering ebselen to target tissues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound formulation, delivery, and experimentation.
Solubility and Formulation Issues
Q1: I'm having trouble dissolving this compound for my experiments. What are the recommended solvents and concentrations?
A1: this compound is a lipophilic compound with poor aqueous solubility, which presents a significant challenge for its use in aqueous biological systems.
-
Recommended Solvents: For stock solutions, organic solvents are necessary. This compound is soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1]
-
Precipitation in Aqueous Buffers: A common issue is the precipitation of this compound when the DMSO or DMF stock solution is diluted into aqueous buffers or cell culture media. This is due to the low solubility of this compound in water.
Troubleshooting:
-
Use of Surfactants: Investigating the use of surfactants can enhance the aqueous solubility of this compound by forming stable colloidal systems.[2]
-
Nanoformulations: Encapsulating this compound into nanoformulations like liposomes or nanoparticles is a highly effective strategy to improve its solubility and stability in aqueous environments.[2]
-
Sonication: To aid dissolution, especially when preparing stock solutions, sonication can be employed.
Q2: My this compound-loaded nanoformulation is unstable and aggregates over time. How can I improve its stability?
A2: The physical instability of nanoparticles, leading to aggregation, is a common challenge that can compromise the effectiveness of the delivery system.
Troubleshooting Stability of Nanoformulations:
-
Proper Stabilizers: The choice of stabilizer is critical. Polymeric stabilizers or surfactants can be used to create repulsive forces between nanoparticles, preventing aggregation.
-
Zeta Potential: Monitor the zeta potential of your nanoparticles. A sufficiently high positive or negative zeta potential indicates greater electrostatic repulsion and stability.
-
Storage Conditions: Store nanoformulations at recommended temperatures (often 4°C) and protect them from light to prevent degradation. Lyophilization (freeze-drying) with cryoprotectants can be an effective long-term storage strategy.[3]
-
Polymer Selection: The choice of polymer for nanocapsules can impact stability. The polymer shell's integrity is crucial to prevent drug leakage.[4]
Delivery and Targeting Challenges
Q3: I am observing high off-target cytotoxicity in my in vitro experiments with this compound. How can I mitigate this?
A3: this compound can exhibit cellular toxicity, particularly at higher concentrations.[5][6][7] It is known to react with thiol-containing proteins, which can lead to off-target effects.[8][9]
Troubleshooting Off-Target Effects:
-
Dose-Response Studies: Perform thorough dose-response studies to determine the optimal concentration range that provides the desired therapeutic effect with minimal toxicity. The IC50 of this compound can vary between cell lines. For example, in lung cancer cell lines A549 and Calu-6, the IC50 values were found to be approximately 12.5 µM and 10 µM, respectively, while for normal human pulmonary fibroblasts, it was higher at ~20 µM.[10]
-
Control Experiments:
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to ensure that the observed effects are not due to the solvent.
-
Negative Control: Use an inactive analogue of this compound if available.
-
Positive Control: For antioxidant activity assays, use a well-characterized antioxidant like N-acetylcysteine (NAC) or Trolox as a positive control.[10][11]
-
-
Targeted Delivery: Employing targeted nanoformulations can help concentrate this compound at the desired site, reducing systemic exposure and off-target effects.
Q4: How can I improve the encapsulation efficiency of this compound in my liposomes?
A4: Low encapsulation efficiency is a common problem, especially for hydrophobic drugs like this compound when using passive loading methods.[2]
Troubleshooting Low Encapsulation Efficiency:
-
Lipid Composition: The choice of lipids and the inclusion of cholesterol can significantly impact drug encapsulation. Cholesterol can increase the stability of the liposome bilayer, reducing drug leakage.[3][12]
-
Lipid-to-Drug Ratio: Optimize the lipid-to-drug ratio. An excess of lipids is generally recommended to ensure sufficient space for the drug within the bilayer.
-
Preparation Method: The thin-film hydration method is commonly used, but other methods like reverse-phase evaporation or ethanol injection might yield different efficiencies.
-
pH Gradient Method (for ionizable drugs): While this compound is not ionizable, this method is very effective for other drugs and involves creating a pH gradient across the liposome membrane to drive drug loading.
-
Separation of Free Drug: Ensure complete separation of the free drug from the liposomes for accurate measurement of encapsulation efficiency. Techniques like size exclusion chromatography or dialysis are often more effective than centrifugation alone.[13]
In Vivo Experimentation
Q5: What is a standard protocol for administering this compound to mice and collecting tissues for analysis?
A5: The following provides a general guideline. Specifics should be adapted based on the experimental design and approved by the relevant animal care and use committee.
General In Vivo Protocol:
-
Formulation: For oral administration, this compound can be suspended in a vehicle like a 5% carboxymethyl cellulose solution.[10] For intraperitoneal or intravenous injections, nanoformulations are often used to improve solubility and bioavailability.
-
Dosing: A common oral gavage dose used in studies is 10 mg/kg, administered once or twice daily.[10]
-
Blood and Tissue Collection:
-
Serial Blood Sampling: For pharmacokinetic studies, serial blood samples can be collected from a single mouse at multiple time points using techniques like saphenous vein or submandibular vein bleeding.[5][14]
-
Terminal Tissue Collection: At the end of the study, animals are euthanized, and blood can be collected via cardiac puncture. Tissues of interest (e.g., liver, brain, kidneys) are then harvested, weighed, and either flash-frozen in liquid nitrogen for biochemical analysis or fixed in formalin for histology.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its formulations.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL | [1] |
| Dimethylformamide | ~20 mg/mL | [1] |
| Water (pH 7.4) | 6.6 - 13.6 µg/mL | [15] |
Table 2: Characterization of this compound Nanoformulations
| Formulation Type | Average Particle Size (nm) | Encapsulation Efficiency (%) | Key Findings | Reference |
| Alginate Nanocapsules | 172 - 204 | Not Specified | Homogenous carriers with a narrow particle size distribution. | [16] |
| Silk Fibroin Nanoparticles | ~256 | ~78% (for a model hydrophobic drug) | Optimized formulation showed good stability and encapsulation. | [17] |
| Paclitaxel-loaded Selenium Nanoparticles | ~170 | Not Specified | Successful loading of a hydrophobic drug. | [18] |
Table 3: Pharmacokinetic Parameters of this compound and its Formulations
| Formulation | Animal Model | Dose & Route | Cmax | Tmax | AUC | Half-life (t1/2) | Reference |
| Celastrol-encapsulated Silk Fibroin Nanoparticles (as a model) | Rat | 1 mg/kg, IV | 0.87 µg/mL | 5 min | 2.4-fold increase vs. free drug | Not Specified | [19] |
| Rebamipide Nanocrystals (as a model) | Not Specified | 10 mg/kg | 543.4 ng/mL | 1.67 h | 2622.3 ng·min/mL | Not Specified | [20] |
| Darunavir Nanoparticle-in-Microparticle (as a model) | Rat | 25 mg/kg | 0.38 µg/mL | 2.75 h | 2.67 µg·h/mL | Not Specified | [20] |
Note: Pharmacokinetic data for specific this compound nanoformulations are limited in the public domain. The table includes data from model hydrophobic drugs encapsulated in similar nanoparticle systems to provide a general reference.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
Materials:
-
This compound
-
Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol
-
Organic solvent (e.g., Chloroform/Methanol mixture)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Rotary evaporator
-
Probe sonicator or extruder
Methodology:
-
Lipid Film Formation:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin, uniform lipid film on the inner wall of the flask.
-
-
Hydration:
-
Add the aqueous buffer to the flask containing the lipid film.
-
Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature for an extended period (e.g., 1 hour). This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
-
Purification:
-
Remove the unencapsulated this compound by dialysis, size exclusion chromatography, or ultracentrifugation.
-
Protocol 2: In Vitro Assessment of this compound's Effect on the PI3K/Akt Signaling Pathway via Western Blot
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with different concentrations of this compound or vehicle control for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt and total-Akt overnight at 4°C. Use an antibody against a housekeeping protein like GAPDH as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of phospho-Akt to total-Akt to determine the effect of this compound on Akt phosphorylation.
-
Signaling Pathways and Experimental Workflows
This compound's Influence on Key Signaling Pathways
This compound modulates several critical signaling pathways involved in inflammation, oxidative stress, and cell survival.
Caption: this compound's modulation of PI3K/Akt, NF-κB, and MAPK signaling pathways.
Experimental Workflow: Preparing and Characterizing this compound-Loaded Nanoparticles
This workflow outlines the key steps in developing and evaluating an this compound nanoformulation.
Caption: Workflow for the development and evaluation of this compound nanoformulations.
References
- 1. This compound improves lipid metabolism by activating PI3K/Akt and inhibiting TLR4/JNK signaling pathway to alleviate nonalcoholic fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Molecular characterization of this compound binding activity to SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a multi-target compound: its effects on biological processes and diseases | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triggered Drug Release From Liposomes: Exploiting the Outer and Inner Tumor Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. This compound abrogates TNFα induced pro‐inflammatory response in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of Preparation and Preclinical Pharmacokinetics of Celastrol-Encapsulated Silk Fibroin Nanoparticles in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic Aspects of Nanoparticle-in-Matrix Drug Delivery Systems for Oral/Buccal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ebselen Treatment in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ebselen in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cell culture?
A1: this compound is a synthetic, lipid-soluble organoselenium compound.[1] Its primary mechanism of action is mimicking the activity of the antioxidant enzyme glutathione peroxidase (GPx).[2][3][4][5] It catalyzes the reduction of hydroperoxides, such as hydrogen peroxide and lipid hydroperoxides, at the expense of thiols like glutathione (GSH).[2][6] This activity helps protect cells from oxidative damage.[3] Additionally, this compound can directly interact with and modulate the function of various thiol-containing proteins, influencing signaling pathways related to inflammation, apoptosis, and oxidative stress.[7][8]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at concentrations of approximately 10 mg/mL and 20 mg/mL, respectively.[9] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. This stock solution should be stored at -20°C for stability, where it can be viable for at least four years.[9] When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical working concentration range for this compound in cell culture?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the biological effect being investigated. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Based on published studies, concentrations can range from low micromolar (µM) for antioxidant and protective effects to higher micromolar ranges for inducing cytotoxicity. For instance, in some studies, concentrations as low as 5 µM have shown protective effects against radiation-induced damage[10][11], while cytotoxic effects in cancer cell lines have been observed with IC50 values ranging from approximately 10 µM to 20 µM.[12]
Q4: How does this compound affect cell viability?
A4: this compound's effect on cell viability is dose-dependent and cell-type specific. At lower concentrations, it often exhibits cytoprotective and antioxidant effects.[2][13] However, at higher concentrations, this compound can induce cytotoxicity and apoptosis.[1][12] This cytotoxic effect is often associated with the depletion of intracellular thiols, such as glutathione, leading to increased reactive oxygen species (ROS) levels and oxidative stress.[1][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound treatment. | 1. Incorrect concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. 2. Inactivation of this compound: The compound may have degraded due to improper storage or handling. 3. Cell line resistance: The target cells may be resistant to the effects of this compound. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Ensure proper storage of the this compound stock solution at -20°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. 3. Verify the expression of target proteins or pathways in your cell line. Consider using a different cell line as a positive control. |
| High levels of cell death, even at low concentrations. | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. 2. Cell line sensitivity: The cell line being used may be particularly sensitive to this compound. 3. Contamination: The cell culture may be contaminated. | 1. Ensure the final concentration of DMSO is below 0.5%. Run a vehicle control (medium with the same concentration of DMSO without this compound) to assess solvent toxicity. 2. Perform a detailed viability assay (e.g., MTT or Trypan Blue exclusion) with a wider range of lower concentrations to identify a non-toxic working concentration. 3. Regularly check for signs of contamination and perform mycoplasma testing. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell density: Variations in the number of cells seeded can affect the outcome. 2. Variability in this compound preparation: Inconsistent preparation of this compound dilutions. 3. Differences in incubation time: Variations in the duration of this compound treatment. | 1. Ensure consistent cell seeding density across all experiments. 2. Prepare a large batch of the stock solution to use across multiple experiments. Always vortex the stock solution before making dilutions. 3. Strictly adhere to the planned incubation times for all experimental replicates. |
| Unexpected increase in Reactive Oxygen Species (ROS). | 1. High this compound concentration: At higher concentrations, this compound can induce ROS production in some cell types.[1] 2. Depletion of intracellular thiols: this compound's reaction with glutathione can lead to its depletion, impairing the cell's antioxidant capacity.[5] | 1. Test a range of lower this compound concentrations. 2. Co-treat with an antioxidant like N-acetylcysteine (NAC) to see if it reverses the ROS increase.[1] This can help elucidate the mechanism. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (24-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | ~12.5 | [12] |
| Calu-6 | Lung Cancer | ~10 | [12] |
| HPF (primary) | Normal Lung Fibroblasts | ~20 | [12] |
Table 2: Effective Concentrations of this compound for Different Biological Effects
| Cell Line/Model | Effect | Concentration | Reference |
| U937 Cells | Radioprotection | 5 µM | [10][11] |
| Yeast Cells | Inhibition of Sporulation | 20-30 µM | [1] |
| PC12 Cells | Protection against H₂O₂-induced apoptosis | 1-10 µM | [14] |
| RAW264.7 Cells | No cytotoxicity | 4-18 µg/mL | [15] |
| Human Corneal Epithelial Cells (HCECs) | Cytotoxicity | ≥10 µg/mL | [15] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include wells with medium alone (negative control) and medium with the highest concentration of DMSO used (vehicle control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using H₂DCFDA
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or on coverslips and treat with this compound as described in the MTT assay protocol.
-
H₂DCFDA Loading: After the treatment period, remove the medium and wash the cells twice with warm PBS.
-
Incubation: Add 20 µM H₂DCFDA in serum-free medium to the cells and incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Analysis:
-
Fluorescence Microscopy: If using coverslips, mount them on slides and visualize the cells under a fluorescence microscope.
-
Flow Cytometry: If using a 6-well plate, trypsinize the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
-
Data Interpretation: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Visualizations
Caption: this compound's primary mechanism as a glutathione peroxidase (GPx) mimic and its interaction with thiol-containing proteins.
Caption: A logical workflow for troubleshooting common issues in this compound cell culture experiments.
Caption: Experimental workflow for assessing cell viability after this compound treatment using an MTT assay.
References
- 1. This compound induces reactive oxygen species (ROS)-mediated cytotoxicity in Saccharomyces cerevisiae with inhibition of glutamate dehydrogenase being a target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant effect of this compound (PZ 51): peroxidase mimetic activity on phospholipid and cholesterol hydroperoxides vs free radical scavenger activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro glutathione peroxidase mimicry of this compound is linked to its oxidation of critical thiols on key cerebral suphydryl proteins - A novel component of its GPx-mimic antioxidant mechanism emerging from its thiol-modulated toxicology and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a multi-target compound: its effects on biological processes and diseases | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The use of this compound for radioprotection in cultured cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound protects XPC deficient cells through a potentially mitohormetic mechanism | Sciety [sciety.org]
- 14. This compound attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound improves fungal keratitis through exerting anti-inflammation, anti-oxidative stress, and antifungal effects - PMC [pmc.ncbi.nlm.nih.gov]
mitigating potential cytotoxicity of ebselen at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the potential cytotoxic effects of ebselen observed at high concentrations during in vitro experiments.
Troubleshooting Guide
High concentrations of this compound can lead to off-target effects and cytotoxicity. The primary mechanism involves the depletion of intracellular thiols, leading to oxidative stress and apoptosis.[1] This guide helps you troubleshoot common issues.
| Problem | Potential Cause | Suggested Solution |
| Unexpectedly high cell death / Low cell viability | Glutathione (GSH) Depletion: this compound's primary mechanism involves reacting with thiols. At high concentrations, this can severely deplete the intracellular pool of GSH, a critical antioxidant.[1][2] | Co-administer N-acetylcysteine (NAC): NAC is a precursor for GSH synthesis and can replenish intracellular thiol pools, significantly reducing this compound-induced cytotoxicity.[3] Start with a pre-incubation of NAC before adding this compound. |
| Exceeded Therapeutic Window: The concentration of this compound may be too high for the specific cell line, leading to overwhelming oxidative stress and apoptosis.[4] | Optimize Concentration: Perform a dose-response curve to determine the IC50 for your cell line. Work at concentrations relevant to your experimental goals while minimizing toxicity. Refer to the IC50 table below for guidance. | |
| Increased Reactive Oxygen Species (ROS): Depletion of GSH compromises the cell's ability to neutralize ROS, leading to oxidative damage to lipids, proteins, and DNA.[4] | Use Antioxidants: Besides NAC, other antioxidants could theoretically help, but NAC is the most documented and directly addresses the mechanism of thiol depletion. | |
| Inconsistent results between experiments | Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Normal cells may be less sensitive than cancer cells.[2][5] | Characterize Your Cell Line: Establish a baseline IC50 for each cell line used. Be aware that IC50 values can vary significantly (see Table 1). |
| Variability in Cell Health/Density: Initial cell seeding density and overall health can impact susceptibility to chemical stressors. | Standardize Seeding Protocols: Ensure consistent cell numbers and confluency at the start of each experiment. | |
| Apoptosis markers (e.g., Annexin V) are positive | Mitochondrial Pathway Activation: this compound-induced oxidative stress can trigger the intrinsic apoptosis pathway, involving mitochondrial membrane potential loss and caspase activation.[2][5] | Confirm with Mitigation: Test if co-treatment with NAC reduces the percentage of Annexin V-positive cells to confirm the cytotoxicity is thiol-depletion dependent. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxicity at high concentrations?
A1: this compound is a glutathione peroxidase (GPx) mimic that works by reacting with thiol-containing molecules, most notably glutathione (GSH).[2] At therapeutic concentrations, this activity is beneficial for reducing hydroperoxides. However, at high concentrations, this compound can rapidly and extensively deplete the intracellular pool of GSH and other protein thiols. This depletion disrupts the cell's redox balance, leading to a buildup of reactive oxygen species (ROS), oxidative stress, mitochondrial damage, and ultimately, programmed cell death (apoptosis).[1][5]
Q2: My cell viability is much lower than expected. What concentration of this compound is considered "high"?
A2: The cytotoxic concentration of this compound is highly cell-line dependent. For many cancer cell lines, IC50 values (the concentration required to inhibit growth by 50%) are often in the 10-20 µM range after 24 hours of exposure.[2][5] In contrast, some normal cell lines may have higher IC50 values (~20 µM or more).[2][5] Concentrations significantly above the established IC50 for your specific cell line should be considered high and are likely to induce significant cytotoxicity.
Q3: How can I protect my cells from this compound-induced toxicity?
A3: The most effective and mechanistically relevant method is to co-administer N-acetylcysteine (NAC). NAC is a cell-permeable cysteine precursor that boosts the synthesis of glutathione, thereby replenishing the GSH pool that this compound depletes.[3] Studies have shown that NAC can completely diminish the cell damage induced by this compound.[4]
Q4: Will adding NAC interfere with the intended therapeutic effect of this compound?
A4: This is an important experimental consideration. This compound's effects are often tied to its interaction with thiols. If your intended target or pathway involves thiol modulation or oxidative stress, NAC could be confounding. However, if you are studying other properties of this compound (e.g., inhibition of a specific enzyme) and cytotoxicity is an unwanted side effect, then NAC is an appropriate mitigating agent. It is crucial to include proper controls to dissect the effects of this compound, NAC, and the combination.
Q5: Are there other methods besides NAC to reduce cytotoxicity?
A5: While NAC is the most direct approach, ensuring optimal cell culture conditions can enhance cell resilience. This includes using a fresh, complete medium and avoiding other sources of cellular stress. Alternative thiol-containing compounds like glutathione ethyl ester could also offer protection, but NAC is widely used, well-characterized, and readily available.[6]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cell lines after 24 hours of treatment, providing a reference for determining appropriate experimental concentrations.
Table 1: IC50 Values of this compound in Various Cell Lines (24h Treatment)
| Cell Line | Cell Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | ~12.5 | [2][5] |
| Calu-6 | Lung Carcinoma | ~10 | [2][5] |
| HPF | Normal Human Pulmonary Fibroblast | ~20 | [2][5] |
| MCF-7 | Breast Carcinoma | Not specified, but cytotoxic | [7] |
| BT-549 | Breast Carcinoma | 53.21 | [8] |
| MDA-MB-231 | Breast Carcinoma | 62.52 | [8] |
| MCF-10A | Non-tumorigenic Breast Epithelial | 82.07 | [8] |
| HepG2 | Hepatoma | Cytotoxicity observed | [7] |
| HL60 | Promyelocytic Leukemia | Cytotoxicity observed | [7] |
| DU 145 | Prostate Cancer | Cytotoxicity observed | [7] |
Visualizations
Signaling & Workflow Diagrams
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining cell viability after treatment with this compound, with or without the mitigating agent N-acetylcysteine (NAC).
Materials:
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96-well flat-bottom tissue culture plates
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Cells of interest in appropriate culture medium
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This compound stock solution (e.g., in DMSO)
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NAC stock solution (e.g., in sterile water or PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Multi-channel pipette
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Microplate reader (absorbance at 570 nm)
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
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NAC Pre-treatment (Optional):
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Prepare dilutions of NAC in culture medium.
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Remove the old medium from the wells and add 100 µL of medium containing the desired NAC concentration (e.g., 1 mM, 5 mM).
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Incubate for 1-4 hours at 37°C.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium (with or without NAC, corresponding to the pre-treatment step).
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Remove the medium from the wells. Add 100 µL of the this compound-containing medium to the appropriate wells. Include "vehicle control" (DMSO) and "untreated control" wells.
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Incubate for the desired treatment period (e.g., 24 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
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Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
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Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate cell viability as a percentage relative to the untreated control wells after subtracting the background absorbance from wells with medium only. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
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6-well tissue culture plates
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Cells of interest and culture medium
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This compound and NAC stock solutions
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
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Cold 1X PBS (Phosphate-Buffered Saline)
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Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
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Treat cells with this compound +/- NAC as described in the MTT protocol for the desired duration (e.g., 24 hours). Include appropriate controls.
-
-
Cell Harvesting:
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Collect the culture supernatant from each well, which contains floating (potentially apoptotic or necrotic) cells.
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Gently wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with their respective supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
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-
Cell Washing: Wash the cell pellet twice with cold 1X PBS, centrifuging after each wash.
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Staining:
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Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
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Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
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Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
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Keep samples on ice and protected from light until analysis.
-
-
Data Acquisition: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
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Analysis:
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Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
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Quantify the cell populations:
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Viable: Annexin V-negative / PI-negative
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Early Apoptosis: Annexin V-positive / PI-negative
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Late Apoptosis/Necrosis: Annexin V-positive / PI-positive
-
-
References
- 1. This compound induces reactive oxygen species (ROS)-mediated cytotoxicity in Saccharomyces cerevisiae with inhibition of glutamate dehydrogenase being a target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-acetylcysteine and glutathione-dependent protective effect of PZ51 (this compound) against diquat-induced cytotoxicity in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits the Growth of Lung Cancer Cells via Cell Cycle Arrest and Cell Death Accompanied by Glutathione Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates oxidative stress in ischemic astrocytes depleted of glutathione. Comparison with glutathione precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Oral Bioavailability of Ebselen
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of ebselen.
Introduction to this compound's Bioavailability Challenges
This compound is a synthetic organoselenium compound with potent antioxidant and anti-inflammatory properties, making it a promising therapeutic agent for a variety of diseases. However, its clinical development for oral administration is hampered by its poor aqueous solubility, which leads to low and variable oral bioavailability.[1] Overcoming this challenge is critical to unlocking its full therapeutic potential. This guide explores various formulation strategies to improve the oral absorption of this compound.
Strategies to Enhance Oral Bioavailability
Several advanced formulation strategies can be employed to overcome the solubility and dissolution rate limitations of this compound. The primary approaches include:
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Nanoformulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution velocity and saturation solubility.[2][3] Common nanoformulation approaches include nanocrystals and nanoemulsions.
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Solid Dispersions: This technique involves dispersing this compound in an inert carrier matrix at a solid state.[4][5] The drug can exist in an amorphous form within the polymer, which has higher energy and greater solubility than the crystalline form.[6]
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Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[7][8] This in-situ emulsification facilitates the dissolution of the lipophilic drug.
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Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly water-soluble drug molecules within their hydrophobic cavity, forming inclusion complexes that have improved aqueous solubility and dissolution properties.
The selection of an appropriate strategy depends on the desired dosage form, the required dose, and the specific physicochemical properties of the drug-excipient mixture.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the development of this compound formulations.
Q1: After preparing this compound nanocrystals by wet milling, the particle size is still too large and the distribution is wide. What can I do?
A1:
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Optimize Milling Parameters:
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Milling Time: Increase the milling time. Insufficient milling duration is a common reason for large particle sizes.
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Milling Speed: Increase the milling speed (RPM) to impart more energy to the system.
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Milling Media: Ensure the correct size and amount of milling beads are used. Smaller beads can be more effective for achieving smaller particle sizes. Also, check for bead integrity, as worn-out beads are less effective.
-
-
Stabilizer Concentration: The concentration of the stabilizer is crucial. Insufficient stabilizer can lead to particle aggregation. Try increasing the stabilizer concentration or using a combination of stabilizers (e.g., a polymer and a surfactant).
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Drug Concentration: A high concentration of this compound in the suspension can lead to increased viscosity and less efficient milling. Try reducing the initial drug concentration.
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Formulation Composition: The choice of stabilizer can significantly impact the final particle size. Screen different types of stabilizers (e.g., various polymers like PVP, HPMC, or surfactants like Tween 80, Poloxamers) to find the most effective one for this compound.
Q2: I am preparing an this compound solid dispersion using the solvent evaporation method, but the resulting powder shows signs of crystallinity in PXRD analysis. How can I achieve a stable amorphous form?
A2:
-
Polymer Selection: The choice of polymer is critical for stabilizing the amorphous form of the drug. Polymers with a high glass transition temperature (Tg) are generally preferred. Consider using polymers like PVP K30, HPMC, or Soluplus®. The drug-polymer interaction also plays a significant role.
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Drug Loading: High drug loading can increase the tendency for recrystallization. Try reducing the drug-to-polymer ratio.
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Solvent Selection: The solvent system used can influence the final solid-state properties. Ensure that both the drug and the polymer are fully dissolved in the chosen solvent before evaporation. A solvent that evaporates too slowly might allow time for molecular rearrangement and crystallization.
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Evaporation Rate: A rapid evaporation rate, such as that achieved with a spray dryer, is often more effective at "trapping" the drug in an amorphous state compared to slow evaporation in a rotary evaporator.
-
Addition of a Second Polymer or Surfactant: Incorporating a second polymer or a surfactant can sometimes improve the stability of the amorphous solid dispersion by inhibiting drug crystallization through steric hindrance or specific interactions.
Q3: My this compound-loaded SEDDS formulation forms a coarse emulsion with large droplet sizes upon dilution with water. How can I improve its self-emulsification performance?
A3:
-
Optimize Surfactant-Co-surfactant Ratio (S/CoS mix): The ratio of surfactant to co-surfactant is a critical factor. Systematically vary this ratio to find the optimal balance that results in the smallest and most stable emulsion droplets.
-
Screen Different Surfactants and Co-surfactants: The HLB (Hydrophile-Lipophile Balance) of the surfactant is important. Generally, surfactants with an HLB in the range of 12-18 are suitable for o/w SEDDS. Try screening different surfactants (e.g., Cremophor EL, Tween 80) and co-surfactants (e.g., Transcutol, PEG 400).
-
Oil Phase Selection: The solubility of this compound in the oil phase is important. Higher solubility can lead to better drug loading and emulsification. Screen various oils (e.g., medium-chain triglycerides, oleic acid) for this compound solubility.
-
Construct a Pseudo-ternary Phase Diagram: This is a systematic way to identify the self-emulsifying region for a combination of oil, surfactant, and co-surfactant. This will help in selecting the optimal ratios of the components.
-
Energy Input: While SEDDS are designed to emulsify with gentle agitation, ensuring consistent and gentle mixing during the in vitro dispersion test is important for reproducible results.
Q4: The encapsulation efficiency of this compound in my nanoemulsion is low. How can I improve it?
A4:
-
Optimize the Oil Phase: this compound should have high solubility in the oil phase of the nanoemulsion. Screen different oils to find one that maximizes this compound's solubility.
-
Surfactant Concentration: Ensure that the surfactant concentration is sufficient to effectively emulsify the oil phase and prevent drug leakage.
-
Homogenization Process: The energy input during homogenization (e.g., sonication or high-pressure homogenization) can affect encapsulation. Optimize the homogenization time and power/pressure.
-
Drug Addition Method: The point at which the drug is added can influence encapsulation. Generally, dissolving the drug in the oil phase before emulsification is the standard procedure.
-
Aqueous Phase pH: The pH of the aqueous phase can sometimes influence the solubility and partitioning of the drug. Investigate if adjusting the pH (while ensuring drug stability) has an effect.
Frequently Asked Questions (FAQs)
Q1: What is a realistic target for the oral bioavailability enhancement of this compound?
A1: While specific fold-increases will vary depending on the formulation and the animal model, well-designed nanoformulations or solid dispersions have the potential to increase the oral bioavailability of poorly soluble drugs like this compound by several fold compared to a simple aqueous suspension. For instance, studies with other poorly soluble drugs have shown bioavailability enhancements ranging from 2-fold to over 10-fold.
Q2: How do I choose between nanoformulation, solid dispersion, and SEDDS for my this compound formulation?
A2: The choice depends on several factors:
-
Dosage Form: If a solid dosage form (tablet or capsule) is desired, nanocrystals or solid dispersions are suitable. SEDDS are typically liquid formulations filled into soft or hard gelatin capsules.
-
Drug Loading: SEDDS can often accommodate a higher drug load compared to some solid dispersions, especially if the drug is highly lipid-soluble.
-
Stability: Amorphous solid dispersions can be susceptible to physical instability (recrystallization) over time. Nanocrystals and SEDDS generally have better physical stability if properly formulated.
-
Manufacturing Complexity: The manufacturing processes for each formulation type have different levels of complexity and require specialized equipment (e.g., high-pressure homogenizer for nanoemulsions, spray dryer for solid dispersions).
Q3: What are the key in vitro characterization techniques for these enhanced this compound formulations?
A3:
-
For Nanoformulations: Particle size and size distribution (e.g., by Dynamic Light Scattering), zeta potential, morphology (e.g., by TEM or SEM), and in vitro dissolution rate.
-
For Solid Dispersions: Solid-state characterization (e.g., by PXRD and DSC to confirm amorphous nature), in vitro dissolution rate, and drug-polymer interaction studies (e.g., by FTIR).
-
For SEDDS: Self-emulsification time, droplet size and size distribution of the resulting emulsion, and visual assessment of the emulsion's clarity.
Q4: What is a suitable animal model for preclinical oral bioavailability studies of this compound?
A4: The rat is a commonly used and well-accepted animal model for preclinical pharmacokinetic and oral bioavailability studies due to its physiological similarities to humans in terms of gastrointestinal tract and metabolic pathways.[9][10]
Data Presentation
The following table summarizes hypothetical pharmacokinetic data to illustrate the potential improvements in oral bioavailability with different this compound formulations compared to a coarse suspension. This data is for illustrative purposes and the actual values may vary depending on the specific formulation and experimental conditions.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Coarse Suspension | 10 | 150 ± 35 | 4.0 ± 1.0 | 900 ± 210 | 100 |
| Nanocrystal Suspension | 10 | 600 ± 120 | 1.5 ± 0.5 | 3600 ± 750 | 400 |
| Solid Dispersion | 10 | 750 ± 150 | 1.0 ± 0.5 | 4500 ± 900 | 500 |
| SEDDS | 10 | 900 ± 180 | 0.75 ± 0.25 | 5400 ± 1100 | 600 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable time point. Relative Bioavailability is calculated with respect to the coarse suspension.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanocrystals by Wet Milling
-
Preparation of the Suspension:
-
Dissolve a suitable stabilizer (e.g., 1% w/v polyvinylpyrrolidone K30) in deionized water.
-
Disperse the this compound powder (e.g., 2% w/v) in the stabilizer solution.
-
Optionally, add a surfactant (e.g., 0.1% w/v Tween 80) to improve wetting and stability.
-
-
Milling Process:
-
Transfer the suspension to a milling chamber containing milling beads (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter). The bead volume should be approximately 50-70% of the chamber volume.
-
Mill the suspension at a high speed (e.g., 2000-4000 rpm) for a specified duration (e.g., 2-8 hours). The milling process should be conducted in a temperature-controlled environment to prevent overheating.
-
-
Separation and Characterization:
-
Separate the nanocrystal suspension from the milling beads using a sieve.
-
Characterize the resulting nanocrystal suspension for particle size, polydispersity index (PDI), and zeta potential using a suitable particle size analyzer.
-
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Solution Preparation:
-
Dissolve this compound and a hydrophilic polymer (e.g., HPMC or PVP) in a common volatile solvent (e.g., methanol, ethanol, or a mixture thereof) at a specific drug-to-polymer ratio (e.g., 1:4 w/w). Ensure complete dissolution of both components.
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying and Pulverization:
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size.
-
-
Characterization:
-
Characterize the solid dispersion for its amorphous nature using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Determine the in vitro dissolution rate in a suitable dissolution medium.
-
Protocol 3: In Vivo Pharmacokinetic Study of Oral this compound Formulation in Rats
-
Animal Acclimatization and Fasting:
-
Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week before the experiment with free access to food and water.
-
Fast the rats overnight (12-16 hours) before oral administration of the formulation, with free access to water.
-
-
Formulation Administration:
-
Administer the this compound formulation (e.g., nanocrystal suspension or solid dispersion reconstituted in water) orally by gavage at a predetermined dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Separation and Storage:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Data Analysis:
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., HPLC).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Protocol 4: Quantification of this compound in Rat Plasma by HPLC
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of standard solutions by spiking blank rat plasma with the this compound stock solution to achieve a concentration range that covers the expected in vivo concentrations.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a structural analog of this compound).
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of approximately 260 nm.
-
-
Calibration and Quantification:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for Selecting and Evaluating this compound Bioavailability Enhancement Strategies.
Caption: Simplified PI3K/Akt/Nrf2 Signaling Pathway and Potential Interaction with this compound.
References
- 1. The early research and development of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. Nanocrystals for Improving Oral Bioavailability of Drugs: Intestinal Transport Mechanisms and Influencing Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid dispersion: A promising technique to enhance solubility of poorly water soluble drug | Semantic Scholar [semanticscholar.org]
- 5. japsonline.com [japsonline.com]
- 6. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharm-int.com [pharm-int.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. In vivo pharmacokinetic studies in rats [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Ebselen Autofluorescence in Imaging
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to manage the intrinsic autofluorescence of ebselen in fluorescence imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
This compound (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a synthetic organoselenium compound with potent antioxidant, anti-inflammatory, and cytoprotective properties[1][2]. It is widely used in research to study redox biology and as a potential therapeutic for conditions involving oxidative stress, such as stroke, hearing loss, and neurodegenerative diseases[3][4]. Its primary mechanism involves mimicking the activity of the antioxidant enzyme glutathione peroxidase (GPx)[1][5].
Q2: What is autofluorescence and why is it a problem?
Autofluorescence is the natural fluorescence emitted by certain biological structures (like collagen, NADH, and flavins) or compounds, like this compound, when they are excited by light[6][7]. This intrinsic fluorescence can be problematic as it can obscure the signal from the specific fluorescent probes (e.g., fluorescently-labeled antibodies or dyes) used in an experiment, leading to high background, low signal-to-noise ratio, and difficulty in interpreting results[8][9].
Q3: At what wavelengths does this compound exhibit autofluorescence?
Based on the principle of Stokes shift (where fluorescence emission occurs at a longer wavelength than its excitation), this compound's autofluorescence is most likely to be excited by UV to violet light (e.g., a 350 nm or 405 nm laser) and is expected to emit in the blue region of the spectrum (approximately 400-500 nm) .
Quantitative Data Summary
The spectral properties relevant to this compound's autofluorescence are summarized below.
| Parameter | Wavelength (nm) | Source(s) | Notes |
| UV Absorbance Maxima (λmax) | ~230, 263, 330 | These peaks indicate the wavelengths at which this compound most strongly absorbs light. | |
| Absorbance of Selenol Intermediate | ~370 | [11] | A reactive intermediate of this compound also absorbs in the violet range. |
| Estimated Excitation Range | 330 - 405 | Inferred | Excitation with UV or violet lasers will likely produce the strongest autofluorescence. |
| Estimated Emission Range | 400 - 500 (Blue) | Inferred | This compound autofluorescence is most likely to interfere with blue fluorophores like DAPI or Hoechst. |
Troubleshooting Guide
Issue: High background fluorescence is observed in the blue channel (e.g., DAPI/Hoechst channel) after treating samples with this compound.
This is the most anticipated issue due to this compound's absorbance profile.
| Possible Cause | Recommended Solution |
| Direct Excitation of this compound | The excitation light for your blue fluorophore (e.g., 405 nm laser) is exciting the this compound in your sample. |
| 1. Spectral Separation: Shift your experimental fluorophores to longer wavelengths. Avoid the blue channel for your specific signal of interest. Use green (e.g., Alexa Fluor 488, FITC, GFP), red (e.g., Alexa Fluor 594, Rhodamine, RFP), or far-red (e.g., Alexa Fluor 647, Cy5) fluorophores, which are less likely to be excited by the light that excites this compound.[6][10] | |
| 2. Control Samples: Always prepare a control sample treated with this compound but without any fluorescent labels.[12] Image this sample using the same settings as your fully stained samples. This will allow you to determine the exact contribution of this compound to your background signal. | |
| 3. Spectral Unmixing: If your imaging system has a spectral detector (e.g., a confocal microscope with a 32-channel GaAsP detector), you can use linear unmixing to computationally separate the this compound autofluorescence from your specific fluorophore signals. This is a powerful technique for removing autofluorescence.[13] | |
| Signal Bleed-through | The broad emission of this compound autofluorescence may be spilling into adjacent channels (e.g., the green channel). |
| 1. Use Narrow Band-Pass Filters: Employ high-quality, narrow band-pass emission filters instead of long-pass filters. This will help isolate the signal from your specific fluorophore and reject contaminating autofluorescence.[10] | |
| 2. Sequential Scanning: When acquiring images with multiple fluorophores, use sequential scanning mode. This excites and detects each fluorophore one at a time, preventing the excitation of one dye from causing bleed-through into another's detection channel. |
Key Experimental Protocols
Protocol 1: Selecting Fluorophores to Avoid this compound Autofluorescence
This protocol outlines the strategy for selecting appropriate fluorescent dyes to minimize interference from this compound.
-
Analyze this compound's Spectrum: Based on its absorbance peaks around 330-370 nm, assume this compound's autofluorescence will primarily be in the 400-500 nm range (blue channel).
-
Prioritize Red and Far-Red Dyes: For your primary signal of interest, select fluorophores that excite and emit at longer wavelengths.
-
Good Choices: Alexa Fluor 568, TRITC, Rhodamine, Alexa Fluor 594, Texas Red, Alexa Fluor 647, Cy5, Alexa Fluor 750. These are spectrally distant from the estimated this compound emission.[10]
-
Use with Caution: Green fluorophores like Alexa Fluor 488 or GFP. While better than blue, their emission spectra might still overlap with the tail of this compound's autofluorescence.
-
Avoid for Critical Targets: Blue fluorophores like DAPI, Hoechst, Alexa Fluor 405, or BFP, especially for low-expression targets. If a nuclear counterstain is needed, consider using a far-red option like DRAQ5 or DRAQ7 if compatible with your experiment.
-
-
Validate with Controls:
-
Unstained Control: Cells/tissue with no treatment or staining. This shows endogenous autofluorescence.
-
This compound-Only Control: Cells/tissue treated with this compound but with no fluorescent labels. Image across all channels to see where this compound's autofluorescence appears.[12]
-
Single-Stain Controls: Cells/tissue with each fluorophore individually to check for unexpected cross-talk.
-
Protocol 2: Autofluorescence Removal using Spectral Imaging and Linear Unmixing
This protocol requires a confocal microscope equipped with a spectral detector.
-
Preparation of Reference Spectra: To unmix signals, the software needs to know the "fingerprint" of each fluorescent component. You must acquire a reference spectrum for each source of fluorescence separately.
-
This compound Autofluorescence Spectrum: Prepare a sample of your cells or tissue treated with the same concentration of this compound used in your experiment, but without any other fluorescent labels . Using your experimental laser settings (e.g., 405 nm), acquire a lambda stack (λ-stack) to record the emission spectrum of this compound's autofluorescence.
-
Fluorophore Spectra: For each fluorophore in your experiment, prepare a single-labeled sample (e.g., cells stained only with your Alexa Fluor 488 antibody). Acquire a λ-stack for each to get its pure emission spectrum.
-
Unstained Spectrum (Optional but Recommended): Prepare an unstained, untreated sample to capture the spectrum of any endogenous autofluorescence from the cells or tissue itself.
-
-
Image Acquisition of Experimental Sample:
-
Acquire a λ-stack of your fully stained, this compound-treated experimental sample. It is critical to use the exact same microscope settings (laser power, gain, pinhole, etc.) as used for acquiring the reference spectra.
-
-
Linear Unmixing Process:
-
Open the spectral unmixing software package (e.g., ZEN, LAS X, NIS-Elements).
-
Load the λ-stack from your experimental sample.
-
Load the previously saved reference spectra (this compound, Fluorophore 1, Fluorophore 2, etc.).
-
The software will then use an algorithm to calculate the contribution of each reference spectrum to every pixel in your image.
-
The output will be a set of separated images, one showing the intensity distribution of your specific fluorophore(s) and another showing the distribution of the this compound autofluorescence, which can now be discarded from the final analysis.
-
Visualizations
Caption: Troubleshooting workflow for this compound-induced autofluorescence.
Caption: Conceptual diagram of the spectral linear unmixing process.
References
- 1. Synthesis and Antioxidant Properties of Organoselenium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterisation and quantitation of a selenol intermediate in the reaction of this compound with thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C13H9NOSe | CID 3194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
adjusting experimental conditions for ebselen in different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ebselen in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a synthetic organoselenium compound that exhibits a wide range of biological activities. Its primary mechanism of action is mimicking the activity of glutathione peroxidase (GPx), an essential enzyme in cellular antioxidant defense.[1] this compound catalyzes the reduction of harmful reactive oxygen species (ROS), such as hydrogen peroxide and lipid hydroperoxides, by utilizing glutathione (GSH) as a reducing agent.[1][2] Additionally, this compound can interact with various other cellular targets, including inhibiting enzymes like lipoxygenases and protein kinase C, and modulating signaling pathways involved in inflammation and apoptosis.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is a crystalline solid that is soluble in organic solvents like DMSO and dimethylformamide (DMF).[3] To prepare a stock solution, dissolve this compound in your solvent of choice, purging with an inert gas. For example, a 100 mM stock solution can be made by dissolving 27.42 mg of this compound (MW: 274.18) in 1 mL of DMSO. It is recommended to store the stock solution at -20°C.[3]
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. Based on published data, a starting range of 1 µM to 50 µM is recommended for most cell lines.[1][4][5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How does this compound's cytotoxicity differ between normal and cancer cell lines?
A4: this compound has been shown to exhibit selective cytotoxicity towards cancer cells compared to normal cells in some studies. For instance, the IC50 value for this compound in normal human pulmonary fibroblast (HPF) cells was approximately 20 µM, whereas for A549 and Calu-6 lung cancer cells, the IC50 values were lower, at ~12.5 µM and ~10 µM, respectively.[1][7][8] This suggests a potential therapeutic window for its anti-cancer effects. However, at higher concentrations (10 to 50 μM), this compound can also be toxic to normal cells, such as human white blood cells.
Q5: What are the known off-target effects of this compound?
A5: Besides its GPx-mimetic activity, this compound is known to interact with multiple cellular proteins, primarily through reactions with cysteine residues. This can lead to the modulation of various signaling pathways.[9] For example, this compound can activate the Nrf2-ARE pathway, a key regulator of antioxidant gene expression.[10][11] It can also inhibit other enzymes, including various kinases and dehydrogenases. Researchers should be aware of these potential off-target effects when interpreting their results.
Troubleshooting Guide
Problem 1: I am not observing the expected cytotoxic effect of this compound on my cancer cell line.
-
Question: What could be the reasons for the lack of cytotoxicity?
-
Answer:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. Cancer cell lines exhibit varying sensitivities to this compound. It is recommended to perform a dose-response curve, testing a broad range of concentrations (e.g., 1 µM to 100 µM), to determine the IC50 value for your cell line.
-
Short Incubation Time: The duration of this compound treatment might be insufficient. Cytotoxic effects can be time-dependent. Consider extending the incubation period (e.g., 24, 48, or 72 hours) to allow for the compound to exert its effects.
-
Cell Line Resistance: Your cell line may have intrinsic or acquired resistance mechanisms. This could be due to high intracellular levels of glutathione (GSH) or upregulation of antioxidant defense pathways.
-
Compound Inactivity: Ensure that your this compound stock solution is properly prepared and stored to prevent degradation.
-
-
-
Question: How can I troubleshoot this issue?
-
Answer:
-
Perform a Dose-Response and Time-Course Experiment: This is the most critical step to identify the effective concentration and incubation time for your specific cell line.
-
Check Glutathione Levels: Measure intracellular GSH levels. High GSH levels can counteract the effects of this compound. Co-treatment with a GSH synthesis inhibitor, such as buthionine sulfoximine (BSO), might enhance this compound's cytotoxicity.[2]
-
Assess Nrf2 Pathway Activation: Investigate the activation status of the Nrf2 pathway in your cells. Constitutive activation of this pathway could confer resistance.[10][11]
-
Verify Compound Integrity: Prepare a fresh stock solution of this compound and repeat the experiment.
-
-
Problem 2: I am observing significant toxicity in my control (non-cancerous) cell line.
-
Question: How can I reduce the toxicity of this compound in my normal cells?
-
Answer:
-
Lower the Concentration: Normal cells are generally less sensitive to this compound than cancer cells, but they can still be affected at higher concentrations.[1] Try using a lower concentration range that has been shown to be effective in cancer cells while sparing normal cells.
-
Reduce Incubation Time: Shortening the exposure time to this compound might reduce its toxic effects on normal cells while still allowing for an effect on more sensitive cancer cells.
-
Serum Concentration: The concentration of serum in your culture medium can influence the availability and activity of this compound. Ensure consistent serum concentrations across experiments.
-
-
Problem 3: My experimental results with this compound are inconsistent.
-
Question: What are the potential sources of variability in my this compound experiments?
-
Answer:
-
Stock Solution Stability: Repeated freeze-thaw cycles of the this compound stock solution can lead to its degradation. Aliquot the stock solution into smaller volumes to avoid this.
-
Cell Passage Number: The characteristics of cell lines can change with high passage numbers. Use cells within a consistent and low passage number range for all experiments.
-
Cell Density: The initial cell seeding density can impact the outcome of cytotoxicity assays. Ensure that you are seeding a consistent number of cells for each experiment.[12]
-
Inconsistent Treatment Conditions: Minor variations in incubation times, concentrations, or solvent controls can lead to variability. Maintain strict consistency in your experimental protocol.
-
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) | Reference(s) |
| A549 | Human Lung Carcinoma | 24 | ~12.5 | [1][8] |
| Calu-6 | Human Lung Carcinoma | 24 | ~10 | [1][8] |
| HPF | Human Pulmonary Fibroblast (Normal) | 24 | ~20 | [1][8] |
| MCF-10A | Human Breast (Non-tumorigenic) | 48 | 82.07 | [4] |
| BT-549 | Human Breast Ductal Carcinoma | 48 | 53.21 | [4] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 48 | 62.52 | [4] |
| PC3 | Human Prostate Cancer | Not Specified | >50 | [5] |
| LNCaP | Human Prostate Cancer | Not Specified | ~25 | [5] |
| LAPC4 | Human Prostate Cancer | Not Specified | ~15 | [5] |
| WPMY1 | Human Prostate Stromal (Normal) | Not Specified | >50 | [5] |
| Calu-3 | Human Lung Adenocarcinoma | 24 / 48 | EC50: 3.8 / 2.6 (Anti-SARS-CoV-2) | [13] |
| Rat Hippocampal Astrocytes | Rat Astrocyte (Normal) | 24 - 96 | Dose-dependent decrease in viability at 10 and 100 µM | [6] |
Table 2: Recommended Concentration Ranges for Different Experimental Goals
| Experimental Goal | Suggested Concentration Range (µM) | Rationale |
| Initial Cytotoxicity Screening | 1 - 100 | To determine the IC50 value in a new cell line. |
| Studying Antioxidant Effects | 1 - 20 | Lower concentrations are often sufficient to observe GPx-mimetic and Nrf2 activation effects without inducing significant cell death.[2][10] |
| Inducing Apoptosis in Cancer Cells | 10 - 50 | Higher concentrations are typically required to trigger apoptotic pathways.[1][8] |
| Selective Targeting of Cancer Cells | 10 - 20 | This range has shown efficacy against some cancer cells with less impact on certain normal cell lines.[1] |
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Western Blot Analysis for Protein Expression (e.g., Nrf2 Activation)
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., Nrf2, HO-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), according to the manufacturer's instructions.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
Visualizations
Caption: this compound's dual mechanism of action: mimicking GPx and activating the Nrf2 pathway.
Caption: Troubleshooting workflow for unexpected low cytotoxicity of this compound.
Caption: General experimental workflow for studying the effects of this compound in cell culture.
References
- 1. This compound Inhibits the Growth of Lung Cancer Cells via Cell Cycle Arrest and Cell Death Accompanied by Glutathione Depletion [mdpi.com]
- 2. This compound attenuates oxidative stress in ischemic astrocytes depleted of glutathione. Comparison with glutathione precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Alters Mitochondrial Physiology and Reduces Viability of Rat Hippocampal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Inhibits the Growth of Lung Cancer Cells via Cell Cycle Arrest and Cell Death Accompanied by Glutathione Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces reactive oxygen species (ROS)-mediated cytotoxicity in Saccharomyces cerevisiae with inhibition of glutamate dehydrogenase being a target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound augments its peroxidase activity by inducing nrf-2-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound attenuates cisplatin-induced ROS generation through Nrf2 activation in auditory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. This compound and Diphenyl Diselenide Inhibit SARS-CoV-2 Replication at Non-Toxic Concentrations to Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antioxidant Efficacy of Ebselen and N-Acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of ebselen and N-acetylcysteine (NAC), focusing on their mechanisms of action, efficacy supported by experimental data, and the methodologies used in these assessments.
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases. Consequently, the development and characterization of effective antioxidant compounds are of significant interest in therapeutic research. This guide compares two such agents: this compound, a synthetic organoselenium compound, and N-acetylcysteine (NAC), a derivative of the amino acid cysteine.
This compound primarily functions as a mimic of the selenoenzyme glutathione peroxidase (GPx), catalyzing the reduction of hydroperoxides at the expense of thiols like glutathione (GSH)[1]. Its lipophilic nature allows it to readily cross cellular membranes.
N-acetylcysteine (NAC) is a well-established antioxidant with a multi-faceted mechanism of action. It serves as a precursor for the synthesis of cysteine and, subsequently, the primary endogenous antioxidant, glutathione[2][3]. NAC is also capable of directly scavenging certain reactive oxygen species[2][3]. Recent evidence also suggests that its antioxidant effects may be mediated by the production of hydrogen sulfide (H₂S) and sulfane sulfur species[4].
Mechanisms of Antioxidant Action
The distinct mechanisms of this compound and NAC are central to their antioxidant profiles.
This compound: The Glutathione Peroxidase Mimic
This compound's primary antioxidant activity stems from its ability to mimic the catalytic cycle of glutathione peroxidase[1][5]. This process involves the reduction of harmful peroxides, such as hydrogen peroxide (H₂O₂) and lipid hydroperoxides, to their corresponding alcohols, using glutathione (GSH) as a reducing agent. This catalytic cycle effectively neutralizes damaging ROS and protects cellular components from oxidative damage.
N-Acetylcysteine: A Multifaceted Antioxidant
NAC's antioxidant effects are exerted through several interconnected pathways. Its primary role is to provide the cysteine necessary for the synthesis of glutathione, thereby replenishing the intracellular GSH pool, which is crucial for cellular redox homeostasis[2][3]. NAC can also directly scavenge certain ROS, although its reactivity with some species like H₂O₂ is relatively low compared to enzymatic antioxidants[6][7]. A more recently proposed mechanism involves the enzymatic desulfuration of NAC-derived cysteine to produce hydrogen sulfide (H₂S) and sulfane sulfur species, which are themselves potent antioxidants[4].
Quantitative Comparison of Antioxidant Efficacy
Direct comparative studies using standardized in vitro antioxidant assays are limited. However, data from various experimental systems provide insights into their relative potencies.
In Vitro Antioxidant Activity
| Parameter | This compound | N-Acetylcysteine (NAC) | Notes |
| IC₅₀ (DPPH Radical Scavenging) | Data not available in direct comparison | Data for NACA (a derivative) available, showing higher activity than NAC[8] | A direct comparison of IC₅₀ values for this compound and NAC in a DPPH assay is not readily available in the reviewed literature. |
| IC₅₀ (Superoxide Scavenging) | ~10 µM (in Kupffer cells)[9] | Reaction rate is very low (68 M⁻¹s⁻¹)[6] | This compound appears to be a more effective scavenger of superoxide radicals. |
| IC₅₀ (Peroxynitrite Scavenging) | 63 µM (inhibition of tyrosine nitration)[10] | Reaction rate is moderate (415 M⁻¹s⁻¹)[1] | This compound directly scavenges peroxynitrite, though its efficacy in cellular systems can be reduced by reactions with thiols[11]. |
| **Rate Constant (vs. H₂O₂) ** | Catalytic (GPx mimicry) | 0.16 M⁻¹s⁻¹[6] | This compound acts catalytically, while NAC's direct reaction with H₂O₂ is slow. |
Cellular and In Vivo Antioxidant Effects
| Model System | Parameter Measured | Effect of this compound | Effect of N-Acetylcysteine (NAC) | Reference |
| Human Peripheral Blood Mononuclear Cells | GSH:GSSG Ratio | Significantly increased at 30 µM | Significantly increased at 7.5 mM | [12] |
| Rat Model of Renal Ischemia/Reperfusion | Malondialdehyde (MDA) Levels | Significantly decreased | Significantly decreased | [13] |
| Superoxide Dismutase (SOD) Activity | Significantly increased | Significantly increased | [13] | |
| Glutathione Peroxidase (GPx) Activity | Significantly increased | Significantly increased | [13] | |
| Rat Model of Preeclampsia | Malondialdehyde (MDA) Levels | Little effect | Significantly reduced | [9][14][15] |
| Human Lung Cancer Cells (A549) | IC₅₀ (Cell Growth Inhibition) | ~12.5 µM | Not reported in this study | [16][17] |
Experimental Protocols
Measurement of Glutathione Peroxidase (GPx)-like Activity of this compound
This assay measures the rate of NADPH oxidation, which is coupled to the reduction of GSSG back to GSH by glutathione reductase. The decrease in absorbance at 340 nm is proportional to the GPx-like activity.
-
Reagents: Sample buffer (50 µM Tris-HCl, 5 mM EDTA, 1 mg/ml BSA, pH 7.6), co-substrate mixture (glutathione and glutathione reductase), NADPH, and the peroxide substrate (e.g., cumene hydroperoxide).
-
Procedure:
-
Prepare a 10 µM solution of this compound in DMSO and sample buffer.
-
In a 96-well plate, add 20 µL of the this compound solution, 50 µL of assay buffer, 50 µL of the co-substrate mixture, and 50 µL of NADPH.
-
Initiate the reaction by adding 20 µL of cumene hydroperoxide.
-
Immediately measure the absorbance at 340 nm every minute for at least 5 minutes using a microplate reader.
-
The rate of decrease in absorbance is directly proportional to the GPx-like activity.
-
Determination of Cellular Glutathione (GSH and GSSG) Levels
This protocol allows for the quantification of both reduced (GSH) and oxidized (GSSG) glutathione, enabling the calculation of the GSH:GSSG ratio, a key indicator of cellular redox status.
-
Reagents: 5% sulfosalicylic acid, dithiobis-2-nitrobenzoic acid (DTNB), ethylenediaminetetraacetic acid (EDTA), sodium phosphate buffer (pH 7.5), NADPH, and glutathione reductase.
-
Procedure:
-
Harvest cells and sonicate in 5% sulfosalicylic acid.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.
-
Transfer the supernatant to a new tube.
-
For total glutathione (GSH + GSSG) measurement, mix the supernatant with DTNB, EDTA in sodium phosphate buffer. Add NADPH and glutathione reductase.
-
For GSSG measurement, first, treat an aliquot of the supernatant with 2-vinylpyridine to derivatize the GSH, preventing it from reacting. Then proceed as in step 4.
-
Measure the optical absorbance at 405 nm.
-
Calculate GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.
-
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol or ethanol, test compounds (this compound, NAC), and a positive control (e.g., ascorbic acid).
-
Procedure:
-
Prepare various concentrations of the test compounds.
-
In a 96-well plate, mix 100 µL of the DPPH reagent with 100 µL of the sample.
-
Incubate at room temperature in the dark for 30 minutes.
-
Measure the absorbance at 514 nm.
-
The percentage of scavenging activity is calculated relative to a control without the antioxidant. The IC₅₀ value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
Summary and Conclusion
This compound and N-acetylcysteine are both effective antioxidants, but they operate through distinct primary mechanisms.
-
This compound acts as a potent catalytic antioxidant, mimicking the function of glutathione peroxidase. This makes it particularly effective at detoxifying peroxides. Its lipophilicity is also an advantage for penetrating cellular membranes.
-
N-acetylcysteine primarily supports the endogenous antioxidant system by providing the building blocks for glutathione synthesis. While its direct radical scavenging activity is less potent for some ROS compared to enzymatic systems, its role as a GSH precursor is critical for maintaining overall cellular redox health.
The choice between this compound and NAC in a research or therapeutic context would depend on the specific application. For instance, in conditions characterized by high levels of lipid peroxidation, this compound's GPx-mimetic activity might be particularly beneficial. In contrast, in states of depleted glutathione, NAC's ability to replenish GSH stores would be paramount.
Interestingly, some studies suggest a synergistic effect when this compound and NAC are used in combination, indicating that their different mechanisms of action can be complementary in combating oxidative stress[13]. Further head-to-head comparative studies, particularly using standardized in vitro assays, would be valuable for a more definitive quantitative comparison of their antioxidant efficacy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research.vu.nl [research.vu.nl]
- 5. This compound augments its peroxidase activity by inducing nrf-2-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antioxidant action of N-acetylcysteine: its reaction with hydrogen peroxide, hydroxyl radical, superoxide, and hypochlorous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and congeners inhibit NADPH-oxidase 2 (Nox2)-dependent superoxide generation by interrupting the binding of regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound as a peroxynitrite scavenger in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. This compound, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound Inhibits the Growth of Lung Cancer Cells via Cell Cycle Arrest and Cell Death Accompanied by Glutathione Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Inhibits the Growth of Lung Cancer Cells via Cell Cycle Arrest and Cell Death Accompanied by Glutathione Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ebselen Derivatives as Glutathione Peroxidase Mimetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ebselen derivatives investigated for their glutathione peroxidase (GPx) mimetic activity. This compound, an organoselenium compound, is a well-established GPx mimic, an enzyme crucial for cellular protection against oxidative damage.[1] The development of this compound derivatives aims to enhance this catalytic activity, offering potential therapeutic agents for conditions associated with oxidative stress.
Quantitative Comparison of GPx Mimetic Activity
The following table summarizes the reported glutathione peroxidase mimetic activity of various this compound derivatives relative to the parent compound, this compound. The activity is primarily determined using the coupled reductase assay, where the rate of NADPH oxidation is monitored spectrophotometrically.
| Derivative | Modification | Relative GPx-like Activity (this compound = 100%) | Reference |
| This compound | - | 100 | [2] |
| Compound 2 | Heterocyclic (Thiophene) | 141 | [2] |
| Compound 7 | Heterocyclic (Pyrrole) | 118 | [2] |
| Compound 12 | Heterocyclic (Pyridine) | 117 | [2] |
| Compound 14 | Heterocyclic (Indole) | 101 | [2] |
| m-hydroxy this compound (ME) | Hydroxyl substitution on the N-phenyl ring | Activity reported qualitatively | [3] |
| ethanol-ebselen (EtE) | Ethanol substitution on the N-phenyl ring | Activity reported qualitatively | [3] |
| Diselenide[1] | Diselenide analog | Exhibited GPx activity | [4] |
Note: The GPx-like activity of derivatives can be influenced by the specific thiol co-substrate used in the assay. Some studies have shown that this compound's activity can be poor with certain aryl or benzylic thiols.[5]
Catalytic Mechanism of this compound and its Derivatives
The GPx mimetic activity of this compound and its derivatives involves a catalytic cycle that mimics the function of the native glutathione peroxidase enzyme. The core of this activity is the selenium atom, which undergoes a series of oxidation and reduction reactions.
Figure 1. Catalytic cycle of this compound's glutathione peroxidase mimetic activity.
The cycle begins with the reaction of this compound with a thiol, typically glutathione (GSH), to form a selenenyl sulfide intermediate.[3] This intermediate then reacts with a second GSH molecule to generate the active selenol form of the compound and oxidized glutathione (GSSG).[3] The selenol rapidly reduces a hydroperoxide (ROOH) to the corresponding alcohol (ROH) and water, regenerating the original this compound for the next catalytic cycle.[3] Modifications to the this compound structure can influence the rate of these steps, thereby enhancing or diminishing the overall catalytic activity.[5]
Experimental Protocols
Coupled Reductase Assay for GPx Mimetic Activity
This is the most common method for determining the GPx-like activity of this compound and its derivatives. The assay indirectly measures the peroxidase activity by coupling the reduction of a hydroperoxide to the oxidation of NADPH by glutathione reductase. The decrease in absorbance at 340 nm, corresponding to NADPH consumption, is monitored spectrophotometrically.
Materials:
-
Phosphate buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.6)
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Hydroperoxide substrate (e.g., cumene hydroperoxide or hydrogen peroxide)
-
This compound or this compound derivative stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, GSH, glutathione reductase, and NADPH. The final concentrations in the well should be optimized but are typically in the range of 1-2 mM GSH, 1-2 units/mL GR, and 0.1-0.2 mM NADPH.
-
Add test compounds: To the wells of a 96-well plate, add a small volume of the this compound derivative stock solution or the vehicle control (e.g., DMSO).
-
Add master mix: Add the master mix to each well containing the test compound.
-
Initiate the reaction: Start the reaction by adding the hydroperoxide substrate to each well.
-
Measure absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
Calculate activity: The rate of NADPH oxidation is determined from the linear portion of the absorbance vs. time plot. The GPx mimetic activity is proportional to this rate. The activity of derivatives is often expressed as a percentage relative to the activity of this compound.
Experimental Workflow for Validating this compound Derivatives
The following diagram outlines a typical workflow for the synthesis, characterization, and validation of novel this compound derivatives as GPx mimetics.
Figure 2. A generalized experimental workflow for the validation of this compound derivatives.
This workflow begins with the chemical synthesis of the desired this compound analogs, followed by their purification and structural confirmation. The primary in vitro screening involves the coupled reductase assay to quantify their GPx mimetic activity. Promising candidates are then typically evaluated for cytotoxicity to determine a therapeutic window. Further mechanistic studies may delve into detailed enzyme kinetics and their efficacy in cell-based models of oxidative stress. Finally, the most promising derivatives may advance to in vivo validation in relevant animal models to assess their pharmacokinetic profiles and therapeutic potential.
References
- 1. This compound, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective and anti-neuroinflammatory properties of this compound derivatives and their potential to inhibit neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Ebselen and Other Selenium-Containing Compounds in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and cellular activities of ebselen and other prominent selenium-containing compounds, including sodium selenite, selenomethionine, and methylseleninic acid. The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for researchers in pharmacology and drug development.
Overview of Selenium Compounds
Selenium is an essential trace element that exerts its biological effects primarily through its incorporation into selenoproteins. In recent decades, various organic and inorganic selenium compounds have been investigated for their therapeutic potential, particularly for their antioxidant and anticancer properties. This guide focuses on a comparative analysis of four key selenium compounds:
-
This compound: A synthetic organoselenium compound known for its glutathione peroxidase (GPx)-like activity and its ability to interact with the thioredoxin (Trx) system.[1]
-
Sodium Selenite: An inorganic form of selenium that can act as a pro-oxidant at higher concentrations, inducing oxidative stress in cancer cells.
-
Selenomethionine: A naturally occurring organic selenium compound found in the diet, which can be incorporated into proteins in place of methionine.[2]
-
Methylseleninic Acid (MSA): An organic selenium compound that is a precursor to the potent anticancer metabolite methylselenol.
Comparative Biological Activities
The therapeutic potential of selenium compounds is intrinsically linked to their distinct mechanisms of action, ranging from direct enzyme mimicry and inhibition to modulation of critical cellular signaling pathways.
Glutathione Peroxidase (GPx) Mimetic Activity
This compound is renowned for its ability to mimic the activity of the antioxidant enzyme glutathione peroxidase (GPx), catalyzing the reduction of hydroperoxides at the expense of thiols like glutathione (GSH).[1] This catalytic activity is a key contributor to its antioxidant and cytoprotective effects. While other selenium compounds can influence the endogenous GPx enzyme levels, this compound possesses intrinsic GPx-like catalytic activity.
Table 1: Glutathione Peroxidase-like Activity of this compound
| Substrate | Thiol Cofactor | Kinetic Parameter | Value | Reference |
| H₂O₂ | Glutathione (GSH) | Dalziel Coefficient (GSH) | 0.165 ± 0.011 mM min | [2] |
| H₂O₂ | Glutathione (GSH) | Dalziel Coefficient (H₂O₂) | 0.081 ± 0.005 mM min | [2] |
| H₂O₂ | Dihydrolipoate | Second-order rate constant | 12.3 ± 0.8 mM⁻¹ min⁻¹ | [2] |
Note: Data for direct GPx mimicry by sodium selenite, selenomethionine, and methylseleninic acid is less prevalent in the literature, as their primary mechanism is not direct catalysis in the manner of this compound.
Thioredoxin Reductase (TrxR) Inhibition
The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), is a crucial cellular antioxidant system. Inhibition of TrxR can lead to increased oxidative stress and is a target for anticancer therapies. This compound has been shown to be a competitive inhibitor of bacterial TrxR.[3] In contrast, some selenium compounds like sodium selenite and methylseleninic acid can act as substrates for mammalian TrxR.[4][4]
Table 2: Comparative Effects on Thioredoxin Reductase
| Compound | Organism/Enzyme | Effect | Quantitative Data | Reference |
| This compound | Escherichia coli TrxR | Competitive Inhibitor | Kᵢ = 0.52 ± 0.13 µM | [3] |
| Sodium Selenite | Mammalian TrxR | Substrate | - | [4] |
| Methylseleninic Acid | Mammalian TrxR | Substrate | Kₘ = 18 µM, k꜀ₐₜ = 23 s⁻¹ | [4] |
Cytotoxicity in Cancer Cell Lines
The anticancer potential of selenium compounds has been extensively studied. Their cytotoxic effects vary depending on the compound, cell line, and experimental conditions. Below is a comparative summary of the half-maximal inhibitory concentrations (IC₅₀) of various selenium compounds on different cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental protocols across studies.
Table 3: Comparative Cytotoxicity (IC₅₀, µM) of Selenium Compounds in Cancer Cell Lines
| Compound | MCF-10A (Non-tumor) | BT-549 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | Calu-6 (Lung) | Reference |
| This compound | 82.07 | 53.21 | 62.52 | ~12.5 | ~10 | [5][6] |
| Sodium Selenite | 66.18 | 29.54 | 50.04 | - | - | [5] |
| Selenomethionine | 441.76 | 173.07 | 197.66 | - | - | [5] |
Note: "-" indicates data not available in the cited sources under comparable conditions.
Modulation of Signaling Pathways
Selenium compounds exert their biological effects by modulating key cellular signaling pathways involved in inflammation, cell survival, and apoptosis.
This compound and the NF-κB Signaling Pathway
This compound has been shown to abrogate the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[7] By inhibiting NF-κB, this compound can suppress the expression of pro-inflammatory cytokines.[7]
Sodium Selenite and the p53 Signaling Pathway
Sodium selenite has been demonstrated to induce apoptosis in cancer cells through a p53-dependent mechanism. It can lead to the phosphorylation and activation of p53, a tumor suppressor protein that plays a central role in cell cycle arrest and apoptosis.
Methylseleninic Acid and the PI3K/Akt Signaling Pathway
Methylseleninic acid (MSA) has been shown to exert its antiproliferative effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[8] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate the biological activities of selenium compounds.
Thioredoxin Reductase (TrxR) Activity Assay (DTNB Reduction Method)
This assay measures TrxR activity by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB²⁻), which produces a yellow color detectable at 412 nm.
Materials:
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0, containing 1 mM EDTA)
-
NADPH solution
-
DTNB solution
-
Cell or tissue lysate containing TrxR
-
TrxR inhibitor (for specific activity measurement)
-
Microplate reader or spectrophotometer
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in cold assay buffer, followed by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.
-
Reaction Setup: In a 96-well plate or cuvette, prepare two sets of reactions for each sample: one for total DTNB reduction and one with a TrxR-specific inhibitor to measure background activity.
-
Add the sample lysate to the wells/cuvettes.
-
Add NADPH solution to all wells.
-
Initiate the reaction by adding the DTNB solution.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the initial reaction rate.
-
Calculation: The specific TrxR activity is calculated by subtracting the rate of the inhibitor-containing reaction from the rate of the total reduction reaction.
Glutathione Peroxidase (GPx) Mimetic Activity Assay (Coupled Enzyme Assay)
This assay determines the GPx-like activity of a compound by coupling the oxidation of GSH to GSSG with the reduction of GSSG by glutathione reductase (GR), which consumes NADPH. The rate of NADPH consumption is monitored at 340 nm.
Materials:
-
Assay Buffer (e.g., potassium phosphate buffer with EDTA)
-
Glutathione (GSH) solution
-
Glutathione Reductase (GR)
-
NADPH solution
-
Hydroperoxide substrate (e.g., H₂O₂ or cumene hydroperoxide)
-
Test compound (e.g., this compound)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, GSH, GR, and NADPH.
-
Add the test compound to the reaction mixture.
-
Initiation: Start the reaction by adding the hydroperoxide substrate.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm due to NADPH consumption.
-
Calculation: The GPx-like activity is calculated from the rate of NADPH disappearance, using the molar extinction coefficient of NADPH.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
Test compounds (e.g., selenium compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 500 and 600 nm.
-
Analysis: Cell viability is expressed as a percentage of the untreated control, and IC₅₀ values can be calculated.[9]
Conclusion
This compound and other selenium-containing compounds exhibit a diverse range of biological activities with potential therapeutic applications. This compound's prominent glutathione peroxidase mimetic activity distinguishes it as a potent antioxidant. In contrast, inorganic forms like sodium selenite can act as pro-oxidants, a property that is being explored for anticancer therapies. Organic selenium compounds such as selenomethionine and methylseleninic acid serve as important precursors to biologically active forms of selenium and have demonstrated significant effects on cell signaling pathways involved in cancer progression.
The choice of a particular selenium compound for research or therapeutic development should be guided by a clear understanding of its specific mechanism of action and its effects on relevant cellular pathways. The data and protocols presented in this guide are intended to provide a foundation for such informed decisions. Further research, particularly direct comparative studies under standardized conditions, will be invaluable in elucidating the full therapeutic potential of this fascinating class of compounds.
References
- 1. This compound, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. makhillpublications.co [makhillpublications.co]
- 3. Selenium in cancer management: exploring the therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selenium and the thioredoxin and glutaredoxin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selenium compounds for cancer prevention and therapy – human clinical trial considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound abrogates TNFα induced pro‐inflammatory response in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delineating the mechanism by which selenium deactivates Akt in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
cross-validation of ebselen's antiviral activity against different viral strains
An in-depth analysis of the broad-spectrum antiviral activity of the organoselenium compound ebselen against a variety of viral strains. This guide provides a comparative overview of its efficacy, detailed experimental methodologies, and insights into its mechanisms of action, offering valuable information for researchers and drug development professionals.
This compound, a synthetic organoselenium compound, has emerged as a promising broad-spectrum antiviral agent. Its multifaceted mechanism of action, primarily centered around the inhibition of viral proteases and its antioxidant properties, has demonstrated efficacy against a range of viruses, including coronaviruses, retroviruses, flaviviruses, and influenza viruses. This guide provides a comprehensive comparison of this compound's antiviral activity, supported by experimental data, to inform further research and development in the field of virology.
Comparative Antiviral Activity of this compound
This compound has been rigorously tested against several viral pathogens, demonstrating significant inhibitory effects. The following tables summarize the key quantitative data, including the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50), which are crucial metrics for evaluating antiviral potency.
Table 1: Antiviral Activity of this compound Against SARS-CoV-2
| Compound | Assay | Target | Cell Line | IC50 (µM) | EC50 (µM) | Citation |
| This compound | Mpro Inhibition (FRET) | Main Protease (Mpro) | - | 0.67 | - | [1] |
| This compound | Cell-based Assay | SARS-CoV-2 Replication | Vero | - | 4.67 | [1] |
| This compound | Cell-based Assay | SARS-CoV-2 Replication | Calu-3 | - | 2.6 - 3.8 | [2] |
| Remdesivir | - | RdRp | - | - | - | [2][3] |
| Favipiravir | - | RdRp | - | - | - | [3][4] |
FRET: Fluorescence Resonance Energy Transfer. RdRp: RNA-dependent RNA polymerase.
Table 2: Antiviral Activity of this compound Against Influenza A Virus
| Compound | Assay | Target | Cell Line | IC50 (µM) | EC50 (µM) | Citation |
| This compound | Plaque Reduction Assay | Viral Replication | MDCK | - | - | [5] |
| Oseltamivir | Neuraminidase Inhibition | Neuraminidase | - | - | - | [6][7] |
| Baloxavir marboxil | Endonuclease Inhibition | Cap-dependent endonuclease | - | - | - | [8][9] |
MDCK: Madin-Darby Canine Kidney cells.
Table 3: Antiviral Activity of this compound Against Zika Virus
| Compound | Assay | Target | Cell Line | IC50 (µM) | EC50 (µM) | Citation |
| This compound | Cell-based Assay | Viral Replication | Vero | - | - | [10] |
| Sofosbuvir | RdRp Inhibition | NS5 RNA Polymerase | Huh-7, SH-SY5Y | - | 0.4 - 5 | [11][12] |
Huh-7: Human hepatoma cells. SH-SY5Y: Human neuroblastoma cells.
Table 4: Antiviral Activity of this compound Against Human Immunodeficiency Virus Type 1 (HIV-1)
| Compound | Assay | Target | Cell Line | IC50 (µM) | EC50 (µM) | Citation |
| This compound | Capsid Dimerization (TR-FRET) | Capsid Protein (p24) | - | - | - | [5] |
| This compound | Single-round Infection | Post-entry Events | HeLa-CD4-LTR-LacZ | - | 3.37 | [5] |
| Tenofovir | Reverse Transcriptase Inhibition | Reverse Transcriptase | - | - | - | [13][14] |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.
Detailed Experimental Protocols
To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for key experiments used to assess the antiviral activity of this compound.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the SARS-CoV-2 main protease (Mpro), which is essential for viral replication.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound and other test compounds
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
In a 384-well plate, add 2 µL of each compound dilution.
-
Add 20 µL of Mpro enzyme solution (final concentration ~0.5 µM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate (final concentration ~20 µM).
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 37°C.
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
Influenza Virus Plaque Reduction Assay
This assay is a gold standard for quantifying infectious virus and evaluating the efficacy of antiviral compounds by measuring the reduction in the number of viral plaques.[15]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Avicel or Agarose overlay
-
Crystal Violet staining solution
-
This compound and other test compounds
-
6-well or 12-well plates
Procedure:
-
Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the influenza virus stock.
-
Pre-treat the cell monolayers with various concentrations of this compound or control compounds for 1 hour at 37°C.
-
Infect the cells with the diluted virus for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a medium containing Avicel or low-melting-point agarose and the respective concentrations of the test compounds.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. The EC50 value is determined from the dose-response curve.
References
- 1. This compound, a new candidate therapeutic against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Diphenyl Diselenide Inhibit SARS-CoV-2 Replication at Non-Toxic Concentrations to Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 4. Comparison of remdesivir and favipiravir - the anti-Covid-19 agents mimicking purine RNA constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Small-Molecule Capsid Inhibitor of HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness of oseltamivir in adults: a meta-analysis of published and unpublished clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of anti-influenza virus activity and pharmacokinetics of oseltamivir free base and oseltamivir phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Antiviral Agents for Seasonal Influenza Outcomes in Healthy Adults and Children: A Systematic Review and Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baloxavir vs oseltamivir: reduced utilization and costs in influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. The clinically approved antiviral drug sofosbuvir inhibits Zika virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determining the antiviral activity of tenofovir disoproxil fumarate in treatment-naive chronically HIV-1-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A drug evaluation of 1% tenofovir gel and tenofovir disoproxil fumarate tablets for the prevention of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influenza virus plaque assay [protocols.io]
A Comparative Analysis of Ebselen and Lithium for Bipolar Disorder: Evaluating the Therapeutic Index
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic index of ebselen, an investigational drug, and lithium, the long-standing gold standard for the treatment of bipolar disorder. By examining available experimental data, this document aims to offer an objective evaluation of their respective therapeutic windows and safety profiles.
Executive Summary
Lithium has been a cornerstone in the management of bipolar disorder for decades, lauded for its efficacy in treating acute mania and preventing recurrent mood episodes. However, its clinical utility is hampered by a notoriously narrow therapeutic index, necessitating vigilant therapeutic drug monitoring to prevent toxicity. This compound, a synthetic organoselenium compound, has emerged as a promising lithium-mimetic, potentially offering a safer alternative. Clinical investigations suggest that this compound targets key pathways implicated in bipolar disorder, similar to lithium, but with a more favorable side-effect profile. This guide synthesizes the current understanding of these two compounds, focusing on data relevant to their therapeutic indices.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and lithium concerning their therapeutic and toxic parameters in the context of bipolar disorder.
| Parameter | This compound | Lithium | Source(s) |
| Therapeutic Dose | 600 mg twice daily (in a Phase 2a clinical trial) | 900-1200 mg/day (typical maintenance dose) | [1],[2] |
| Effective Serum Concentration | Not established | 0.6-1.2 mEq/L | [2] |
| Toxic Serum Concentration | Not established in bipolar disorder patients | >1.5 mEq/L | [2] |
| Severe Toxicity Serum Concentration | Not established | >2.0 mEq/L | [2] |
| Reported Side Effects in Clinical Trials | Mild and comparable to placebo | Nausea, tremor, polyuria, weight gain, cognitive impairment | [1],[3] |
Table 1: Therapeutic and Toxicological Parameters of this compound and Lithium
| Efficacy Endpoint | This compound (add-on therapy, 3 weeks) | Placebo (add-on therapy, 3 weeks) | Source(s) |
| Change in Young Mania Rating Scale (YMRS) Score | -11.8 (post-hoc analysis excluding valproate users) | -7.2 (post-hoc analysis excluding valproate users) | [2] |
| Change in Clinical Global Impression-Severity (CGI-S) Scale Score | -1.4 | -0.7 | [2] |
Table 2: Efficacy Data from Phase 2a Clinical Trial of this compound (NCT03013400)
Experimental Protocols
A comprehensive understanding of the data necessitates a review of the methodologies employed in the cited clinical trials.
This compound: Phase 2a Clinical Trial (NCT03013400)
This study was a randomized, double-blind, placebo-controlled, parallel-group trial to assess the efficacy and safety of this compound as an add-on treatment for patients with bipolar disorder experiencing a manic or hypomanic episode.[1][4]
-
Participants: 68 adult patients (aged 18-70) diagnosed with bipolar disorder.[1]
-
Intervention: Participants were randomly assigned to receive either this compound (600 mg twice daily) or a placebo for three weeks, in addition to their standard treatment.[1]
-
Efficacy Assessment: The primary outcome was the change in the Young Mania Rating Scale (YMRS) score. Secondary outcomes included changes in the Altman Self-Rating Mania (ASRM) scale and the Clinical Global Impression-Severity (CGI-S) scale.[4]
-
Safety and Tolerability Assessment: Adverse events were monitored and recorded throughout the trial.[1]
Lithium: Standard Monitoring Protocol in Clinical Practice and Trials
The narrow therapeutic index of lithium mandates a rigorous monitoring protocol to ensure patient safety.
-
Baseline Assessment: Before initiating lithium therapy, a comprehensive medical evaluation is conducted, including a complete blood count, serum electrolytes, renal function tests (BUN and creatinine), thyroid function tests, and an electrocardiogram (ECG).[5][6]
-
Therapeutic Drug Monitoring (TDM): Serum lithium levels are monitored regularly. Blood samples are typically drawn 12 hours after the last dose to measure the trough concentration.[5] Monitoring frequency is higher at the beginning of treatment and is then typically conducted every 3-6 months for patients on maintenance therapy.[6]
-
Clinical Monitoring: Patients are regularly assessed for clinical signs and symptoms of lithium toxicity, which can include tremor, nausea, diarrhea, ataxia, and confusion.[5]
Signaling Pathways and Mechanisms of Action
Both this compound and lithium are believed to exert their therapeutic effects by modulating intracellular signaling pathways crucial for neuronal function and mood regulation.
Lithium's Multifaceted Mechanism of Action
Lithium's therapeutic effects are attributed to its interaction with multiple intracellular targets. Two of the most well-established mechanisms are the inhibition of inositol monophosphatase (IMPase) and glycogen synthase kinase 3 (GSK-3).
-
Inhibition of IMPase: By inhibiting IMPase, lithium disrupts the phosphatidylinositol signaling pathway, which is involved in the neurotransmission of several systems implicated in bipolar disorder.[7]
-
Inhibition of GSK-3: Lithium directly and indirectly inhibits GSK-3, a key enzyme in numerous signaling pathways that regulate neurogenesis, neuroplasticity, and apoptosis.[8][9][10][11][12]
This compound as a Lithium-Mimetic: Targeting IMPase
This compound's potential as a treatment for bipolar disorder stems from its ability to mimic one of lithium's key mechanisms of action: the inhibition of IMPase.[7][13] By inhibiting this enzyme, this compound can similarly modulate the phosphatidylinositol signaling pathway.
Comparative Experimental Workflow
The evaluation of a novel therapeutic agent against an established standard involves a multi-stage process, from preclinical assessment to clinical trials.
Conclusion
The evaluation of the therapeutic index is a critical component in the development and clinical application of any pharmaceutical agent. Lithium, while effective, presents a significant clinical challenge due to its narrow therapeutic window. The emergence of this compound as a potential lithium-mimetic with a more favorable safety profile, as suggested by early clinical trials, is a promising development for the treatment of bipolar disorder.[14][15][16] The data from the Phase 2a trial of this compound indicates good tolerability and preliminary signs of efficacy.[1][2]
Further larger-scale clinical trials are necessary to definitively establish the therapeutic index of this compound for bipolar disorder and to fully delineate its efficacy and safety in comparison to lithium. Should subsequent studies confirm these initial findings, this compound could represent a significant advancement in the pharmacological management of this complex psychiatric condition, offering patients a potentially safer and more tolerable treatment option.
References
- 1. A phase 2a randomised, double-blind, placebo-controlled, parallel-group, add-on clinical trial of this compound (SPI-1005) as a novel treatment for mania or hypomania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soundpharma.com [soundpharma.com]
- 3. Lithium: current state of the art and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 2a randomised, double-blind, placebo-controlled, parallel-group, add-on clinical trial of this compound (SPI-1005) as a novel treatment for mania or hypomania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Example Lithium Monitoring Plan » MedConsults » College of Medicine » University of Florida [dcf.psychiatry.ufl.edu]
- 7. This compound has lithium‐like effects on central 5‐HT2A receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of GSK3 by lithium, from single molecules to signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ox.ac.uk [ox.ac.uk]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Trials start on new bipolar disorder drug | Oxford Mail [oxfordmail.co.uk]
Ebselen vs. NSAIDs: A Comparative Guide to their Anti-Inflammatory Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of the organoselenium compound ebselen and traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This analysis is supported by experimental data on their mechanisms of action, potency, and effects on key inflammatory pathways.
At a Glance: this compound vs. NSAIDs
| Feature | This compound | Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) |
| Primary Mechanism | Multi-target: Glutathione peroxidase (GPx) mimic, inhibitor of lipoxygenases (LOX), nitric oxide synthases (NOS), and other inflammation-related enzymes. | Primarily inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2). |
| Enzyme Specificity | Broad-spectrum inhibitory activity. | Varying selectivity for COX-1 and COX-2. |
| Anti-inflammatory Potency | Potent inhibitor of 5-lipoxygenase; weak to moderate inhibitor of cyclooxygenases. | Potent inhibitors of cyclooxygenases; generally do not inhibit lipoxygenases. |
| Key Signaling Pathway Modulation | Modulates NF-κB and MAPK signaling pathways. | Can modulate NF-κB and MAPK signaling pathways. |
Quantitative Comparison of Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and various NSAIDs against key enzymes in the inflammatory cascade. Lower IC50 values indicate greater potency.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 37.7[1] | ~10 (inhibition of Nox2, a related enzyme)[2] | - |
| Indomethacin | 0.009[3] | 0.31[3] | 0.03 |
| Diclofenac | 0.076[3] | 0.026[3] | 2.9 |
| Ibuprofen | 12[3] | 80[3] | 0.15 |
| Naproxen | - | - | - |
| Celecoxib | 82[3] | 6.8[3] | 12 |
| Rofecoxib | >100[3] | 25[3] | >4.0 |
| Meloxicam | 37[3] | 6.1[3] | 6.1 |
Table 2: Inhibition of 5-Lipoxygenase (5-LOX)
| Compound | 5-LOX IC50 (µM) |
| This compound | ~20 (inhibition of LTB4 formation)[4] |
| 0.17 (reticulocyte 15-lipoxygenase)[1] | |
| Naproxen | 3.52[5] |
| Aspirin | 4.62[5] |
| Diclofenac | 39.62[5] |
| Celecoxib | ~8 (in A23187-activated PMNLs)[6] |
| ~27.3 (in human whole blood)[6] |
Table 3: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cell Type | Stimulant | Cytokine | IC50 / % Inhibition |
| This compound | HMC3 microglia | LPS | TNF-α | Significant reduction at 10 µM[7] |
| Meloxicam | Rat SCI model | - | TNF-α, IL-1β, IL-6 | Significant reduction[8] |
| Diclofenac | Rat SCI model | - | TNF-α, IL-1β, IL-6 | Negligible reduction[8] |
Note: Direct IC50 comparisons for cytokine inhibition are limited due to variations in experimental setups. The data presented reflects the reported effects under the specified conditions.
Signaling Pathway Modulation
Both this compound and NSAIDs exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
This compound's Multi-Target Signaling Inhibition
This compound has been shown to interfere with multiple signaling cascades. It can suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression.[9][10] this compound also modulates the mitogen-activated protein kinase (MAPK) pathway, including p38 and JNK, which are involved in stress and inflammatory responses.[1][11][12][13]
References
- 1. This compound, a multi-target compound: its effects on biological processes and diseases | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 2. This compound and congeners inhibit NADPH-oxidase 2 (Nox2)-dependent superoxide generation by interrupting the binding of regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-steroidal anti-inflammatory drugs suppress the ERK signaling pathway via block of Ras/c-Raf interaction and activation of MAP kinase phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of MAPK in Drug-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
- 6. mdpi.com [mdpi.com]
- 7. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 8. Evaluating the Anti-inflammatory Efficacy of Steroids, COX-2 Selective, and Nonselective NSAIDs in Contusion Spinal Cord Injury: An Experimental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Is a Potential Anti-Osteoporosis Agent by Suppressing Receptor Activator of Nuclear Factor Kappa-B Ligand-Induced Osteoclast Differentiation In vitro and Lipopolysaccharide-Induced Inflammatory Bone Destruction In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound abrogates TNFα induced pro‐inflammatory response in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits NO-induced apoptosis of differentiated PC12 cells via inhibition of ASK1-p38 MAPK-p53 and JNK signaling and activation of p44/42 MAPK and Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits p38 mitogen-activated protein kinase-mediated endothelial cell death by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ebselen's In Vivo Target Engagement: A Comparative Guide to Biomarkers
Ebselen is a versatile organoselenium compound with significant therapeutic potential, acting on multiple signaling pathways.[1] Its multifaceted mechanism of action, which includes antioxidant, anti-inflammatory, and lithium-mimetic properties, has positioned it as a candidate for treating a range of conditions from bipolar disorder and hearing loss to stroke.[1][2][3][4] Validating that this compound reaches and interacts with its intended targets in vivo is crucial for its clinical development. This guide compares key biomarkers and experimental approaches used to confirm this compound's target engagement for its three primary mechanisms of action.
Target 1: Glutathione Peroxidase (GPx) Mimicry and Oxidative Stress Reduction
This compound's most well-known property is its ability to mimic the activity of the antioxidant enzyme Glutathione Peroxidase (GPx).[1][5] It catalyzes the reduction of harmful reactive oxygen species (ROS) like hydrogen peroxide and lipid hydroperoxides, thereby protecting cells from oxidative damage.[1][5] This mechanism is central to its neuroprotective effects.[6]
Caption: this compound's GPx-mimetic catalytic cycle for reducing oxidative stress.
Biomarkers for In Vivo GPx-like Activity
To validate this antioxidant activity, researchers measure downstream markers of oxidative damage rather than GPx activity directly, as this compound acts as a mimic, not an inducer of the endogenous enzyme.[7]
| Biomarker Category | Specific Biomarker | Description | Change with this compound |
| Lipid Peroxidation | 4-HNE (4-hydroxynonenal) | A toxic aldehyde product of lipid peroxidation, measured by immunohistochemistry. | ↓ |
| TBARS / MDA | Thiobarbituric Acid Reactive Substances / Malondialdehyde, measured in tissue lysates. | ↓ | |
| Oxidative Damage | Thiobarbituric acid-reacting substance | An overall biomarker for oxidative damage measured in skin epidermis.[8] | ↓ |
| Antioxidant Response | Glutathione (GSH) Levels | This compound can induce the Nrf2 pathway, leading to increased synthesis of GSH.[9] | ↑ |
Quantitative Comparison of this compound's In Vivo Antioxidant Effects
The following table summarizes data from a study in diabetic (db/db) mice, a model characterized by high oxidative stress.
| Biomarker | Model | Treatment | Result | Reference |
| 4-HNE Expression (Liver) | db/db mice | This compound (10 weeks) | ~50% decrease vs. control | [10] |
| F4/80 (Macrophage Marker) | db/db mice | This compound (10 weeks) | ~40% decrease vs. control | [10] |
Experimental Protocol: Immunohistochemistry for 4-HNE
-
Tissue Preparation: Liver samples are fixed in paraffin and sectioned.
-
Staining: Sections are processed for immunohistochemical staining.
-
Antibody Incubation: Samples are labeled with an anti-4-HNE antibody.
-
Imaging and Quantification: Ten randomly chosen liver cross-section areas are selected from each mouse for imaging. The 4-HNE positive areas are quantified using software like HistoQuant.[10]
Target 2: Inositol Monophosphatase (IMPA1) Inhibition
This compound has been identified as a potential lithium-mimetic due to its ability to inhibit inositol monophosphatase (IMPA1), a key enzyme in the phosphoinositide signaling pathway.[11][12] This pathway is crucial for neurotransmission, and its modulation is a primary hypothesis for the therapeutic action of lithium in bipolar disorder.[11]
Caption: Inhibition of IMPA1 by this compound and Lithium in the PI cycle.
Biomarkers for In Vivo IMPA1 Inhibition
The most direct way to confirm IMPA1 target engagement in the central nervous system is by measuring the substrate that accumulates upstream of the enzyme (inositol phosphates) or the product that is depleted downstream (myo-inositol).
| Biomarker Category | Specific Biomarker | Description | Change with this compound/Lithium |
| Enzyme Product | Brain myo-inositol | The direct product of IMPA1 activity. Its levels can be quantified non-invasively in the brain using Magnetic Resonance Spectroscopy (MRS). | ↓ |
| Enzyme Activity | Ex vivo IMPase activity | Direct measurement of enzyme activity in brain homogenates after systemic drug administration. | ↓ |
Quantitative Comparison: this compound vs. Lithium
Human studies using MRS have successfully demonstrated that this compound engages IMPA1 in the brain, mirroring the effects of lithium.
| Biomarker | Subject | Treatment | Result | Reference |
| myo-inositol (Anterior Cingulate Cortex) | Healthy Volunteers | Acute oral this compound | Significant reduction vs. placebo | [13][14] |
| myo-inositol (Brain) | Bipolar Patients | Chronic lithium | Reduced brain inositol levels | [11] |
| IMPase Activity (ex vivo) | Mice | This compound (10 mg/kg, i.p.) | Inhibition of IMPase in brain homogenates | [15] |
Experimental Protocol: Brain Myo-Inositol Measurement by MRS
-
Subject Preparation: The study is typically a double-blind, placebo-controlled crossover trial. Healthy participants receive either this compound or a placebo.[13]
-
MRS Acquisition: Proton magnetic resonance spectroscopy (¹H-MRS) is performed using a high-field MRI scanner (e.g., 7 Tesla).[14]
-
Voxel Placement: A region of interest (voxel) is placed in a specific brain region, such as the anterior cingulate cortex.[14]
-
Data Processing: Spectra are processed to quantify the concentration of various metabolites, including myo-inositol.
-
Statistical Analysis: Changes in myo-inositol concentration between the this compound and placebo conditions are statistically compared.
Target 3: Anti-Inflammatory Activity
This compound exerts potent anti-inflammatory effects by inhibiting the expression and release of pro-inflammatory cytokines and chemokines.[16][17] This action is relevant for its therapeutic potential in conditions with a strong inflammatory component, such as Meniere's disease and neuroinflammation.[2][16]
Caption: Experimental workflow for validating this compound's anti-inflammatory effects.
Biomarkers for In Vivo Anti-Inflammatory Action
Validating this mechanism involves measuring key mediators of the inflammatory cascade in response to a pro-inflammatory stimulus.
| Biomarker Category | Specific Biomarker | Description | Change with this compound |
| Pro-inflammatory Cytokines | TNF-α, IFN-γ, IL-1β, IL-6 | Key signaling molecules that drive inflammation. Measured in tissue lysates or serum. | ↓ |
| Anti-inflammatory Cytokines | IL-10 | A key regulatory cytokine that suppresses inflammatory responses. | ↑ |
| Chemokines | MCP-1 | A chemoattractant for monocytes/macrophages. | ↓ |
Quantitative Comparison of this compound's In Vivo Anti-Inflammatory Effects
Studies in various mouse models demonstrate this compound's ability to potently suppress inflammation.
| Biomarker | Model | Treatment/Challenge | Result | Reference |
| TNF-α, IFN-γ | Concanavalin A-induced liver injury (mice) | Oral this compound | Dose-dependent downregulation | [18] |
| IL-10 | Concanavalin A-induced liver injury (mice) | Oral this compound | Increased production | [18] |
| IL-1β, IFN-γ, TNF-α | db/db mice (liver) | This compound (10 weeks) | Significant decrease vs. control | [10] |
| IL-6, IL-8, MCP-1 | Glioblastoma cells (in vitro) | This compound + TNF-α | Abrogated TNF-α induced increase | [19] |
Experimental Protocol: Cytokine Measurement by ELISA
-
Model Induction: An inflammatory response is induced in an animal model (e.g., intraperitoneal injection of endotoxin/LPS).[17]
-
Drug Administration: this compound is administered (e.g., orally) prior to or concurrently with the inflammatory challenge.
-
Sample Collection: At a defined time point after the challenge, blood is collected to prepare serum, or tissues (e.g., liver, lung) are harvested.[10][17]
-
Lysate Preparation: Tissues are homogenized to create protein lysates.
-
ELISA Assay: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β) in the serum or tissue lysates according to the manufacturer's instructions.[6][10]
-
Data Analysis: Cytokine concentrations from the this compound-treated group are compared to those from the vehicle-treated control group.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. soundpharma.com [soundpharma.com]
- 3. Loud and clear: Sound Pharma has phase III success in Meniere’s | BioWorld [bioworld.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective and anti-neuroinflammatory properties of this compound derivatives and their potential to inhibit neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical trial completed for Sound Pharmaceuticals’ Ménière’s Disease drug - Hearing Practitioner Australia [hearingpractitionernews.com.au]
- 8. This compound, a glutathione peroxidase mimetic seleno-organic compound, as a multifunctional antioxidant. Implication for inflammation-associated carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound augments its peroxidase activity by inducing nrf-2-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound has lithium‐like effects on central 5‐HT2A receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. brainhealth.rutgers.edu [brainhealth.rutgers.edu]
- 14. Effects of the potential lithium-mimetic, this compound, on brain neurochemistry: a magnetic resonance spectroscopy study at 7 tesla - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound, a multi-target compound: its effects on biological processes and diseases | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 17. Potential therapeutic use of this compound for COVID-19 and other respiratory viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound--an in vivo immune response modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound abrogates TNFα induced pro‐inflammatory response in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ebselen: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Ebselen, a synthetic organoselenium compound with significant therapeutic potential, requires specific disposal procedures due to its potential hazards, particularly its toxicity to aquatic life.[1][2] This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
This compound Disposal Protocols
The primary recommendation for the disposal of this compound is to utilize an approved waste disposal plant.[1][3] It is crucial to adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Step-by-Step Disposal Procedure:
-
Collection of Waste:
-
Collect waste this compound, including any contaminated materials such as gloves, weighing papers, and empty containers, in a suitable, clearly labeled, and closed container.[4]
-
Avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Consult Safety Data Sheet (SDS) and Institutional Guidelines:
-
Always refer to the manufacturer's SDS for the most specific and up-to-date information on disposal.
-
Contact your institution's EHS office to understand the specific procedures and requirements for hazardous chemical waste disposal.
-
-
Treatment and Packaging for Disposal:
-
For unused or excess this compound, one recommended method is to dissolve or mix the material with a combustible solvent.[4]
-
This mixture can then be burned in a chemical incinerator equipped with an afterburner and scrubber to ensure complete combustion and removal of harmful byproducts.[4]
-
Package the waste container as per the requirements of your institution and the licensed waste disposal company. This may include secondary containment and specific labeling.
-
-
Arranging for Pickup and Disposal:
-
Contact a licensed, professional waste disposal company to arrange for the pickup and disposal of the this compound waste.[4]
-
Ensure all required documentation is completed accurately.
-
Key Prohibitions:
-
DO NOT dispose of this compound down the drain or into the sewage system.[2] this compound is very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[1][2]
-
DO NOT dispose of this compound with household garbage.[2]
Quantitative Data and Safety Information
While specific quantitative limits for disposal are not broadly published and are often subject to local regulations, the following table summarizes key safety and hazard information for this compound.
| Parameter | Value/Information | Source |
| Chemical Formula | C₁₃H₉NOSe | |
| Molecular Weight | 274.18 g/mol | |
| Oral Toxicity | Toxic if swallowed (Acute Toxicity - Oral 3) | [2] |
| Inhalation Toxicity | Toxic if inhaled (Acute Toxicity - Inhalation 3) | [2] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | [1][2] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and appropriate respiratory protection. | [1][4] |
Experimental Protocols Cited
The disposal procedures outlined in the safety data sheets do not typically cite specific experimental protocols for the disposal process itself. Instead, they provide guidance on the appropriate methods for waste treatment, such as incineration. The primary "protocol" is to engage a professional waste disposal service.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
